JWH 080
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOAKRPGOLHODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441597 | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210179-44-5 | |
| Record name | JWH-080 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-080 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JWH-080: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure and Properties of the Synthetic Cannabinoid JWH-080
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole family.[1] Like other compounds in this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2.[1] Developed by Dr. John W. Huffman and his team, the JWH series of compounds, including JWH-080, were originally synthesized for research purposes to explore the structure-activity relationships of cannabinoid receptor ligands. This document provides a comprehensive technical overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for JWH-080.
Chemical Structure and Identifiers
JWH-080 is chemically known as (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone. Its structure features a naphthalene (B1677914) ring system linked to an indole (B1671886) core through a ketone carbonyl group, with a butyl chain attached to the indole nitrogen.
Table 1: Chemical Identifiers for JWH-080
| Identifier | Value |
| IUPAC Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone |
| Chemical Formula | C24H23NO2 |
| Molecular Weight | 357.45 g/mol |
| CAS Number | 210179-44-5 |
| SMILES | CCCCN1C=C(C2=CC=CC=C12)C(=O)C3=CC=C(OC)C4=CC=CC=C34 |
| InChI Key | PGOAKRPGOLHODL-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of JWH-080 are important for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Properties of JWH-080
| Property | Value |
| Appearance | Solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide |
Pharmacological Properties
JWH-080 is a potent synthetic cannabinoid that exhibits high affinity for both the CB1 and CB2 receptors.[1] Its pharmacological effects are primarily mediated through its agonist activity at these G-protein coupled receptors.
Table 3: Cannabinoid Receptor Binding Affinity of JWH-080
| Receptor | Binding Affinity (Ki) [nM] |
| CB1 | 8.9 ± 1.8 |
| CB2 | 2.21 ± 1.30 |
Data from Huffman et al., 2005.[1]
Signaling Pathway
Upon binding to CB1 or CB2 receptors, which are primarily coupled to the inhibitory G-protein (Gi/o), JWH-080 is expected to initiate a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
Synthesis of JWH-080
The synthesis of JWH-080 can be achieved through a two-step process common for many naphthoylindoles.
Step 1: Acylation of Indole Indole is first acylated with 4-methoxynaphthalene-1-carbonyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane.
Step 2: N-Alkylation The resulting (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone is then N-alkylated using 1-bromobutane (B133212) in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF).
Cannabinoid Receptor Binding Assay
The following is a representative protocol for determining the binding affinity of JWH-080 for CB1 and CB2 receptors using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
JWH-080 (test compound).
-
WIN 55,212-2 (for non-specific binding determination).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/B filters) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of JWH-080 in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding).
-
50 µL of 10 µM WIN 55,212-2 (for non-specific binding).
-
50 µL of JWH-080 dilution.
-
-
Add 50 µL of [³H]CP-55,940 (final concentration ~0.5 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of JWH-080 by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
JWH-080 is a potent naphthoylindole synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. This technical guide provides essential information on its chemical structure, properties, and relevant experimental protocols to aid researchers in their investigations of this compound. The provided methodologies for synthesis and receptor binding assays offer a foundation for the in vitro characterization of JWH-080 and similar molecules. Further research is warranted to fully elucidate its functional activity and downstream signaling effects.
References
An In-depth Technical Guide to Cannabinoid Receptor Binding Affinity Studies: The Case of JWH-081
Introduction: This technical guide provides a comprehensive overview of the methodologies used to determine the receptor binding affinity of synthetic cannabinoids, with a specific focus on JWH-081, a close structural analog of JWH-080. Due to the limited availability of specific binding data for JWH-080 in peer-reviewed literature, this document will utilize data from JWH-081 to illustrate the principles and protocols of receptor binding studies. This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and cannabinoid research.
The JWH series of compounds, developed by Dr. John W. Huffman, are potent synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2.[1] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is primarily expressed in the immune system.[1] Understanding the binding affinity and selectivity of compounds like JWH-080 and JWH-081 is critical for predicting their pharmacological effects, including potential therapeutic applications and psychoactivity.
Data Presentation: JWH-081 Receptor Binding Affinity
Quantitative data on the binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Data for JWH-081 shows some variability across studies, which may be attributable to differences in experimental conditions, such as the radioligand used, cell lines, and assay buffers.
Table 1: Reported Binding Affinities (Kᵢ) of JWH-081 for Human Cannabinoid Receptors
| Compound | Receptor | Kᵢ Value (nM) | Source |
| JWH-081 | CB1 | 1.2 ± 0.03 | [1] |
| CB2 | 12.4 ± 2.2 | [1] | |
| JWH-081 | CB1 | 75 | [2][3][4] |
Note: A Kᵢ value of 7.5x10⁻⁸ M was reported in the source and has been converted to 75 nM for consistency.[2][3][4]
The data indicates that JWH-081 is a high-affinity ligand for the CB1 receptor, with one study suggesting significant selectivity for CB1 over CB2.[1] The order of affinity for a series of related compounds was reported as JWH-210 > JWH-081 >> JWH-073 at the CB1 receptor.[2][5]
Experimental Protocols: Competitive Radioligand Binding Assay
The following is a detailed protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of unlabeled compounds like JWH-080 or JWH-081. This protocol is a synthesis of methodologies described in multiple referenced studies.
Materials and Reagents
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human CB1 or CB2 receptor.
-
Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940 or [³H]SR141716A. The final concentration should be approximately equal to its K𝐝 value.
-
Test Compound: JWH-080/081, dissolved in DMSO to create a stock solution, then serially diluted to a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4 (ice-cold).
-
Equipment: 96-well filter plates (e.g., GF/B or GF/C glass fiber), deep-well 96-well plates, vacuum filtration manifold, and a scintillation counter.
-
Scintillation Cocktail.
Assay Procedure
-
Preparation: Thaw receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer as per the manufacturer's recommendation. Prepare serial dilutions of the test compound.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): Radioligand, receptor membranes, and assay buffer.
-
Non-specific Binding (NSB): Radioligand, receptor membranes, and the NSB control ligand (e.g., 10 µM WIN 55,212-2).
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of the test compound (JWH-080/081).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration over the glass fiber filter plates using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate completely. Add scintillation cocktail to each well, seal the plate, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. The percentage of specific binding is calculated for each concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., with GraphPad Prism software) to fit a sigmoidal dose-response curve to the competition data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[6]
-
Kᵢ = IC₅₀ / (1 + [L]/K𝐝)
-
Where [L] is the concentration of the radioligand used and K𝐝 is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathway
Cannabinoid receptors (CB1 and CB2) are coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist like JWH-081, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7]
Caption: Canonical CB1/CB2 receptor G-protein signaling cascade.
Experimental Workflow
The diagram below outlines the key steps involved in the competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 7. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
JWH-080: An In-Depth Technical Guide to CB1 vs. CB2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-080, a naphthoylindole synthetic cannabinoid, has been a subject of interest within the scientific community for its interaction with the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the binding affinity and receptor selectivity of JWH-080. It includes a detailed summary of its quantitative binding data, a thorough description of the experimental protocols used for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers engaged in cannabinoid research and the development of selective receptor modulators.
Quantitative Data Presentation: Binding Affinity of JWH-080
The primary method for determining the affinity of a ligand for a receptor is the radioligand binding assay, which yields the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The available data for JWH-080's binding affinity at human CB1 and CB2 receptors is summarized below. It is important to note that slight variations in reported Ki values can arise from differences in experimental conditions, such as the radioligand used, cell membrane preparations, and assay buffers.
| Compound | Receptor | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
| JWH-080 | CB1 | 5.6[1] | ~2.55 |
| CB2 | 2.2[1] | ||
| JWH-080 | CB1 | 8.9 ± 1.8 | ~4.03 |
| CB2 | 2.21 ± 1.30 |
Experimental Protocols
The determination of a compound's receptor selectivity is a multi-step process involving binding and functional assays. Below are detailed methodologies for the key experiments cited in cannabinoid research.
Radioligand Competitive Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of JWH-080 for CB1 and CB2 receptors by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Membrane Preparations: Commercially available cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing human recombinant CB1 or CB2 receptors.[2]
-
Radioligand: A high-affinity cannabinoid receptor agonist, typically [³H]CP-55,940 or [³H]WIN 55,212-2.[2]
-
Test Compound: JWH-080.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[3]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[2]
-
Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C).[3]
-
Scintillation Counter and Scintillation Fluid. [3]
Procedure:
-
Preparation of Reagents: Serial dilutions of JWH-080 are prepared in the assay buffer. The radioligand is diluted to a final concentration of approximately 0.5-1.0 nM.[3]
-
Assay Setup: The assay is typically performed in a 96-well plate with three types of wells:
-
Total Binding: Contains membrane preparation, radioligand, and assay buffer.[3]
-
Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-radiolabeled ligand.[3]
-
Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of JWH-080.[3]
-
-
Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filter mats using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Quantification: The filter discs are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.[3]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of JWH-080 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP and GTPγS Binding
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist and for quantifying its potency and efficacy.
CB1 and CB2 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To measure the ability of JWH-080 to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.
-
Assay: Cells are pre-treated with various concentrations of the test compound (JWH-080) before being stimulated with forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, LANCE).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Emax (efficacy) values.
This assay directly measures the activation of G-proteins following receptor stimulation by an agonist.
Objective: To quantify the ability of JWH-080 to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins in membranes containing CB1 or CB2 receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Assay: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (JWH-080).
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and Emax values are determined.
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of CB1 and CB2 receptors by an agonist.
Caption: Canonical Gαi/o-coupled signaling pathway for CB1/CB2 receptors.
Experimental Workflow for Determining Receptor Selectivity
The logical flow for characterizing the selectivity of a novel compound like JWH-080 is depicted below.
Caption: Workflow for determining the CB1 vs. CB2 receptor selectivity of a compound.
Conclusion
JWH-080 demonstrates a higher binding affinity for the CB2 receptor over the CB1 receptor, with a selectivity ratio ranging from approximately 2.5 to 4-fold. This preference for CB2 suggests its potential as a tool compound for investigating the physiological and pathological roles of the CB2 receptor. However, the lack of publicly available functional data for JWH-080 is a significant limitation in fully understanding its pharmacological profile. Further research is warranted to elucidate its efficacy and potency at both cannabinoid receptors to better predict its in vivo effects and therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations.
References
In Vitro Pharmacological Profile of JWH-081: A Technical Guide
Disclaimer: This technical guide utilizes JWH-081 as a representative synthetic cannabinoid to illustrate a comprehensive in vitro pharmacological profile. This is due to the limited availability of specific quantitative data for JWH-080 in the public domain. The methodologies and principles described are broadly applicable to the characterization of novel cannabinoid receptor ligands.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of compounds that mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. They exert their effects primarily through the activation of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly found in the immune system. A thorough in vitro pharmacological characterization is crucial for understanding the potency, efficacy, and selectivity of these compounds. This guide outlines the key in vitro assays and data presentation for characterizing SCRAs, using JWH-081 as an example.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for JWH-081.
Receptor Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Kᵢ (nM) |
| JWH-081 | Human CB1 | 1.2 - 75 |
| Human CB2 | 12.4 |
Note: A range is provided for the CB1 receptor Kᵢ value as different studies have reported varying results.[1][2]
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which indicates potency, and the maximum effect (Eₘₐₓ) or inhibition (Iₘₐₓ), which indicates efficacy.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the cannabinoid receptors.
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| JWH-081 | Human CB1 | Data Not Available | Data Not Available |
| Human CB2 | Data Not Available | Data Not Available |
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
| Compound | Receptor | IC₅₀ (nM) | Iₘₐₓ (%) |
| JWH-081 | Human CB1 | Data Not Available | Data Not Available |
| Human CB2 | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.
-
Test Compound: JWH-081.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Filtration System: A cell harvester and glass fiber filter mats.
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound (JWH-081) and a fixed concentration of the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations, the assay buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to cannabinoid receptors upon agonist stimulation.
Materials:
-
Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Guanosine Diphosphate (GDP): To ensure G-proteins are in their inactive state initially.
-
Test Compound: JWH-081.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the binding assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and GDP. Add the test compound (JWH-081) at various concentrations.
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings. Plot the specific binding as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels, a downstream effect of CB1/CB2 receptor activation.
Materials:
-
Cells: Whole cells (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Test Compound: JWH-081.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Culture and Seeding: Culture and seed the cells in a multi-well plate.
-
Assay: Pre-incubate the cells with a PDE inhibitor. Then, add the test compound (JWH-081) at various concentrations and incubate.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a specified period.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC₅₀ and Iₘₐₓ values.
Mandatory Visualizations
Signaling Pathway
Caption: Canonical CB1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
JWH-080: A Technical Guide to Solubility for Researchers
For research, forensic, and drug development applications only.
This technical guide provides an in-depth overview of the solubility characteristics of JWH-080, a synthetic cannabinoid of the naphthoylindole class. The information herein is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties
JWH-080, with the chemical name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its molecular formula is C24H23NO2, and it has a molecular weight of 357.45 g/mol .[2] Understanding its solubility is critical for the preparation of stock solutions, in vitro assay development, and formulation for in vivo studies.
Solubility Data
| Solvent | Estimated Solubility of JWH-080 (based on JWH-081 data) |
| Dimethylformamide (DMF) | ~10 mg/mL[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL[3] |
| Ethanol | ~10 mg/mL[3] |
Note: These values are for the structural analog JWH-081 and should be used as an approximation for JWH-080.[3] Empirical determination of solubility for JWH-080 is recommended for precise applications.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a poorly water-soluble compound like JWH-080 in a given solvent. This method is based on standard laboratory practices for creating saturated solutions and subsequent analysis by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of JWH-080 in a specific solvent at a controlled temperature.
Materials:
-
JWH-080 (crystalline solid)
-
Solvent of interest (e.g., DMSO, Ethanol, Methanol)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
HPLC column (e.g., C18)
-
Mobile phase for HPLC
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of JWH-080 to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.
-
Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached between the dissolved and undissolved compound.
-
-
Separation of Saturated Solution:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully aspirate the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Sample Preparation for Analysis:
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample by a validated HPLC method.
-
Quantify the concentration of JWH-080 in the diluted sample by comparing its peak area to a standard curve prepared from known concentrations of JWH-080.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of JWH-080 in the tested solvent at the specified temperature.
-
References
JWH-080 Analytical Reference Standard: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole family. Like other compounds in this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2. This document provides a detailed technical overview of the JWH-080 analytical reference standard, including its chemical and physical properties, pharmacological profile, and analytical methodologies. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cannabinoids.
Chemical and Physical Properties
JWH-080, with the IUPAC name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone |
| CAS Number | 210179-44-5 |
| Molecular Formula | C₂₄H₂₃NO₂ |
| Molecular Weight | 357.45 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and dimethylformamide (DMF) |
Pharmacological Profile
JWH-080 is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] The binding affinities (Ki) of JWH-080 are presented in the following table. The in vivo physiological and toxicological characteristics of this compound have not been fully characterized.[1]
| Receptor | Binding Affinity (Ki) |
| CB1 | 8.9 ± 1.8 nM |
| CB2 | 2.21 ± 1.30 nM |
Experimental Protocols
Synthesis of JWH-080
A generalized synthesis protocol for JWH-080, based on methods for structurally similar naphthoylindoles, involves a two-step process: Friedel-Crafts acylation followed by N-alkylation.
Step 1: Friedel-Crafts Acylation of Indole (B1671886)
-
To a solution of indole in an anhydrous solvent (e.g., toluene), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add 4-methoxy-1-naphthoyl chloride to the mixture at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction with an aqueous acid solution and extract the product with an organic solvent.
-
Purify the resulting intermediate, (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, using column chromatography.
Step 2: N-Alkylation
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dimethylformamide).
-
Add a base (e.g., sodium hydride) to deprotonate the indole nitrogen.
-
Add 1-bromobutane (B133212) to the reaction mixture.
-
Heat the reaction mixture to facilitate the alkylation.
-
After the reaction is complete, quench with water and extract the final product, JWH-080.
-
Purify the product by recrystallization or column chromatography.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A general protocol for the analysis of JWH-080 in herbal mixtures or biological samples is as follows:
-
Sample Preparation: Extract the sample with an organic solvent such as methanol or a mixture of methylene (B1212753) chloride and isopropanol. For biological samples, a liquid-liquid or solid-phase extraction may be necessary.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a short period, then ramp up to a higher temperature (e.g., 290 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Expected Fragmentation: The mass spectrum of JWH-080 is expected to show characteristic fragments resulting from the cleavage of the bond between the carbonyl group and the indole ring, and the bond between the carbonyl group and the naphthyl ring. Key expected fragments would include ions corresponding to the 4-methoxynaphthoyl moiety and the 1-butyl-1H-indol-3-yl moiety.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A general protocol for the sensitive detection and quantification of JWH-080 is as follows:
-
Sample Preparation: Similar to GC-MS, extract the sample using an appropriate solvent. For quantitative analysis, use a deuterated internal standard.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: The protonated molecule of JWH-080 ([M+H]⁺).
-
Product Ions: Select characteristic fragment ions for monitoring.
-
Signaling Pathway
JWH-080, as a cannabinoid receptor agonist, is expected to activate intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.
Caption: JWH-080 activates CB1/CB2 receptors, leading to downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of JWH-080 in a sample.
Caption: A typical workflow for the analysis of JWH-080 from a sample matrix.
References
An In-depth Technical Guide to JWH-080 (CAS Number 210179-44-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-080 is a synthetic cannabinoid of the naphthoylindole family, recognized for its high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of JWH-080, including its physicochemical properties, synthesis, analytical characterization, receptor pharmacology, and predicted metabolic pathways. The information is curated to support research and drug development activities involving this compound.
Physicochemical Properties
JWH-080, with the systematic IUPAC name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a solid, crystalline compound at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 210179-44-5 | [1][2][3] |
| Molecular Formula | C₂₄H₂₃NO₂ | [1][3] |
| Molecular Weight | 357.45 g/mol | [1][3] |
| IUPAC Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| UV/Vis. (λmax) | 213, 315 nm | [2] |
| Storage Conditions | -20°C for long-term storage | [1][2] |
| Stability | ≥5 years at -20°C | [2] |
Synthesis
Step 1: Friedel-Crafts Acylation
Indole (B1671886) is acylated with 4-methoxy-1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.
Step 2: N-Alkylation
The resulting intermediate is then N-alkylated using an appropriate alkylating agent, in this case, a butyl halide (e.g., 1-bromobutane), in the presence of a base like potassium hydroxide, to yield the final product, JWH-080.
Logical Workflow for the Synthesis of JWH-080
Caption: Probable two-step synthesis of JWH-080.
Analytical Characterization
Detailed analytical data such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra for JWH-080 are not widely published. However, the expected fragmentation patterns in MS can be inferred from related JWH compounds. The primary fragmentation would likely occur on either side of the carbonyl linker, yielding characteristic fragments of the naphthoyl and indolyl moieties.
Receptor Pharmacology
JWH-080 is a potent ligand for both CB1 and CB2 receptors, exhibiting high binding affinity in the low nanomolar range.
Receptor Binding Affinity
The binding affinities (Ki) of JWH-080 for human CB1 and CB2 receptors have been determined in vitro.
| Receptor | Ki (nM) | Reference |
| CB1 | 5.6 | [2] |
| CB2 | 2.2 | [2] |
Experimental Protocol: Competitive Receptor Binding Assay
While a specific protocol for JWH-080 is not detailed, a general competitive radioligand binding assay is typically employed.
-
Objective: To determine the binding affinity (Ki) of JWH-080 for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
JWH-080 (test compound).
-
Non-labeled ligand for non-specific binding determination (e.g., WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of JWH-080.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand and excess unlabeled ligand).
-
After incubation to reach equilibrium, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of JWH-080 that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity
Experimental Protocol: GTPγS Binding Assay
This assay measures the G-protein activation following receptor agonism.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of JWH-080 as a cannabinoid receptor agonist.
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
JWH-080 (test compound).
-
Assay buffer.
-
-
Procedure:
-
Incubate cell membranes with GDP and varying concentrations of JWH-080.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Following incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Plot the specific binding against the concentration of JWH-080 to determine EC50 and Emax values.
-
Predicted Metabolic Pathways
While specific metabolism studies on JWH-080 are not published, the metabolic fate can be predicted based on studies of structurally similar synthetic cannabinoids, such as JWH-081 and other N-butyl indole derivatives. The primary metabolic transformations are expected to be Phase I reactions.
-
O-Demethylation: The methoxy (B1213986) group on the naphthalene (B1677914) ring is a likely site for O-demethylation.
-
Hydroxylation: Hydroxylation can occur at various positions, including the N-butyl chain and the indole and naphthalene ring systems.
Predicted Metabolic Pathways of JWH-080
References
- 1. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]
JWH 080 IUPAC name and synonyms
This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-080, including its chemical identity, pharmacological properties, and associated experimental methodologies. The information is intended for researchers, scientists, and drug development professionals.
Chemical Identity
JWH-080 is a naphthoylindole-based synthetic cannabinoid. Its systematic IUPAC name is (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.[1]
Synonyms and Identifiers:
| Identifier | Value |
| Common Name | JWH-080 |
| Synonyms | JWH 080, JWH080[1] |
| CAS Number | 210179-44-5[1] |
| Molecular Formula | C₂₄H₂₃NO₂[1] |
| Molecular Weight | 357.45 g/mol [1] |
Pharmacological Data
JWH-080 is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with a notable selectivity for the CB2 receptor.[1]
Binding Affinity:
The following table summarizes the reported binding affinities (Ki) of JWH-080 for human cannabinoid receptors.
| Receptor | Kᵢ (nM) | Selectivity |
| CB1 | 8.9 ± 1.8 | CB2 (4x)[1] |
| CB2 | 2.21 ± 1.30 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and pharmacological characterization of JWH-080 and related compounds.
Synthesis of Naphthoylindoles (General Procedure)
A general synthesis for N-alkyl-3-naphthoylindoles, such as JWH-080, typically involves a two-step process. The following is a representative protocol adapted from the synthesis of similar JWH compounds.
Step 1: Acylation of Indole (B1671886)
-
Indole is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
The solution is cooled in an ice bath, and a Grignard reagent (e.g., methylmagnesium bromide) is added dropwise to form the indole-magnesium bromide salt.
-
A solution of the desired acyl chloride (in this case, 4-methoxynaphthalene-1-carbonyl chloride) in the same solvent is then added to the reaction mixture.
-
The reaction is allowed to proceed, typically with warming to room temperature and then refluxing, to yield the 3-naphthoylindole intermediate.
-
The product is isolated and purified using standard techniques such as extraction and column chromatography.
Step 2: N-Alkylation
-
The 3-naphthoylindole intermediate is dissolved in a suitable solvent (e.g., dimethylformamide).
-
A base (e.g., potassium hydroxide) is added to the solution to deprotonate the indole nitrogen.
-
The appropriate alkyl halide (for JWH-080, 1-bromobutane) is added, and the mixture is heated to facilitate the alkylation reaction.
-
The final product, (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is then isolated and purified.
References
An In-depth Technical Guide to the Metabolism and Metabolite Identification of JWH-080
Disclaimer: Scientific literature explicitly detailing the metabolism of JWH-080 is scarce. The following guide is based on predictive metabolism and extrapolation from its close structural analog, JWH-081, as well as established metabolic pathways for other synthetic cannabinoids. The information provided is intended for research and drug development professionals.
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole class. Like other compounds in this family, it is expected to undergo extensive metabolism in the human body, primarily through Phase I and Phase II reactions, to facilitate its excretion. Understanding these metabolic pathways is crucial for developing reliable analytical methods for its detection in biological matrices and for assessing the potential toxicological implications of its metabolites. This guide provides a comprehensive overview of the predicted metabolism of JWH-080, methods for metabolite identification, and detailed experimental protocols.
Predicted Metabolic Pathways of JWH-080
The metabolism of JWH-080 is predicted to be similar to that of JWH-081, involving several key enzymatic reactions. The primary sites for metabolic modification are the N-alkyl chain, the naphthyl ring, and the indole (B1671886) ring.
Phase I Metabolism:
-
O-Demethylation: The methoxy (B1213986) group on the naphthyl ring is a prime target for O-demethylation, a common metabolic reaction for xenobiotics.[1]
-
Hydroxylation: Monohydroxylation is anticipated to occur at various positions, including the N-butyl chain and the naphthyl and indole rings.[1] Further oxidation can lead to dihydroxylated metabolites.
-
N-Dealkylation: Cleavage of the N-butyl chain is another predicted metabolic route.[1]
-
Carboxylation: The terminal methyl group of the N-butyl chain can be oxidized to a carboxylic acid, forming a pentanoic acid derivative.
-
Dihydrodiol Formation: The aromatic naphthyl ring can be metabolized to a dihydrodiol.[1]
Phase II Metabolism:
-
Hydroxylated metabolites are likely to be conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.[2]
The predicted primary metabolic pathways for JWH-080 are illustrated in the diagram below.
Caption: Predicted Phase I and Phase II metabolic pathways of JWH-080.
Predicted Metabolite Identification
Based on the predicted metabolic pathways for the structurally similar JWH-081, a table of potential JWH-080 metabolites and their corresponding protonated molecular ion masses ([M+H]+) is presented below.[1] It is important to note that without reference standards, the definitive identification and quantification of these metabolites are challenging.
| Metabolite ID | Predicted Metabolic Transformation | Predicted [M+H]+ (m/z) |
| M1 | O-demethylation | 344.16 |
| M2 | O-demethylation, monohydroxylation | 360.16 |
| M3 | O-demethylation, dihydroxylation | 376.15 |
| M4 | O-demethylation, dehydration of the alkyl residue | 342.15 |
| M5 | O-demethylation, hydroxylation of the dehydrated alkyl residue | 358.14 |
| M6 | O-demethylation, dihydrodiol formation | 378.17 |
| M7 | O-demethylation, monohydroxylated dihydrodiols | 394.17 |
| M8 | O-demethylation, N-dealkylation of dihydrodiols | 308.10 |
| M9 | O-demethylation, N-dealkylation | 274.09 |
| M10 | Monohydroxylation (butyl chain or naphthyl ring) | 374.17 |
| M11 | N-butanoic acid | 388.15 |
| M12 | N-dealkylation | 302.11 |
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the identification and analysis of JWH-080 metabolites, adapted from established protocols for other synthetic cannabinoids.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol simulates the Phase I metabolism of JWH-080 in the liver.
Caption: Experimental workflow for in vitro metabolism of JWH-080 using HLM.
Materials:
-
JWH-080
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (cold)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing phosphate buffer, pHLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding JWH-080 (typically dissolved in a small amount of organic solvent like methanol (B129727) or DMSO).
-
Incubate the mixture at 37°C for a defined period (e.g., 1 to 3 hours).
-
Terminate the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Analysis of Urinary Metabolites
This protocol describes the preparation and analysis of urine samples for the detection of JWH-080 metabolites.
Caption: General workflow for the analysis of JWH-080 metabolites in urine.
4.2.1 Sample Preparation
Since many metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is essential to cleave the glucuronic acid moiety and allow for the detection of the free metabolites.[2][3]
Materials:
-
Urine sample
-
β-glucuronidase (from sources like E. coli or abalone)[4]
-
Ammonium (B1175870) acetate (B1210297) buffer (pH ~5.0)
-
Acetonitrile
-
Internal standards (deuterated analogs if available)
-
Solid-phase extraction (SPE) cartridges or extraction solvent for liquid-liquid extraction (LLE)
Procedure:
-
To a urine sample (e.g., 1 mL), add an internal standard solution.
-
Add ammonium acetate buffer to adjust the pH.
-
Add β-glucuronidase solution and incubate at an elevated temperature (e.g., 55-60°C) for 2-3 hours.[5]
-
After cooling, precipitate proteins by adding acetonitrile.
-
Centrifuge the sample.
-
The supernatant can then be further purified using SPE or LLE.
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4.2.2 LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and selective detection of synthetic cannabinoid metabolites.[1]
Typical LC Conditions:
-
Column: A C18 or biphenyl (B1667301) reversed-phase column is commonly used.
-
Mobile Phase A: Water with a modifier like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with a modifier like 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is employed to separate the metabolites.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for naphthoylindoles. Negative mode may be beneficial for carboxylated metabolites.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for each metabolite.
-
Precursor Ion: The protonated molecular ion ([M+H]+) of the target metabolite.
-
Product Ions: Characteristic fragment ions are selected for confirmation and quantification. For naphthoylindoles, fragment ions corresponding to the naphthoyl group and the indole moiety are typically observed.
Conclusion
References
- 1. diva-portal.org [diva-portal.org]
- 2. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
JWH-080: An In-Depth Technical Guide to its Degradation Pathways and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole class, recognized for its high affinity for the cannabinoid receptors CB1 and CB2. As with any compound under investigation for potential pharmaceutical applications or for forensic analysis, a thorough understanding of its chemical stability and degradation pathways is paramount. This technical guide provides a comprehensive overview of the known and inferred degradation pathways of JWH-080, its stability profile, and the methodologies employed in such assessments. Due to the limited availability of data specific to JWH-080, this guide also draws upon findings from structurally similar analogues, primarily other JWH-series naphthoylindoles, to provide a predictive assessment of its degradation behavior.
Physicochemical Properties of JWH-080
A foundational understanding of a molecule's physicochemical properties is essential for predicting its stability and degradation kinetics.
| Property | Value | Source |
| IUPAC Name | (4-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone | Inferred from structure |
| Molecular Formula | C25H25NO2 | Inferred from structure |
| Molecular Weight | 371.47 g/mol | Inferred from structure |
| Predicted logP | 5.8 | Inferred from structure |
| Predicted pKa | Basic: -3.2; Acidic: 13.5 | Inferred from structure |
Note: The logP and pKa values are predicted and may vary from experimental values.
Stability of JWH-080
Direct, quantitative stability studies on JWH-080 are not extensively reported in peer-reviewed literature. However, some information can be gleaned from manufacturer specifications and studies on related compounds.
Storage Stability:
-
Long-term storage: JWH-080 is reported to have a shelf life of over two years when stored at -20°C in a dry and dark environment.[1]
-
Shipping conditions: The compound is considered stable for several weeks at ambient temperatures during shipping.[1]
Stability in Biological Matrices:
While no specific data for JWH-080 was found, a study on the stability of 15 synthetic cannabinoids in whole blood, including the structurally similar JWH-081, revealed that some compounds showed a decrease in concentration when stored at refrigerated temperatures (+4°C).[2] Another comprehensive study on the long-term stability of 84 synthetic cannabinoids in serum recommended storage at -20°C to ensure the stability of most compounds.[3][4] It is therefore prudent to store biological samples containing JWH-080 at -20°C or lower to minimize degradation.
Inferred Degradation Pathways of JWH-080
In the absence of forced degradation studies on JWH-080, its potential degradation pathways can be inferred from the known metabolic pathways of other naphthoylindole synthetic cannabinoids, such as JWH-018 and JWH-073. Metabolism represents a form of in-vivo degradation and can provide valuable insights into the molecule's labile points.
The primary degradation pathways are anticipated to be:
-
Hydrolysis: The methoxy (B1213986) group on the naphthalene (B1677914) ring and the amide linkage are potential sites for hydrolysis under acidic or basic conditions.
-
Oxidation: The alkyl chain and the indole (B1671886) ring are susceptible to oxidative degradation.
-
Photolysis: Exposure to light, particularly UV radiation, may induce degradation, a common characteristic of complex aromatic molecules.
-
Thermolysis: High temperatures, such as those encountered during smoking, can lead to the cleavage of chemical bonds and the formation of various degradation products.
The following diagram illustrates the potential degradation pathways of JWH-080 based on these inferences.
Experimental Protocols for Stability and Degradation Studies
While specific protocols for JWH-080 are unavailable, the following are generalized experimental workflows for conducting forced degradation studies on a new chemical entity, based on ICH guidelines.
Forced Degradation Experimental Workflow:
Key Methodologies:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): This is the gold standard for separating and identifying drug substances and their degradation products. A validated stability-indicating HPLC method should be developed that can resolve the parent drug from all significant degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown degradation products.
Signaling Pathways and Biological Activity of Degradants
The primary mode of action of JWH-080 and its analogues is through the activation of cannabinoid receptors CB1 and CB2. It is crucial to understand that degradation products may retain, lose, or even have altered activity at these receptors. For instance, studies on JWH-018 have shown that some of its metabolites remain biologically active.[5] Therefore, any degradation study of JWH-080 should ideally be coupled with an assessment of the biological activity of its major degradants.
The following diagram illustrates the general signaling pathway activated by cannabinoid receptor agonists.
Conclusion and Future Directions
The stability and degradation pathways of JWH-080 are critical areas of research that remain largely unexplored. This guide has provided a framework for understanding its potential degradation based on the known behavior of structurally related synthetic cannabinoids. There is a pressing need for comprehensive forced degradation studies on JWH-080 to be conducted according to ICH guidelines. Such studies would provide invaluable data for the development of stable pharmaceutical formulations, the establishment of appropriate storage and handling procedures, and the accurate interpretation of forensic analyses. Furthermore, the biological activity of any identified degradation products must be assessed to fully understand the pharmacological and toxicological profile of JWH-080 following its potential degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma [mdpi.com]
- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Screening of JWH-080: An In-depth Technical Guide
Disclaimer: Publicly available toxicological data specifically for JWH-080 is limited. This guide synthesizes available information and incorporates data from closely related naphthoylindole synthetic cannabinoids, such as JWH-018 and JWH-081, to provide a representative toxicological profile. Researchers should exercise caution and validate these findings for JWH-080 in their own experimental settings.
This technical guide provides a comprehensive overview of the toxicological screening of JWH-080, a synthetic cannabinoid of the naphthoylindole class. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its toxicological profile through in vitro and in vivo data, experimental protocols, and relevant signaling pathways.
Introduction
JWH-080 is a synthetic cannabinoid receptor agonist. Like other compounds in the JWH series, it was initially synthesized for research purposes to explore the cannabinoid receptor system.[1] However, the clandestine production and recreational use of these substances have necessitated a thorough understanding of their toxicological profiles. Synthetic cannabinoids often exhibit higher potency and different pharmacological and toxicological effects compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][3] This guide focuses on the methodologies and data relevant to the toxicological assessment of JWH-080.
Pharmacological Profile
JWH-080 is a naphthoylindole that acts as an agonist at the cannabinoid receptors CB1 and CB2. The binding affinity (Ki) of JWH-080 for the CB1 receptor has been reported to be 8.9 ± 1.8 nM.[4] For comparison, the closely related JWH-081 has a higher affinity for the CB1 receptor with a Ki of 1.2 ± 0.03 nM.[5] The potent activation of the CB1 receptor by these synthetic cannabinoids is believed to be responsible for their psychoactive effects and associated toxicities.[2][5]
In Vitro Toxicology
In vitro assays are crucial for the initial screening of the toxicological effects of new psychoactive substances. These tests provide data on cytotoxicity, genotoxicity, and potential mechanisms of toxicity at the cellular level.
Cytotoxicity Data
Due to the lack of specific cytotoxicity data for JWH-080, the following table summarizes findings for the related compound JWH-018. These studies suggest that while the parent compound may not significantly reduce cell viability at certain concentrations, its metabolites could be more cytotoxic.[6]
| Cell Line | Assay | Compound | Concentration Range | Results | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTT, NRU, LDH | JWH-018 | 5 - 150 µM | No significant decrease in cell viability.[6] | [6] |
| HEK293T (Human Embryonic Kidney) | MTT | JWH-018 | 5 - 150 µM | No statistically significant decrease in cell viability.[6] | [6] |
| SH-SY5Y (Human Neuroblastoma) | MTT | JWH-018 N-(3-hydroxypentyl) metabolite | ≥ 25 µM | Cytotoxic.[7] | [7] |
| HepG2 (Human Liver Carcinoma) | XTT | JWH-018 | 10 - 100 µM | Positive for cytotoxicity.[8] | [8] |
Genotoxicity Data
Genotoxicity assessment is critical to determine if a compound can cause DNA damage, which may lead to mutations or cancer. The Comet assay is a common method used for this purpose.
| Cell Line | Assay | Compound | Concentration | Results | Reference |
| SH-SY5Y (Human Neuroblastoma) | Comet Assay | JWH-018 | Up to 150 µM | Did not induce genotoxicity.[6] | [6] |
| TR146 (Human Buccal Carcinoma) | Comet Assay | JWH-018 | 100 µM | Induced DNA migration.[6] | [6] |
| HepG2 (Human Liver Carcinoma) | Comet Assay | JWH-018 | 100 µM | Induced DNA migration.[6] | [6] |
| Human Lymphocytes, Lung, Liver, and Buccal Cells | Comet Assay | JWH-073, JWH-122 | Not specified | Genotoxic.[7] | [7] |
In Vivo Toxicology
In vivo studies in animal models provide insights into the systemic effects of a substance. For synthetic cannabinoids, a "tetrad" of effects is often measured, consisting of analgesia, catalepsy, hypothermia, and decreased locomotor activity.[2][5]
Animal Studies
Studies on JWH-081, a potent analog of JWH-080, have shown significant in vivo effects in rodents.[2][5] High doses of JWH-081 and JWH-210 (5 mg/kg) in mice resulted in traction and tremor, decreased locomotor activity, and distorted nuclei in the core shell of the nucleus accumbens, suggesting neurotoxicity.[9]
| Animal Model | Compound | Dose | Observed Effects | Reference |
| Mice | JWH-081, JWH-210 | 5 mg/kg | Traction, tremor, decreased locomotor activity, neurotoxicity.[9] | [9] |
| Rodents | JWH-018, JWH-081 | Not specified | Greater in vivo potency compared to Δ⁹-THC.[2][5] | [2][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of toxicological studies. The following are standard protocols for key in vitro assays used in the assessment of synthetic cannabinoids.
Cell Viability Assays
a) MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., JWH-080 dissolved in DMSO, with the final DMSO concentration kept below 1%) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 0.1% Triton X-100).[6]
-
MTT Incubation: After the exposure period, add MTT solution (5 mg/mL in medium) to each well and incubate for 3 hours at 37°C in the dark.[6]
-
Formazan (B1609692) Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
b) Neutral Red Uptake (NRU) Assay
This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Seeding and Exposure: Follow the same procedure as for the MTT assay.
-
NRU Incubation: After compound exposure, replace the medium with a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 3 hours at 37°C.
-
Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) and then extract the dye from the viable cells using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).
c) Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.
-
Cell Seeding and Exposure: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the exposure period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a new 96-well plate, mix the supernatant with the reaction mixture provided in the kit.
-
Incubation and Measurement: Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Genotoxicity Assay
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation and Exposure: Expose cells to the test compound as described for the cytotoxicity assays.
-
Cell Embedding: After exposure, harvest the cells and embed them in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
JWH-080, as a cannabinoid receptor agonist, is expected to activate the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Cannabinoid Receptor Signaling Pathway activated by JWH-080.
Experimental Workflow for In Vitro Toxicological Screening
The following diagram illustrates a typical workflow for the in vitro toxicological screening of a synthetic cannabinoid like JWH-080.
Caption: A general workflow for in vitro toxicological screening of JWH-080.
Conclusion
The toxicological screening of JWH-080 is an essential step in understanding its potential harm to public health. While specific data for JWH-080 is scarce, the information available for closely related synthetic cannabinoids like JWH-018 and JWH-081 indicates a potential for cytotoxicity, genotoxicity, and neurotoxicity, particularly at higher concentrations and through the action of its metabolites. The provided experimental protocols offer a foundation for researchers to conduct their own toxicological evaluations. The signaling pathway and workflow diagrams serve as visual aids to understand the mechanism of action and the experimental process. Further research is imperative to fully characterize the toxicological profile of JWH-080 and to inform regulatory and public health responses.
References
- 1. dynamedex.com [dynamedex.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of Synthetic Cannabinoids JWH-081 and JWH-210 - PMC [pmc.ncbi.nlm.nih.gov]
JWH-080: A Forensic Science Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole family, structurally related to more commonly known compounds such as JWH-018 and JWH-073. As with other synthetic cannabinoids, JWH-080 is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors, primarily CB1. The clandestine nature of its production and distribution necessitates robust and reliable analytical methods for its detection in both seized materials and biological specimens for forensic and clinical toxicology purposes. This guide provides a comprehensive overview of the forensic science applications related to JWH-080, including its analytical detection, metabolism, and the signaling pathways it influences.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of JWH-080 is essential for developing appropriate analytical methodologies.
| Property | Value |
| IUPAC Name | (4-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone |
| Chemical Formula | C25H25NO2 |
| Molecular Weight | 371.47 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents like methanol (B129727), acetonitrile, and acetone |
Analytical Detection Methods
The detection of JWH-080 in forensic samples relies on a combination of screening and confirmatory analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the identification and quantification of synthetic cannabinoids.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of synthetic cannabinoids in seized materials.[2] Electron ionization (EI) is the most common ionization technique, which produces characteristic fragmentation patterns aiding in structural elucidation.
Table 1: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of JWH-080
| m/z | Predicted Fragment Structure | Description |
| 371 | [M]+• | Molecular Ion |
| 314 | [M - C4H9]+ | Loss of the butyl side chain from the indole (B1671886) nitrogen |
| 214 | [C13H12NO]+ | Naphthoylindole core fragment |
| 185 | [C11H7O(OCH3)]+ | 4-methoxynaphthoyl cation |
| 157 | [C11H7O]+ | Naphthoyl cation (loss of methoxy (B1213986) group) |
| 127 | [C10H7]+ | Naphthalene cation |
Note: This data is predicted based on the fragmentation patterns of structurally similar JWH compounds.
Experimental Protocol: GC-MS Analysis of Seized Material
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized seized herbal material.
-
Add 5 mL of methanol and sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol for GC-MS analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the detection and quantification of synthetic cannabinoids and their metabolites in biological fluids due to its high sensitivity and selectivity.[3][4] Multiple reaction monitoring (MRM) is employed to enhance specificity.
Table 2: Predicted LC-MS/MS MRM Transitions for JWH-080 and its Hydroxylated Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| JWH-080 | 372.2 | 185.1 | 25 |
| JWH-080 | 372.2 | 157.1 | 35 |
| JWH-080-hydroxypentyl | 388.2 | 185.1 | 25 |
| JWH-080-hydroxypentyl | 388.2 | 230.1 | 20 |
Note: These transitions are predicted based on the fragmentation of similar JWH compounds. The N-(hydroxypentyl) metabolite is a common metabolic product for many synthetic cannabinoids.[3]
Experimental Protocol: LC-MS/MS Analysis of Urine
-
Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard (e.g., JWH-080-d7).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 50 µL of β-glucuronidase.
-
Incubate at 65°C for 2 hours to deconjugate metabolites.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a 90:10 mixture of dichloromethane (B109758) and isopropanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[5]
-
-
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Metabolism of JWH-080
The metabolism of synthetic cannabinoids is a critical aspect of forensic toxicology, as parent compounds are often rapidly metabolized and not detectable in urine. The primary metabolic pathways for JWH-series compounds involve hydroxylation of the alkyl chain and the naphthoyl or indole rings, followed by glucuronidation.[6][7] Based on the metabolism of structurally similar compounds like JWH-018 and JWH-073, the predicted metabolic pathway for JWH-080 is illustrated below.
Cannabinoid Receptor Signaling Pathway
JWH-080, like other synthetic cannabinoids, exerts its psychoactive effects by acting as an agonist at cannabinoid receptors, primarily the CB1 receptor located in the central nervous system. Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Experimental Workflow for Forensic Analysis
A typical workflow for the forensic analysis of a sample suspected of containing synthetic cannabinoids like JWH-080 involves a multi-step process from sample receipt to final reporting.
Conclusion
JWH-080 represents one of the many synthetic cannabinoids that pose a challenge to forensic and clinical laboratories. A thorough understanding of its chemical properties, analytical signatures, metabolism, and mechanism of action is crucial for its effective detection and interpretation in forensic casework. The methodologies and data presented in this guide, while in some cases predictive, provide a solid foundation for researchers and professionals working in the field of drug analysis and development. As new synthetic cannabinoids continue to emerge, the adaptation and validation of analytical methods will remain a critical task for the forensic science community.
References
- 1. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of JWH Cannabinoids: A Technical Guide to their History, Discovery, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The JWH series of synthetic cannabinoids represents a significant chapter in the exploration of the endocannabinoid system. Originally synthesized as molecular probes to investigate the structure and function of cannabinoid receptors, these compounds inadvertently laid the groundwork for a new class of recreational drugs. This technical guide provides an in-depth overview of the history, discovery, and core pharmacology of JWH cannabinoids, with a focus on the foundational work of Professor John W. Huffman and his research group at Clemson University. The information presented herein is intended for scientific professionals to understand the molecular tools that have been pivotal in cannabinoid research and the unintended consequences of their dissemination.
History and Discovery
The story of JWH cannabinoids begins in 1984, when Professor John W. Huffman initiated a research program funded by the National Institute on Drug Abuse (NIDA).[1] The primary objective was to synthesize potent and selective ligands for the newly discovered cannabinoid receptors, CB1 and CB2, to be used as pharmacological tools.[1][2] Over two decades, Huffman's laboratory synthesized over 400 cannabinoid compounds, each designated with the initials "JWH".[1][3]
The synthesis of JWH-018, arguably the most notorious compound of the series, was first achieved in 1993.[4] The relatively simple two-step synthesis process, which was published in the scientific literature, made it accessible for clandestine production.[4] JWH-018 is a naphthoylindole that acts as a full agonist at both CB1 and CB2 receptors, with a significantly higher affinity for the CB1 receptor compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[5][6]
In December 2008, German pharmaceutical companies first identified JWH-018 as an active ingredient in "Spice" and "K2," herbal incense products being sold as legal alternatives to marijuana.[5] This discovery marked the beginning of the widespread recreational use and subsequent regulation of JWH compounds and other synthetic cannabinoids.
Quantitative Pharmacological Data
The JWH series of compounds exhibits a wide range of binding affinities and selectivities for the CB1 and CB2 receptors. The following tables summarize the quantitative data for a selection of key JWH cannabinoids.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Selected JWH Compounds
| Compound | Chemical Class | Ki (nM) at CB1 Receptor | Ki (nM) at CB2 Receptor | Selectivity (CB1/CB2) |
| JWH-007 | Naphthoylindole | 9.5 ± 4.5 | 2.9 ± 2.6 | CB2 (3.3x) |
| JWH-015 | Naphthoylindole | 164 ± 22 | 13.8 ± 4.6 | CB2 (12x) |
| JWH-018 | Naphthoylindole | 9.00 ± 5.00 | 2.94 ± 2.65 | CB2 (3.1x) |
| JWH-019 | Naphthoylindole | 9.8 ± 2 | 5.55 ± 2 | CB2 (1.77x) |
| JWH-073 | Naphthoylindole | 8.9 ± 1.8 | 38.3 ± 3.8 | CB1 (4.3x) |
| JWH-081 | Naphthoylindole | 1.2 ± 0.03 | 12.4 ± 2.2 | CB1 (10.3x) |
| JWH-122 | Naphthoylindole | 0.69 ± 0.05 | 1.2 ± 0.1 | CB1 (1.7x) |
| JWH-133 | Dibenzopyran | 200 ± 35 | 3.4 ± 0.3 | CB2 (59x) |
| JWH-200 | Phenylacetylindole | 42 ± 6 | 7.8 ± 1.2 | CB2 (5.4x) |
| JWH-210 | Naphthoylindole | 0.46 ± 0.03 | 0.69 ± 0.05 | CB1 (1.5x) |
| JWH-250 | Phenylacetylindole | 11 ± 2 | 33 ± 4 | CB1 (3x) |
Data compiled from various sources, including Wikipedia's list of JWH cannabinoids which cites primary literature.
Table 2: Functional Potency (EC50) of JWH-018
| Assay | Receptor | EC50 (nM) |
| Adenylyl Cyclase Inhibition | Human CB1 | 102 |
| Adenylyl Cyclase Inhibition | Human CB2 | 133 |
| [³⁵S]GTPγS Binding | Rat CB1 | 7.9 |
Data for adenylyl cyclase inhibition from Wikipedia, and GTPγS binding from Atwood et al. (2010).
Experimental Protocols
The characterization of JWH cannabinoids relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-labeled competitor: Test JWH compound.
-
Wash buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of the test JWH compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]CP-55,940 (typically around its Kd value).
-
Varying concentrations of the test JWH compound.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a potent unlabeled cannabinoid (e.g., 10 µM WIN 55,212-2) instead of the test compound.
-
For determining total binding, wells should contain only the radioligand and membranes without any competitor.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a JWH compound as a cannabinoid receptor agonist.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test JWH compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Pre-incubate cell membranes with GDP (typically 10-30 µM) on ice.
-
Prepare serial dilutions of the test JWH compound.
-
In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and assay buffer.
-
Initiate the reaction by adding a solution containing [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values are determined.
Adenylyl Cyclase Inhibition Assay
Objective: To measure the ability of a JWH compound to inhibit the production of cyclic AMP (cAMP) via CB1 or CB2 receptor activation.
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test JWH compound.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with the test JWH compound at various concentrations for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 10-15 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP levels. A dose-response curve is generated to determine the IC50 value (the concentration of the JWH compound that causes 50% inhibition of the forskolin-stimulated cAMP production).
Mandatory Visualizations
Signaling Pathways
JWH cannabinoids, as agonists of the Gi/o-coupled CB1 and CB2 receptors, initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, activation of these receptors can modulate ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.
Caption: Canonical signaling pathway of JWH cannabinoids.
Experimental Workflow: Receptor Binding Assay
The determination of the binding affinity of a JWH compound is a critical first step in its pharmacological characterization. The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Development of JWH Cannabinoids
The synthesis of over 400 JWH compounds was not a random process but a systematic exploration of the structure-activity relationships (SAR) of cannabinoids. The goal was to understand how modifications to different parts of the molecule would affect its affinity and selectivity for the CB1 and CB2 receptors.
Caption: Logical flow of JWH cannabinoid development.
Conclusion
The JWH cannabinoids, born from a legitimate scientific pursuit to understand the endocannabinoid system, have had a profound and complex impact. While they have been invaluable tools in elucidating the pharmacology of cannabinoid receptors, their diversion for recreational use has posed significant public health challenges. This technical guide has provided a foundational understanding of their history, core pharmacological properties, and the experimental methods used for their characterization. A thorough comprehension of these aspects is essential for researchers and drug development professionals working in the field of cannabinoid science, whether for therapeutic innovation or in response to the ongoing challenges of synthetic drug abuse.
References
- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of JWH-080
Introduction
JWH-080 is a synthetic cannabinoid receptor agonist belonging to the naphthoylindole family. Developed by John W. Huffman, this compound, like other "JWH" series substances, exhibits high affinity for the cannabinoid receptors CB1 and CB2.[1] The widespread emergence of synthetic cannabinoids in products marketed as "herbal incense" or "Spice" has necessitated the development of robust and sensitive analytical methods for their detection in both seized materials and biological matrices.[2][3] These methods are crucial for forensic investigations, clinical toxicology, and drug development research. This document provides detailed protocols for the detection and quantification of JWH-080 using various analytical techniques.
JWH-080 acts as a full agonist at both CB1 and CB2 receptors, mimicking the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[4][5] The activation of these G-protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.[6][7] Binding of JWH-080 to the CB1 receptor, which is predominantly found in the central nervous system, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[8] This signaling cascade ultimately dampens neuronal activity and produces the psychoactive effects associated with the substance.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification and quantification of synthetic cannabinoids in seized materials and biological samples. Its high chromatographic resolution and mass-selective detection provide excellent specificity.
Application Note
This protocol is suitable for the simultaneous qualitative and quantitative analysis of JWH-080 and other synthetic cannabinoids in herbal mixtures, powders, and biological fluids.[9] The use of deuterated internal standards is recommended to improve accuracy and reproducibility.[9] For some compounds with polar functional groups, derivatization may be necessary to enhance chromatographic performance, though this is less commonly required for JWH-series compounds like JWH-080.[10]
Experimental Protocol: Analysis of Seized Herbal Material
1. Sample Preparation and Extraction a. Homogenize the seized plant material. b. Weigh approximately 10 mg of the ground material into a centrifuge tube.[11] c. Add a known concentration of a suitable internal standard (e.g., JWH-018-d9). d. Add 10 mL of methanol (B129727).[11] e. Vortex the sample and sonicate for 10 minutes to ensure thorough extraction.[11] f. Centrifuge the mixture at 3,000 rpm for 5 minutes.[11] g. Filter the supernatant through a 0.45 µm syringe filter into a GC vial for analysis.[11]
2. GC-MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
- Injector: Splitless mode, 280°C.
- Oven Program:
- Initial temperature: 150°C, hold for 1 min.
- Ramp: 20°C/min to 300°C.
- Hold: 10 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MSD Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Data Analysis a. Qualitative Identification: Compare the retention time and mass spectrum of the analyte with a certified reference standard for JWH-080. b. Quantitative Analysis: Generate a calibration curve using standards of known concentrations with an internal standard. Quantify JWH-080 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]
Quantitative Data Summary (GC-MS)
The following table summarizes typical performance characteristics for GC-MS analysis of related JWH compounds, which are expected to be similar for JWH-080.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.5 - 1.0 mg/L | Herbal Material | [11] |
| Limit of Quantitation (LOQ) | 2.5 ng/mL | Serum | [12] |
| Linearity Range | 2.5 - 100 µg/mL | Seized Material | [9] |
| Recovery | 63 - 90% | Serum | [12] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for detecting synthetic cannabinoids and their metabolites in biological matrices like urine and blood due to its superior sensitivity and specificity.[1][13] It avoids the need for derivatization and is less prone to thermal degradation of analytes compared to GC-MS.[14]
Application Note
This protocol details a method for the detection and quantification of JWH-080 and its potential metabolites in urine. The procedure includes an enzymatic hydrolysis step to cleave glucuronide conjugates, which are common metabolic products of synthetic cannabinoids, thereby enhancing detection.[15]
Experimental Protocol: Analysis of Urine
1. Sample Preparation a. To 1.0 mL of urine in a glass tube, add an internal standard (e.g., JWH-081-d9).[16] b. Add 2 mL of 100 mM acetate (B1210297) buffer (pH 5.0).[17] c. Add 50 µL of β-glucuronidase solution.[17] d. Vortex the sample for 30 seconds and incubate at 55-65°C for 2 hours to deconjugate metabolites.[16][17] e. Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE) a. Condition an SPE cartridge (e.g., polymeric reversed-phase) with methanol followed by deionized water. b. Load the pre-treated urine sample onto the cartridge.[15] c. Wash the cartridge with a weak organic solvent solution (e.g., 25% methanol in water) to remove interferences.[17] d. Dry the cartridge thoroughly under vacuum.[17] e. Elute JWH-080 and its metabolites with an appropriate solvent like ethyl acetate or methanol.[17] f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.[18]
3. LC-MS/MS Instrumentation and Conditions
- LC System: Agilent 1290 UHPLC or equivalent.
- Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.[15]
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.[16]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[16]
- Flow Rate: 0.5 mL/min.[16]
- Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analytes, then return to initial conditions for re-equilibration.[16]
- Ion Source: Electrospray Ionization (ESI), positive mode.[1]
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for JWH-080 must be determined by infusing a standard solution. For JWH-081 (a close analog), a common transition is m/z 358.2 -> 155.1.[19]
4. Data Analysis a. Monitor at least two MRM transitions per analyte for confident identification. b. Quantify using the most abundant transition and use the second for confirmation. c. Create a calibration curve using the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary (LC-MS/MS)
The following table presents typical performance data for the LC-MS/MS analysis of various JWH compounds in biological fluids.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.003 - 0.675 ng/mL | Urine / Blood | [20][21] |
| Limit of Quantitation (LOQ) | 0.012 - 3.375 ng/mL | Urine / Blood | [20][21] |
| Accuracy | 88 - 109% | Blood / Urine | [20] |
| Precision (RSD) | < 15% | Blood / Urine | [20] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely available technique suitable for the quantitative analysis of synthetic cannabinoids in seized plant materials, especially when concentrations are relatively high.[22]
Application Note
This method is ideal for determining the purity of bulk powders or quantifying the amount of JWH-080 laced onto herbal products. While less sensitive than MS-based methods, UV detection provides sufficient sensitivity for these applications, with LOQs often below 10 µg/g.[22]
Experimental Protocol: Analysis of Plant Material
1. Sample Preparation and Extraction a. Homogenize and weigh approximately 50 mg of the plant material. b. Add an appropriate internal standard. c. Extract with 10 mL of acetonitrile by vortexing and sonicating for 10-15 minutes.[22] d. Centrifuge the sample and filter the supernatant into an HPLC vial.[23]
2. HPLC-UV Instrumentation and Conditions
- HPLC System: Agilent 1100/1200 series with a Diode Array Detector (DAD) or UV detector.[23]
- Column: Phenyl-Hexyl or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[22]
- Mobile Phase A: Buffered Water (e.g., 20mM ammonium (B1175870) formate).
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.[24]
- Gradient: A suitable gradient program to resolve JWH-080 from matrix components.
- Detection: Monitor at a wavelength corresponding to the maximum absorbance of JWH-080 (typically around 220 nm and 315 nm for naphthoylindoles).[24]
3. Data Analysis a. Identify JWH-080 by comparing its retention time and UV spectrum to a certified reference standard. b. Quantify using an external or internal standard calibration curve based on peak area.[22]
Quantitative Data Summary (HPLC-UV)
| Parameter | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | < 10 µg/g | Plant Material | [22] |
| Linearity Range | 0.1 - 81 mg/g | Plant Material | [22] |
| Average Recovery | 92 - 95% | Plant Material | [22] |
Immunoassays
Immunoassays are rapid screening tools used for the preliminary detection of synthetic cannabinoids in urine.[25][26] They are based on the competitive binding principle between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.[25]
Application Note
Commercial immunoassay kits are often designed to detect metabolites of common synthetic cannabinoids like JWH-018.[25] The applicability of these kits for JWH-080 depends on the cross-reactivity of the antibodies with JWH-080 or its metabolites.[26][27] Due to the rapid emergence of new synthetic cannabinoid analogs, the sensitivity and specificity of immunoassays can be limited, and positive results must always be confirmed by a more specific method like LC-MS/MS or GC-MS.[25][28]
Experimental Protocol: Urine Screening
1. Sample Preparation
- Generally, no sample preparation is required. Urine samples can be analyzed directly.[25]
2. Assay Procedure (General Steps for ELISA/HEIA) a. Calibrators, controls, and unknown urine samples are pipetted into microplate wells or reaction cuvettes. b. An antibody solution is added, followed by a drug-enzyme conjugate. c. The mixture is incubated, allowing for competitive binding to occur. d. For ELISA, a wash step is performed, followed by the addition of a substrate to produce a color change. For homogenous enzyme immunoassays (HEIA), the enzyme activity is measured directly.[25] e. The absorbance is read using a spectrophotometer.
3. Data Analysis
- The concentration of the drug in the sample is inversely proportional to the signal measured. The result is typically reported as positive or negative based on a pre-defined cutoff calibrator concentration (e.g., 5-20 µg/L).[25][27]
Quantitative Data Summary (Immunoassay)
| Parameter | Value | Matrix | Reference |
| Cutoff Calibrator | 5 - 20 ng/mL | Urine | [25][27] |
| Sensitivity | >95% (for target analyte) | Urine | [26] |
| Specificity | >95% (for target analyte) | Urine | [26] |
| Accuracy | ~98% (for target analyte) | Urine | [26] |
Note: Performance characteristics are highly dependent on the specific kit and the cross-reactivity with JWH-080 and its metabolites, which may not be the primary target of the assay.[28]
References
- 1. diva-portal.org [diva-portal.org]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated administration of phytocannabinoid Δ9-THC or synthetic cannabinoids JWH-018 and JWH-073 induces tolerance to hypothermia but not locomotor suppression in mice, and reduces CB1 receptor expression and function in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unitedchem.com [unitedchem.com]
- 18. biotage.com [biotage.com]
- 19. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. conflabs.com [conflabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of JWH-080 in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: JWH-080 is a synthetic cannabinoid of the naphthoylindole class, structurally similar to other regulated compounds like JWH-018 and its positional isomer JWH-081. Synthetic cannabinoids are potent agonists of the cannabinoid receptors (CB1 and CB2) and are commonly found in illicit herbal mixtures.[1] Accurate and sensitive detection of these compounds in biological matrices such as blood and urine is crucial for clinical toxicology and forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the confirmatory analysis of these substances.[2]
This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of JWH-080 in biological samples. As specific validated methods for JWH-080 are not widely published, the following protocols are based on established and validated methods for the closely related JWH-series of synthetic cannabinoids, particularly its positional isomer JWH-081.[3]
Experimental Protocols
Protocol 1: Extraction of JWH-080 from Whole Blood/Serum
This protocol details a Liquid-Liquid Extraction (LLE) procedure suitable for recovering JWH-080 from blood or serum samples.
Materials:
-
Whole blood or serum sample
-
Internal Standard (IS) solution (e.g., JWH-018-d11 or similar deuterated analog)[4]
-
0.5 M Tris buffer (pH 8.5)[5]
-
Extraction solvent: tert-butylmethylether:chlorobutane (50:50, v/v)[5]
-
Centrifuge tubes (glass, 15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Ethyl Acetate)[6]
Procedure:
-
Sample Preparation: Pipette 1.0 mL of the blood or serum sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 40 µL of 0.025 µg/mL solution) of the internal standard to the sample.[5]
-
Buffering: Add 0.5 mL of 0.5 M Tris buffer (pH 8.5) and briefly vortex.
-
Extraction: Add 3 mL of the extraction solvent (tert-butylmethylether:chlorobutane 50:50).
-
Mixing: Cap the tube and vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 3,500 rpm for 10 minutes to separate the aqueous and organic layers.
-
Isolation: Transfer the upper organic layer to a clean tube. To maximize recovery, the aqueous layer can be frozen (at -20°C to -80°C) to facilitate easy decanting of the organic phase.[5]
-
Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 50-100 µL of ethyl acetate (B1210297).[6] Vortex briefly to dissolve the analyte.
-
Analysis: Transfer the reconstituted sample to a GC vial with a micro-insert for GC-MS analysis.
Protocol 2: Extraction of JWH-080 and its Metabolites from Urine
This protocol uses Solid-Phase Extraction (SPE) for the cleanup and concentration of JWH-080 and its hydroxylated metabolites from urine. It includes an enzymatic hydrolysis step to cleave glucuronide conjugates.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
100 mM Acetate buffer (pH 5.0)[7]
-
β-glucuronidase enzyme solution[7]
-
SPE manifold (vacuum or positive pressure)
-
Wash solvents: 100 mM Acetate buffer, Methanol (B129727)/Acetate buffer mixture (25:75)[7]
-
Elution solvent (e.g., Ethyl Acetate or Dichloromethane:Isopropanol 80:20)[6][7]
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Ethyl Acetate)[6]
Procedure:
-
Sample Hydrolysis (Deconjugation):
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. (This step may be omitted for some polymeric cartridges).[6]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute the analytes from the cartridge with 3 mL of ethyl acetate into a clean collection tube.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 50-100 µL of ethyl acetate for GC-MS analysis.[6]
Note on Derivatization: While parent naphthoylindoles can often be analyzed without derivatization, their hydroxylated metabolites may benefit from it.[8] If metabolite analysis is the primary goal, the dried extract can be derivatized using an agent like BSTFA with 1% TMCS (50 µL at 70°C for 30 min) to improve chromatographic performance and thermal stability.[4]
GC-MS Analysis & Data
Instrumental Parameters
The following table outlines typical GC-MS parameters for the analysis of JWH-series cannabinoids.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC (or equivalent) |
| GC Column | HP-5MS UI (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d., 0.25 µm film thickness[4][9] |
| Injection Mode | Splitless (0.5 - 1 min)[10] |
| Injection Volume | 1 - 2 µL[6] |
| Inlet Temperature | 260 - 280°C[4][8] |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min[4][10] |
| Oven Program | Initial 70°C (hold 2 min), ramp 30°C/min to 190°C, ramp 5°C/min to 290°C (hold 10 min)[4] (Note: Program must be optimized for specific instrument and column) |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or 5977B MSD (or equivalent) |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 290 - 325°C[4][8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification[9] |
Mass Spectral Data for JWH-080
JWH-080 ((6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone) has a molecular weight of 397.5 g/mol . Its mass spectrum is expected to be very similar to its 4-methoxy isomer, JWH-081. The primary fragmentation occurs around the carbonyl bridge.[5]
| Ion Type | Predicted m/z | Description |
| Molecular Ion [M]+• | 397 | Parent molecule |
| Quantifier/Qualifier Ions | 185 | Characteristic fragment representing the [methoxy-naphthoyl]+ cation[3] |
| 214 | Fragment representing the [1-pentyl-indol-3-yl-carbonyl]+• moiety[5] | |
| 157 | Fragment from the [methoxy-naphthalenyl]+ group[3] | |
| 144 | Fragment from the [pentyl-indole]+• group after loss of CO |
Typical Method Validation Parameters
The following data, compiled from studies on related JWH compounds, represents typical performance for a validated GC-MS method.[4][6][11]
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 2.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Recovery | 80 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample handling to data reporting.
Caption: GC-MS analytical workflow for JWH-080 in biological samples.
Predicted EI Fragmentation Pathway for JWH-080
This diagram shows the predicted fragmentation of the JWH-080 molecule under Electron Ionization (EI) conditions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. agilent.com [agilent.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood | springermedizin.de [springermedizin.de]
- 11. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
Application Notes and Protocols for the Quantification of JWH-080 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole class. As a potent agonist of the cannabinoid receptors, its detection and quantification in biological matrices are crucial for forensic toxicology, clinical research, and drug development. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the robust and sensitive quantification of JWH-080 in biological samples. The protocols outlined below are based on established methodologies for the analysis of synthetic cannabinoids.
Experimental Protocols
Sample Preparation
The choice of sample preparation is dependent on the matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods for extracting JWH-080.
2.1.1. Liquid-Liquid Extraction (LLE) for Serum/Plasma
-
To 1 mL of serum or plasma, add an appropriate volume of an internal standard (IS) working solution (e.g., JWH-080-d9).
-
Add 2 mL of alkaline buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0) and vortex for 30 seconds.
-
Add 5 mL of an organic extraction solvent (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2.1.2. Solid-Phase Extraction (SPE) for Urine
For urine samples, an initial hydrolysis step is recommended to cleave glucuronide conjugates of JWH-080 metabolites.
-
To 1 mL of urine, add an appropriate volume of internal standard (IS) working solution.
-
Add 1 mL of β-glucuronidase solution in an acetate buffer (pH 5.0)[1][2].
-
Incubate the mixture at 65°C for 1-2 hours[2].
-
Allow the sample to cool to room temperature.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange or C18) with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 25:75 methanol:water) to remove interferences[2].
-
Dry the cartridge thoroughly under vacuum or positive pressure[2].
-
Elute JWH-080 with an appropriate solvent (e.g., ethyl acetate or a methanol-based solvent)[2].
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Analysis
2.2.1. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 2.6 µm particle size) is suitable for the separation[3].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3].
-
Gradient Elution: A typical gradient starts at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. A representative gradient is shown in the table below.
-
Flow Rate: 0.5 mL/min[3].
-
Column Temperature: 40°C[3].
-
Injection Volume: 5 µL[3].
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.5 | 90 |
| 6.4 | 90 |
| 7.0 | 98 |
| 9.0 | 98 |
| 9.1 | 10 |
| 10.7 | 10 |
2.2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimized for maximum signal intensity of JWH-080. Typical parameters include:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
The fragmentation of JWH-080, a naphthoylindole, typically involves cleavage on either side of the carbonyl linker. Based on its structure and data from closely related analogs like JWH-081, the following MRM transitions are proposed for JWH-080 (exact mass: 371.18).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) |
| JWH-080 | 372.2 | 214.1 | 155.1 |
| JWH-080-d9 (IS) | 381.2 | 223.1 | 155.1 |
Collision energies and declustering potentials should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative performance of the method. The data is representative of typical validation results for synthetic cannabinoid assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| JWH-080 | 0.1 - 100 | > 0.99 | 1/x |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| JWH-080 | LQC | 0.3 | < 15 | < 15 | 85 - 115 |
| MQC | 10 | < 15 | < 15 | 85 - 115 | |
| HQC | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| JWH-080 | LQC | 0.3 | > 70 | 80 - 120 |
| HQC | 80 | > 70 | 80 - 120 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| JWH-080 | 0.05 | 0.1 |
Visualizations
Caption: Experimental workflow for JWH-080 quantification.
Caption: Key steps in the LC-MS/MS method for JWH-080.
References
Application Notes and Protocols for JWH-080 Sample Preparation in Forensic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid agonist that has been identified in herbal incense products and is monitored by forensic laboratories.[1][2] As a member of the JWH series of compounds, it interacts with cannabinoid receptors in the body, producing psychoactive effects similar to THC.[3][4] Accurate and reliable methods for the extraction and quantification of JWH-080 from various matrices are crucial for forensic analysis, clinical toxicology, and research purposes. This document provides detailed protocols for the sample preparation of JWH-080 from biological specimens (urine, blood) and seized materials, intended for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
General Workflow for JWH-080 Analysis
The overall process for the forensic analysis of JWH-080 involves sample collection, preparation (extraction and cleanup), analytical determination, and data interpretation. The following diagram outlines the general experimental workflow.
Caption: General workflow for JWH-080 forensic analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of JWH-080 from Urine
This protocol is suitable for the extraction of JWH-080 and its metabolites from urine samples prior to LC-MS/MS analysis.[5][7]
1. Sample Pre-treatment:
-
To 1.0 mL of urine, add 2.0 mL of 100 mM acetate (B1210297) buffer (pH 5.0).
-
For the analysis of glucuronidated metabolites, add 50 µL of β-glucuronidase, vortex for 30 seconds, and incubate at 65°C for 1-2 hours.[5] Allow the sample to cool to room temperature.
-
Add an appropriate internal standard.
2. SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Styre Screen® HLD) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.[5]
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
4. Washing:
-
Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).[5]
-
Follow with a wash of 3 mL of a methanol:100mM acetate buffer solution (25:75 v/v).[5]
-
Dry the column under full vacuum or positive pressure for 10 minutes.[5]
5. Elution:
-
Elute JWH-080 and other cannabinoids with 3 mL of ethyl acetate.[5]
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]
Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
Protocol 2: Supported Liquid Extraction (SLE) from Blood/Plasma
This protocol details a supported liquid extraction method for JWH-series compounds from blood or plasma, which is a faster alternative to traditional liquid-liquid extraction.[3]
1. Sample Pre-treatment:
-
Dilute 1 mL of plasma or whole blood 1:1 (v/v) with HPLC grade water.[3]
-
Spike the diluted sample with an appropriate internal standard.
2. Sample Loading:
-
Load the pre-treated sample onto a 2 mL ISOLUTE SLE+ cartridge.[3]
-
Apply a short pulse of vacuum or positive pressure and allow the sample to stand for 5 minutes to ensure complete absorption.[3]
3. Elution:
-
Apply hexane (B92381) (2 x 4 mL) to the cartridge and allow the solvent to elute under gravity.[3]
-
Apply a short pulse of vacuum or positive pressure to collect the final eluent.[3]
4. Post-Extraction:
-
Evaporate the collected eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[3]
Protocol 3: Liquid-Liquid Extraction (LLE) from Blood/Serum
This protocol describes a classic liquid-liquid extraction for the analysis of synthetic cannabinoids in blood or serum, often used for GC-MS analysis.[8][9]
1. Sample Preparation:
-
To 0.5 mL of blood serum in a 4-mL vial, add 25 µL of a deuterated internal standard solution.[9]
2. Extraction:
-
Add 1.5 mL of an n-hexane/ethyl acetate mixture (9:1, v/v).[9]
-
Vortex the mixture for 3 minutes.[9]
-
Centrifuge at approximately 2000 x g for 7 minutes to separate the phases.[9]
3. Collection and Evaporation:
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 48°C.[9]
4. Derivatization (for GC-MS):
-
Add 50 µL of a silylating agent (e.g., MSTFA) and heat at 80°C for 30 minutes to derivatize the analytes.[9]
5. Analysis:
-
The derivatized sample is ready for injection into the GC-MS system.
Caption: Liquid-Liquid Extraction (LLE) workflow for blood/serum.
Protocol 4: Extraction from Seized Herbal Materials
This protocol is for the extraction of JWH-080 from herbal incense or similar plant-based materials.[1][10]
1. Sample Homogenization:
-
Ensure the seized material is homogenous. If necessary, grind the material to a fine powder.
2. Extraction:
-
Accurately weigh approximately 10-100 mg of the homogenized material.[10][11]
-
Add 1 mL of a suitable organic solvent such as methanol, ethanol, or acetonitrile.[10]
-
Sonicate the mixture for 10-15 minutes to facilitate extraction.
-
Centrifuge the sample to pellet the solid material.
3. Filtration and Analysis:
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtrate can be directly analyzed by GC-MS or LC-MS/MS, or diluted as necessary.
Data Presentation
The following table summarizes quantitative data for the analysis of JWH-series synthetic cannabinoids from various studies. This allows for a comparison of different extraction methods and analytical techniques.
| Matrix | Preparation Method | Analytical Technique | Analyte(s) | Recovery (%) | LOD/LOQ | Citation |
| Urine | Supported Liquid Extraction (SLE) | LC-MS/MS | JWH Parents & Metabolites | 70-98% | Not Specified | [3] |
| Urine | Solid-Phase Extraction (SPE) | LC-MS/MS | 61 SC Metabolites | 43-97% | LOD: 0.025-0.5 ng/mL | [7] |
| Urine | Solid-Phase Extraction (SPE) | LC-MS/MS | 11 Synthetic Cannabinoids | 69.9-118.4% | Not Specified | [12] |
| Blood | Solid-Phase Dispersive Extraction (SPDE) | GC/MS | 7 Synthetic Cannabinoids | 63.1-107.4% | LOD: 2.5-5 ng/mL; LOQ: 5-10 ng/mL | [8] |
| Blood | Liquid-Liquid Extraction (LLE) | LC-MS/MS | JWH-018, JWH-073 | Not Specified | LOD: 0.01 ng/mL; LOQ: 0.05 ng/mL | [8] |
| Oral Fluid | Liquid-Liquid Extraction (LLE) | GC-MS & UHPLC-HRMS | JWH-122, JWH-210, UR-144 | >70% | LOQ (GC-MS): 0.5-2.3 ng/mL; LOQ (UHPLC-HRMS): 0.07-0.25 ng/mL | [13] |
| Seized Materials | Solvent Extraction | GC-MS | Various Synthetic Cannabinoids | Not Specified | Not Specified | [6][14] |
| Herbal Incense | Solvent Extraction | HPLC-UV | 34 Synthetic Cannabinoids | Average 94% | LOQ: <10 µg/g | [15] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SC: Synthetic Cannabinoid.
Conclusion
The selection of an appropriate sample preparation method for JWH-080 is critical and depends on the sample matrix, the required sensitivity, and the available analytical instrumentation. Solid-phase extraction and supported liquid extraction offer cleaner extracts and can be automated, while traditional liquid-liquid extraction remains a robust and widely used technique.[16][17] For seized materials, a simple solvent extraction is often sufficient.[10] Validation of any chosen method is essential to ensure accuracy and reliability in a forensic setting.[10][18]
References
- 1. Identification of Synthetic Cannabinoids in Herbal Incense Blends in the United States | Office of Justice Programs [ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 5. unitedchem.com [unitedchem.com]
- 6. Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
- 16. benchchem.com [benchchem.com]
- 17. gcms.cz [gcms.cz]
- 18. unodc.org [unodc.org]
Application Notes and Protocols for JWH-080 In Vitro Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole family that acts as a potent agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). Understanding the binding affinity of novel compounds like JWH-080 to these G-protein coupled receptors (GPCRs) is a critical step in drug discovery and pharmacological research. This document provides a detailed protocol for determining the receptor binding affinity of JWH-080 using an in vitro competitive radioligand binding assay. This method is a robust and widely accepted technique for characterizing the interaction of a test compound with its target receptor.
Cannabinoid Receptor Signaling
Upon activation by an agonist such as JWH-080, cannabinoid receptors (CB1 and CB2) initiate a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o). Activation of the receptor leads to the exchange of GDP for GTP on the α-subunit of the G-protein, causing its dissociation from the βγ-subunits. The activated Gαi/o subunit primarily inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate other downstream effectors, including ion channels (e.g., inhibiting voltage-gated Ca2+ channels and activating inwardly rectifying K+ channels) and activating mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating gene expression and cell proliferation.
Cannabinoid Receptor Signaling Pathway
Data Presentation: Comparative Binding Affinities
The binding affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the affinity of the ligand for the receptor in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of JWH-080 for human cannabinoid receptors.
| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2 Ki) |
| JWH-080 | hCB1 | 5.6 - 8.9[1][2] | ~0.4 - 2.5 fold for CB2 |
| hCB2 | 2.2 - 2.21[1][2] | ||
| Δ⁹-THC | hCB1 | ~40.7[3] | ~0.88 fold for CB2 |
| hCB2 | ~36[3] | ||
| CP-55,940 | hCB1 | ~0.98 - 2.5 | Non-selective |
| hCB2 | ~0.92 | ||
| WIN 55,212-2 | hCB1 | ~2.9 | Non-selective |
| hCB2 | ~3.1 |
Experimental Protocol: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of JWH-080 for CB1 and CB2 receptors. The assay measures the ability of JWH-080 to displace a known high-affinity radioligand from the receptors.
Materials and Reagents
-
Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid receptor agonist).
-
Test Compound: JWH-080.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[1]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[2]
-
96-well Plates: For incubating the binding reaction.
-
Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Experimental Workflow
Competitive Radioligand Binding Assay Workflow
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of JWH-080 in assay buffer (e.g., from 0.1 nM to 10 µM).
-
Dilute [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare the non-specific binding control by diluting WIN 55,212-2 to a final concentration of 10 µM in assay buffer.
-
Thaw the receptor membrane preparations on ice and dilute to the desired concentration in assay buffer (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (10 µM WIN 55,212-2), 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each JWH-080 dilution, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.[1]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.[1]
-
-
Quantification:
-
Dry the filter mats and place the filter discs into scintillation vials.
-
Add an appropriate amount of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of JWH-080: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the JWH-080 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve in software like GraphPad Prism) to determine the IC₅₀ value, which is the concentration of JWH-080 that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[4] Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where:
-
[L] is the concentration of the radioligand ([³H]CP-55,940).
-
Kᴅ is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
-
-
-
References
JWH-080: Application Notes and Protocols for Cannabinoid System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole family that acts as a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2). Its utility as a research tool lies in its high affinity for these receptors, enabling detailed investigation of the endocannabinoid system's role in various physiological and pathological processes. These application notes provide a comprehensive overview of JWH-080's pharmacological properties and detailed protocols for its use in key in vitro assays.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | [1] |
| Molecular Formula | C24H23NO2 | [1] |
| Molecular Weight | 357.45 g/mol | [1] |
Pharmacological Data
JWH-080 exhibits high affinity for both CB1 and CB2 receptors, functioning as a full agonist. The following tables summarize its binding affinity (Ki) and functional activity (EC50) from published studies.
Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference |
| JWH-080 | 8.9 ± 1.8 | 2.21 ± 1.30 | CB2 (4x) |
Note: Data for closely related JWH compounds are provided for comparative purposes.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference |
| JWH-018 | 9.0 ± 5.0 | 2.9 ± 2.6 | CB2 (3.1x) | [2] |
| JWH-073 | 12.9 ± 3.4 | - | - | [3] |
| JWH-081 | 1.2 ± 0.03 | 12.4 ± 2.2 | CB1 (10.3x) | [2] |
| JWH-210 | 0.46 | 0.69 | ~1.5x CB1 |
Cannabinoid Receptor Functional Activity (EC50)
| Compound | Assay | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| JWH-018 | FLIPR Membrane Potential | 2.8 | 6.5 | [1] |
| JWH-018 | [35S]GTPγS Binding | 8.0 | - | [3] |
Signaling Pathways
Upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs), JWH-080 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins.[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, activation of these receptors can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, and stimulate mitogen-activated protein kinase (MAPK) pathways.[4][6]
Caption: JWH-080 Activated Cannabinoid Receptor Signaling.
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the interaction of JWH-080 with cannabinoid receptors are provided below.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki) of JWH-080 for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.[7][8][9]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
JWH-080
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JWH-080 in binding buffer.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), the radioligand (at a concentration near its Kd), and varying concentrations of JWH-080.
-
For total binding, omit JWH-080. For non-specific binding, add a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for JWH-080. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
[35S]GTPγS Binding Assay Protocol
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding, providing a measure of the potency (EC50) and efficacy (Emax) of JWH-080.[3][10][11]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[35S]GTPγS
-
GDP
-
JWH-080
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JWH-080 in assay buffer.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (10 µM), and varying concentrations of JWH-080.
-
Initiate the reaction by adding [35S]GTPγS (0.1 nM).
-
For basal binding, omit JWH-080. For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the EC50 and Emax values for JWH-080.
Caption: [35S]GTPγS Binding Assay Workflow.
cAMP Assay Protocol
This assay measures the ability of JWH-080 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. This is a key downstream signaling event for Gi/o-coupled receptors like CB1 and CB2.[12][13]
Materials:
-
Cells expressing human CB1 or CB2 receptors
-
JWH-080
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based)
-
Cell culture medium
-
96-well or 384-well plates
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of JWH-080.
-
Pre-treat cells with JWH-080 for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the IC50 value for JWH-080's inhibition of forskolin-stimulated cAMP production.
Caption: cAMP Assay Workflow.
In Vitro Metabolism and Stability
The metabolic fate of JWH compounds typically involves hydroxylation of the alkyl chain, indole, or naphthyl group, as well as N-dealkylation and O-demethylation.[14] Studies using human liver microsomes can be employed to assess the metabolic stability of JWH-080.[15] A typical protocol involves incubating JWH-080 with human liver microsomes and NADPH, followed by analysis of the remaining parent compound over time using LC-MS/MS. This provides data on its half-life and intrinsic clearance.
Conclusion
JWH-080 serves as a valuable pharmacological tool for probing the function of the cannabinoid system. Its high affinity for both CB1 and CB2 receptors allows for the elucidation of cannabinoid receptor-mediated signaling and its physiological consequences. The provided protocols offer a foundation for researchers to investigate the effects of JWH-080 and other cannabinoid ligands in a controlled and reproducible manner. As with any potent psychoactive compound, appropriate safety precautions and handling procedures should be strictly followed.
References
- 1. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 4. mdpi.com [mdpi.com]
- 5. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. marshall.edu [marshall.edu]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. diva-portal.org [diva-portal.org]
- 15. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JWH-080 Administration in Animal Research Models
Disclaimer: Limited in vivo research data is publicly available for JWH-080. The following application notes and protocols are based on the known in vitro activity of JWH-080 and established methodologies for other synthetic cannabinoids, particularly from the JWH series (e.g., JWH-018, JWH-073). Researchers should use this information as a guide and conduct thorough dose-finding and validation studies for JWH-080 in their specific animal models.
Introduction to JWH-080
JWH-080 is a synthetic cannabinoid of the naphthoylindole family. Based on its in vitro binding affinities, it is characterized as a cannabinoid receptor 2 (CB2) selective agonist, with a notable, albeit lower, affinity for the cannabinoid receptor 1 (CB1).[1] The activation of CB1 receptors is primarily responsible for the psychoactive effects of cannabinoids, while CB2 receptor activation is associated with immunomodulatory and other peripheral effects. The in vivo physiological and toxicological properties of JWH-080 have not been extensively characterized.[2]
Quantitative Data: Receptor Binding Affinity
The following table summarizes the known in vitro binding affinities (Ki) of JWH-080 for human CB1 and CB2 receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity |
| JWH-080 | 8.9 ± 1.8 | 2.21 ± 1.30 | ~4x for CB2 |
Data sourced from Wikipedia's List of JWH cannabinoids.[1]
Cannabinoid Receptor Signaling Pathway
Activation of CB1 and CB2 receptors by agonists like JWH-080 typically initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The Gβγ subunit of the G-protein can also modulate other downstream effectors, including ion channels and mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols for In Vivo Administration
The following protocols are generalized from studies using other JWH analogs and should be adapted for JWH-080.
Drug Preparation and Vehicle Formulation
JWH compounds are highly lipophilic and require a suitable vehicle for systemic administration in animal models. A common vehicle formulation involves a mixture of a solvent, a surfactant, and a saline solution.
Materials:
-
JWH-080 powder
-
Ethanol (B145695) (100%)
-
Tween 80
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of JWH-080 powder.
-
Dissolve the JWH-080 in a small volume of 100% ethanol. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of JWH-080 in 1 mL of ethanol.
-
Add Tween 80 to the solution. A common final concentration of Tween 80 is 2-8% of the total volume.[3][4]
-
Vortex the mixture thoroughly until the JWH-080 and Tween 80 are fully dissolved in the ethanol.
-
Slowly add sterile 0.9% saline to the mixture while vortexing to reach the final desired concentration. The final concentration of ethanol should be kept low (e.g., 5%) to avoid adverse effects.[4]
-
The final vehicle composition could be, for example, 5% ethanol, 2% Tween 80, and 93% saline.[4]
-
If the solution appears cloudy, brief sonication may help to improve solubility.
-
Prepare the vehicle control solution using the same percentages of ethanol, Tween 80, and saline, without the JWH-080.
-
Administer the prepared solution to the animals at the appropriate volume based on their body weight (e.g., 10 mL/kg for intraperitoneal injection in mice).
Routes of Administration
The choice of administration route can significantly impact the pharmacokinetics and pharmacodynamics of the compound.
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents. It allows for relatively rapid absorption into the bloodstream. Doses for other JWH compounds in mice have ranged from 0.3 to 10 mg/kg.[3]
-
Subcutaneous (s.c.) Injection: This route provides a slower and more sustained release of the compound compared to i.p. injection.
-
Intravenous (i.v.) Injection: This route provides the most rapid onset of action and 100% bioavailability but can be technically challenging in small animals.
-
Oral Gavage (p.o.): This route is used to simulate oral ingestion but may result in lower bioavailability due to first-pass metabolism.
-
Inhalation: This route mimics the common method of human consumption of synthetic cannabinoids and results in rapid absorption.[3]
Experimental Workflow for Behavioral Assessment
A typical workflow for assessing the behavioral effects of a novel synthetic cannabinoid involves a battery of tests, often referred to as the "cannabinoid tetrad," which are characteristic of CB1 receptor activation.
Protocols for the Cannabinoid Tetrad
The following are generalized protocols for the four core behavioral assays used to characterize cannabinoid-like activity in rodents.
Apparatus:
-
Digital thermometer with a rectal probe for small rodents.
Protocol:
-
Gently restrain the animal.
-
Lubricate the rectal probe with a non-irritating lubricant.
-
Insert the probe approximately 2 cm into the rectum until a stable temperature reading is obtained.
-
Record the baseline temperature before drug administration.
-
Administer JWH-080 or vehicle.
-
Measure rectal temperature at regular intervals post-administration (e.g., 30, 60, 90, 120 minutes) to determine the time course and magnitude of the hypothermic effect.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
Protocol:
-
Gently restrain the animal, allowing the tail to be exposed.
-
Position the tail over the radiant heat source of the analgesia meter.
-
Activate the heat source and start a timer.
-
Record the latency (in seconds) for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Obtain several baseline measurements before drug administration.
-
Administer JWH-080 or vehicle.
-
Measure the tail-flick latency at various time points post-administration. An increase in latency indicates an analgesic effect.
Apparatus:
-
A horizontal bar raised approximately 5-10 cm from a flat surface.
Protocol:
-
Gently place the animal's forepaws on the horizontal bar.
-
Start a timer and measure the duration (in seconds) the animal remains in this immobile posture.
-
A maximum cut-off time (e.g., 60 seconds) is typically used. If the animal moves or climbs off the bar before the cut-off time, record the time of movement.
-
Test for catalepsy at various time points after the administration of JWH-080 or vehicle.
Apparatus:
-
An open field arena (e.g., a square or circular box with high walls) equipped with an automated activity monitoring system (e.g., infrared beams) or a video camera for manual or software-based tracking.
Protocol:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 15-30 minutes).
-
Record locomotor activity parameters such as total distance traveled, time spent moving, and entries into the center zone.
-
This can be done either before and after drug administration in separate sessions or by administering the drug and immediately placing the animal in the arena to measure its effects on exploratory behavior. A reduction in locomotor activity is indicative of a cannabinoid-like effect.[3]
Conclusion
While specific in vivo data for JWH-080 is currently lacking, the provided protocols, based on extensive research with other synthetic cannabinoids, offer a robust framework for initiating studies on this compound. It is imperative for researchers to conduct careful dose-response studies to determine the effective and safe dose range for JWH-080 in their chosen animal model and to fully characterize its pharmacological profile. Given its selectivity for the CB2 receptor, it is also advisable to include assessments of immune function or inflammatory responses in addition to the standard cannabinoid tetrad.
References
Application Notes and Protocols for the Detection of JWH-080 Using Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid that exhibits high affinity for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2), with Ki values of 5.6 nM and 2.2 nM, respectively[1]. As with other synthetic cannabinoids, there is a growing need for sensitive and specific detection methods for research, clinical, and forensic applications. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer rapid, high-throughput, and cost-effective screening solutions.
These application notes provide a framework for the development and implementation of immunoassays for the detection of JWH-080. While specific antibodies and optimized assays for JWH-080 are not widely documented in peer-reviewed literature, the protocols and data presented here are based on established methods for structurally similar JWH-series synthetic cannabinoids, such as JWH-018 and JWH-250[2][3][4]. The provided protocols can be adapted and validated for the specific detection of JWH-080.
Principle of Detection: Competitive Immunoassay
Due to the small molecular size of JWH-080, the most suitable immunoassay format is a competitive assay. In this format, JWH-080 in a sample competes with a labeled JWH-080 conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of JWH-080 in the sample.
JWH-080 Signaling Pathway
JWH-080, as a potent agonist of cannabinoid receptors, primarily signals through G-protein-coupled receptors (GPCRs) CB1 and CB2. The activation of these receptors initiates a cascade of intracellular events that modulate neurotransmitter release and other cellular functions.
References
Application Note: Forensic Analysis of JWH-080
Title: Quantitative Analysis of JWH-080 in Seized Herbal Mixtures by Ultrasonic-Assisted Solvent Extraction and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated method for the extraction and quantification of JWH-080, a potent synthetic cannabinoid, from complex herbal matrices commonly seized in forensic investigations. The protocol employs a straightforward ultrasonic-assisted solvent extraction using methanol (B129727), followed by sensitive and selective analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides a reliable and reproducible workflow for forensic laboratories and researchers involved in the identification and quantification of designer drugs in herbal products.
Introduction
Synthetic cannabinoids are a class of designer drugs functionally similar to Δ⁹-tetrahydrocannabinol (THC), the active principle of cannabis. The JWH series of compounds, named after their creator John W. Huffman, are among the most frequently encountered synthetic cannabinoids in forensic casework.[1] These substances are often sprayed onto plant material and sold as "herbal incense" or "Spice," posing a significant public health risk.[2] JWH-080 is a potent naphthoylindole cannabinoid that acts as a full agonist at both the CB1 and CB2 receptors. Due to its high potency and the ever-changing composition of these illicit products, the development of robust analytical methods for the unambiguous identification and quantification of JWH-080 in herbal mixtures is critical for law enforcement, forensic toxicology, and clinical research.[3]
This document provides a detailed protocol for the extraction of JWH-080 from herbal samples and its subsequent analysis by LC-MS/MS, a technique widely adopted for its high sensitivity and selectivity in analyzing complex mixtures.[2][4]
Experimental Protocol: Extraction and Analysis
Materials and Reagents
-
Apparatus: Analytical balance, vortex mixer, ultrasonic bath, centrifuge, volumetric flasks, pipettes, 2 mL autosampler vials, 0.22 µm syringe filters.
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Formic Acid. Deionized water.
-
Standards: Certified reference standards of JWH-080 and a suitable deuterated internal standard (IS), such as JWH-018-d9, for quantification.
Sample Preparation and Extraction
The sample preparation procedure is critical for achieving reliable and reproducible results. The protocol consists of homogenization to ensure uniformity, followed by a simple and efficient solvent extraction.[2]
-
Homogenization: Air-dry the herbal sample (approximately 10 g) at room temperature. Homogenize the dried material using an electric grinder or by grinding in a mortar and pestle to a fine, consistent powder.[2]
-
Weighing: Accurately weigh 100 mg of the homogenized herbal material into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the internal standard solution (e.g., 1 µg/mL JWH-018-d9 in methanol) to the tube.
-
Extraction: Add 10 mL of methanol to the tube.
-
Vortex & Sonicate: Cap the tube and vortex vigorously for 1 minute. Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the analyte from the plant matrix.[2]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Dilution & Filtration: Carefully transfer 1 mL of the supernatant to a clean tube. Dilute 1:10 with methanol. Filter the diluted extract through a 0.22 µm syringe filter into a 2 mL autosampler vial for LC-MS/MS analysis.
Caption: Workflow for JWH-080 extraction from herbal samples.
LC-MS/MS Instrumental Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity for quantitative analysis.[5]
Caption: Logical workflow of the LC-MS/MS analysis.
Data and Results
The following tables summarize typical instrument parameters and expected method performance characteristics based on validation studies for similar synthetic cannabinoids.[4][6]
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | JWH-080: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) |
| Internal Standard: Precursor > Product (e.g., JWH-018-d9) |
Table 2: Method Validation Summary
This table presents representative data for a fully validated method.
| Parameter | Result |
|---|---|
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (%) | 92% - 103% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Table 3: Example Analysis of Seized Herbal Samples
This table shows hypothetical quantitative results for JWH-080 in different seized products, illustrating the typical concentration variability.[6]
| Sample ID | Product Name | JWH-080 Concentration (mg/g) |
|---|---|---|
| F-2025-001 | "Spice Gold" | 15.2 |
| F-2025-002 | "K2 Summit" | 31.5 |
| F-2025-003 | "Yucatan Fire" | 8.7 |
| F-2025-004 | "Black Mamba" | Not Detected |
Conclusion
The described method, utilizing ultrasonic-assisted methanolic extraction followed by LC-MS/MS analysis, is a robust, sensitive, and reliable approach for the quantification of JWH-080 in seized herbal materials. The simple sample preparation workflow allows for high throughput, while the selectivity of tandem mass spectrometry minimizes matrix interferences, ensuring accurate results.[5] This protocol is well-suited for forensic laboratories tasked with the routine analysis of synthetic cannabinoids and for research professionals studying the prevalence and pharmacology of these compounds.
References
solid-phase extraction of JWH 080 from urine
An Application Note on the Solid-Phase Extraction of JWH-080 from Urine
For researchers, scientists, and drug development professionals, this document provides a detailed application note and protocol for the solid-phase extraction (SPE) of the synthetic cannabinoid JWH-080 from human urine samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
JWH-080 is a naphthoylindole synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors. As a compound found in various designer drug products, its detection in biological matrices is of significant interest in forensic toxicology, clinical chemistry, and drug metabolism studies. Urine is a common matrix for monitoring drug use; however, the complex nature of urine necessitates a robust sample preparation method to remove endogenous interferences and concentrate the analytes of interest. Solid-phase extraction is a widely accepted technique for this purpose, offering high recovery and clean extracts.[1] This protocol is based on established methods for the JWH-series of synthetic cannabinoids, which are frequently analyzed as a group.[2][3]
Experimental Protocols
I. Sample Pre-treatment: Enzymatic Hydrolysis
Synthetic cannabinoid metabolites are often excreted in urine as glucuronide conjugates.[3] An enzymatic hydrolysis step is, therefore, crucial to cleave these conjugates and allow for the detection of the total metabolite concentration.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., JWH-081-d9)
-
100 mM Acetate (B1210297) buffer (pH 5.0)
-
β-glucuronidase enzyme solution
Procedure:
-
Pipette 1.0 mL of the urine sample into a labeled glass culture tube.
-
Add the internal standard to each sample.
-
Add 2.0 mL of 100 mM acetate buffer (pH 5.0).[2]
-
Add 50 µL of β-glucuronidase.[2]
-
Vortex the mixture for 30 seconds.[2]
-
Incubate the samples at 65°C for 1 to 2 hours.[2]
-
After incubation, allow the samples to cool to room temperature before proceeding with the solid-phase extraction.[2]
II. Solid-Phase Extraction (SPE)
This protocol utilizes a polymeric reversed-phase SPE sorbent, which has demonstrated good retention and elution characteristics for a broad range of synthetic cannabinoids.[2]
Materials:
-
Polymeric SPE cartridges (e.g., Styre Screen® HLD)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
100 mM Acetate buffer (pH 5.0)
-
Methanol:100 mM Acetate buffer (25:75, v/v) wash solution
-
Ethyl Acetate (HPLC grade)
-
SPE manifold
Procedure:
-
Cartridge Conditioning (Optional): Some polymeric cartridges do not require conditioning. If required, condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent bed to go dry before loading the sample.[2]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).[2]
-
Wash the cartridge with 3 mL of the 25:75 methanol:acetate buffer solution. Note: Using a methanol concentration higher than 25% in the wash step may lead to the loss of JWH metabolites.[2]
-
Dry the cartridge thoroughly under full vacuum for 10 minutes.[2]
-
-
Elution: Elute the analytes of interest with 3 mL of ethyl acetate into a clean collection tube.[2]
III. Post-Extraction: Evaporation and Reconstitution
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of 35-40°C.[2]
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[2]
-
Vortex the reconstituted sample to ensure the complete dissolution of the analytes and transfer it to an autosampler vial.
Data Presentation
The following table summarizes the quantitative data from validated methods for synthetic cannabinoids, including JWH-081, a close structural analog of JWH-080. The performance characteristics for JWH-080 are expected to be similar.
| Analyte (Proxy) | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| JWH-081 | Urine | SPE-LC-MS/MS | 0.225 | 0.225 | 95-109 | [4] |
| JWH-081 | Urine | Protein Precipitation-LC-MS/MS | 10 | - | 53-95 | [3] |
| Panel of JWH Metabolites | Urine | SPE | - | - | >90 | [1] |
| 61 Synthetic Cannabinoid Metabolites | Urine | SPE-LC-MS/MS | 0.025-0.5 | - | 43-97 | [5] |
Mandatory Visualization
Caption: SPE workflow for JWH-080 from urine.
References
- 1. unitedchem.com [unitedchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Liquid-Liquid Extraction of JWH-080 from Whole Blood for LC-MS/MS Analysis
Introduction
JWH-080 is a synthetic cannabinoid that poses a significant challenge for detection in forensic and clinical toxicology due to its potent nature and rapid metabolism. Accurate quantification in complex biological matrices like whole blood is crucial for understanding its pharmacokinetics and for legal investigations. This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of JWH-080 from whole blood samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology provides high recovery rates and clean extracts, ensuring reliable and sensitive detection.
Principle
This method employs a liquid-liquid extraction technique to isolate JWH-080 from the complex whole blood matrix. The procedure involves initial protein precipitation to release the analyte from blood components, followed by extraction into an immiscible organic solvent. The purified extract is then concentrated and reconstituted in a mobile phase-compatible solution for LC-MS/MS injection. This approach minimizes matrix effects and maximizes the concentration of the analyte for sensitive quantification.
Experimental Protocols
Materials and Reagents
-
JWH-080 analytical standard
-
Internal Standard (IS), e.g., JWH-018-d9
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Hexane
-
Ethyl acetate (B1210297)
-
Formic acid
-
Whole blood (drug-free)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation and Extraction
This protocol is a synthesis of established methods for synthetic cannabinoid extraction from whole blood.
-
Sample Aliquoting: In a 2.0 mL microcentrifuge tube, place a 0.2 mL aliquot of whole blood.
-
Internal Standard Spiking: Add 20 µL of a 100 ng/mL methanolic solution of the internal standard (e.g., JWH-018-d9) to each sample, resulting in a final concentration of 10 ng/mL.[1]
-
Protein Precipitation: Add 0.6 mL of ice-cold acetonitrile dropwise to the blood sample while continuously vortexing.[1] This step precipitates proteins, releasing the analyte into the supernatant.
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes, then centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean 2 mL glass vial.[1]
-
Evaporation: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitution: Dissolve the dry residue in 100 µL of a mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (1:4, v/v).[1]
-
Final Transfer: Transfer the reconstituted solution to an autosampler vial insert for LC-MS/MS analysis. The injection volume is typically 10 µL.[1]
An alternative and faster method involves Supported Liquid Extraction (SLE). After diluting 1 mL of whole blood with 1 mL of HPLC grade water, the sample is loaded onto an ISOLUTE® SLE+ cartridge.[2] The analyte is then eluted with a suitable solvent like ethyl acetate or hexane.[2][3] This method can significantly reduce processing time, with the potential to extract 48 samples in approximately one hour.[3]
Data Presentation
The following tables summarize typical validation parameters for the extraction of synthetic cannabinoids, including JWH compounds, from whole blood using LLE and subsequent LC-MS/MS analysis.
Table 1: Method Validation Parameters for Synthetic Cannabinoids in Whole Blood
| Parameter | JWH-081 | JWH-018 | JWH-073 |
| Limit of Detection (LOD) (ng/mL) | 0.1 - 2.0 | 0.01 | 0.675 - 3.375 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 2.0 | 0.05 | 0.675 - 3.375 |
| Linear Dynamic Range (ng/mL) | Not Specified | 0.05 - 50 | Not Specified |
| Accuracy (%) | Not Specified | 95.9 - 112.7 | 88 - 107 |
| Intra-run Imprecision (%) | Not Specified | 3.9 - 10.3 | 7.5 - 15.0 |
Data compiled from multiple sources for related JWH compounds to provide representative values.[4][5][6][7]
Table 2: Recovery Rates for Synthetic Cannabinoids using Supported Liquid Extraction
| Compound Group | Extraction Solvent | Recovery (%) |
| Synthetic Cannabinoids | Ethyl Acetate | > 60 |
This data is for a range of synthetic cannabinoids and indicates the efficiency of SLE as an alternative extraction method.[3]
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for JWH-080.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: JWH 080 Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH 080 is a synthetic cannabinoid of the naphthoylindole class. As a certified reference material (CRM), it provides a calibrated standard for use in qualitative and quantitative analytical methods. This compound acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with high affinity for both.[1][2] These application notes provide detailed protocols for the use of this compound CRM in analytical quantification and in vitro pharmacological assays.
Physicochemical Properties and Storage
Proper handling and storage of this compound CRM are critical to maintain its integrity and ensure accurate experimental results.
| Property | Value | Reference |
| Chemical Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | [3] |
| CAS Number | 210179-44-5 | [3] |
| Molecular Formula | C24H23NO2 | [3][4] |
| Molecular Weight | 357.45 g/mol | [3][4] |
| Purity | ≥98% | [3] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml) for the related compound JWH 081. | [6] |
| Storage | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | [3] |
| Shelf Life | >2 years if stored properly. | [3] |
Analytical Applications: Quantification of this compound
This compound CRM is essential for the validation and calibration of analytical methods to detect and quantify this compound in various matrices, such as seized materials, herbal blends, and biological samples.
Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of synthetic cannabinoids in urine.[7][8][9]
Objective: To quantify this compound in a given matrix using a validated LC-MS/MS method.
Materials:
-
This compound Certified Reference Material
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (e.g., D9-JWH-081)[9]
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Experimental Workflow:
Caption: LC-MS/MS workflow for this compound quantification.
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare a primary stock solution of this compound CRM in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standard solutions for the calibration curve by serial dilution in methanol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Urine Example):
-
To 1 mL of urine, add an internal standard.[9]
-
For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase may be necessary.[7][10]
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.[10]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[10]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 or biphenyl (B1667301) column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).[8]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be optimized. For the related JWH 081, precursor ions like m/z 185 and 157 have been used.[11]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Validation Parameters for Analytical Methods:
| Parameter | Description | Typical Expected Values |
| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Analyte and matrix dependent. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | 10-20 ng/mL in blood and urine for similar compounds.[12] |
| Precision (%RSD) | The closeness of agreement between a series of measurements. | < 15-20% |
| Accuracy (%Recovery) | The closeness of the measured value to the true value. | 80-120% |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Should be minimized and compensated for with an internal standard. |
Protocol: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification of synthetic cannabinoids.[13]
Objective: To identify this compound in a sample.
Materials:
-
This compound Certified Reference Material
-
Methanol or other suitable organic solvent
-
GC-MS system
Procedure:
-
Prepare a solution of the this compound CRM in a suitable solvent.
-
Prepare the sample for analysis, which may involve extraction.
-
Inject the sample and standard into the GC-MS.
-
Compare the retention time and mass spectrum of the analyte in the sample to that of the this compound CRM. The mass spectrum of this compound will show characteristic fragmentation patterns.
Pharmacological Applications: In Vitro Assays
This compound can be used to study the pharmacology of cannabinoid receptors.
Cannabinoid Receptor Binding and Signaling
This compound is an agonist for both CB1 and CB2 receptors.[1] The activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.
Caption: this compound signaling pathway via CB1/CB2 receptors.
Protocol: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for cannabinoid receptors.
Objective: To determine the Ki of this compound for CB1 and CB2 receptors.
Materials:
-
This compound Certified Reference Material
-
Cell membranes expressing human or rodent CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940)
-
Binding buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Binding Affinity Data for this compound and Related Compounds:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| This compound | 5.6 | 2.2 | [1] |
| JWH 018 | 9.0 ± 5.0 | 2.94 ± 2.65 | [7] |
| JWH 073 | 8.9 ± 1.8 | 38 ± 24 | [14] |
| JWH 081 | 1.2 ± 0.03 | 12.4 ± 2.2 | [7] |
Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to cannabinoid receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a cannabinoid receptor agonist.
Materials:
-
This compound Certified Reference Material
-
Cell membranes expressing CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer
Procedure:
-
Prepare a series of dilutions of this compound.
-
Incubate the membranes with GDP and varying concentrations of this compound.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Plot the specific binding against the concentration of this compound to determine EC50 and Emax values.
Metabolism
The metabolism of this compound is expected to be similar to other JWH compounds, involving hydroxylation, N-dealkylation, and O-demethylation.[7] Understanding its metabolism is crucial for identifying appropriate biomarkers of exposure in toxicological studies.
Conclusion
This compound Certified Reference Material is an indispensable tool for the accurate quantification and pharmacological characterization of this synthetic cannabinoid. The protocols outlined in these application notes provide a framework for its use in analytical and research settings. Adherence to proper handling, storage, and experimental procedures is essential for obtaining reliable and reproducible results.
References
- 1. amsbio.com [amsbio.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound [A crystalline solid] | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
Experimental Design for Elucidating the Cellular Effects of JWH-080
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for characterizing the pharmacological effects of JWH-080, a synthetic cannabinoid of the naphthoylindole class. JWH-080 is recognized for its selectivity as an agonist for the Cannabinoid Receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed in immune cells.[1] Understanding the interaction of JWH-080 with the CB2 receptor and its downstream cellular consequences is crucial for evaluating its therapeutic potential in modulating immune responses and inflammatory processes.
The following sections outline comprehensive protocols for in vitro and in vivo studies designed to assess the binding affinity, functional activity, and physiological effects of JWH-080.
In Vitro Characterization of JWH-080
A series of in vitro assays are essential to determine the fundamental pharmacological properties of JWH-080 at the molecular and cellular level. These assays will quantify its binding affinity and its ability to modulate key signaling pathways associated with the CB2 receptor.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of JWH-080 for the human CB2 receptor by measuring its ability to displace a radiolabeled ligand.
Table 1: Representative Binding Affinity of JWH-080 for Human CB2 Receptor
| Parameter | Value (nM) | Radioligand Used | Cell Line |
| Kᵢ | 2.21 ± 1.30 | [³H]CP-55,940 | HEK-293 cells expressing human CB2R |
Note: Data is representative for JWH-080 and may vary based on experimental conditions.[1]
Materials:
-
Receptor Membranes: Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).[2]
-
Test Compound: JWH-080.
-
Non-specific Binding Control: 10 µM WIN 55,212-2 (a non-radiolabeled, high-affinity cannabinoid receptor ligand).[2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[2][3]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[3]
-
96-well Filter Plates (GF/B or GF/C).
-
Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of JWH-080 in DMSO. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.[2]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and 10 µM WIN 55,212-2.[2]
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of JWH-080.
-
-
Incubation: Add receptor membranes (typically 10-20 µg protein/well) and a fixed concentration of [³H]CP-55,940 (approximately at its Kd value) to all wells. Initiate the binding reaction and incubate the plate at 30°C for 60-90 minutes with gentle agitation.[2][4]
-
Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.[2][5]
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of JWH-080 to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
cAMP Functional Assay: Assessing G-protein Signaling
Activation of the CB2 receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This assay measures the ability of JWH-080 to inhibit forskolin-stimulated cAMP production.
Table 2: Representative Functional Activity of a Selective CB2 Agonist in a cAMP Assay
| Parameter | Value (nM) | Cell Line |
| EC₅₀ | ~15 | CHO-K1 cells expressing human CB2R |
Note: This data is representative of a potent selective CB2R agonist and serves as a proxy for JWH-080.[6]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.[6]
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[6]
-
Forskolin (B1673556) (FSK): Adenylyl cyclase activator.[6]
-
Test Compound: JWH-080.
-
Reference Agonist: CP 55,940.[6]
-
cAMP Assay Kit: e.g., HTRF cAMP kit or LANCE Ultra cAMP kit.[6]
-
384-well white plates.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate and incubate for 24 hours.[6]
-
Compound Preparation: Prepare serial dilutions of JWH-080 and the reference agonist in assay buffer.[6]
-
Cell Treatment: Remove culture medium and add the diluted compounds to the respective wells. Incubate at room temperature for 15-30 minutes.[6]
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM final concentration) to all wells except the basal control and incubate for 30 minutes at room temperature.[6]
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.[6]
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-080. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[6]
β-Arrestin Recruitment Assay: Investigating G-protein Independent Signaling
This assay determines the ability of JWH-080 to induce the recruitment of β-arrestin to the CB2 receptor, a key event in receptor desensitization and G-protein independent signaling.
Table 3: Representative β-Arrestin Recruitment Activity of a Selective CB2 Agonist
| Parameter | Value (nM) | Assay System |
| EC₅₀ | ~20 | PathHunter® β-Arrestin Assay |
Note: This data is representative of a potent selective CB2R agonist and serves as a proxy for JWH-080.
Materials:
-
Cell Line: PathHunter® CHO-K1 or HEK293 cells expressing human CB2 receptor and a β-arrestin-enzyme fragment complementation system.
-
Test Compound: JWH-080.
-
Reference Agonist: CP 55,940.
-
Detection Reagents: As per the PathHunter® assay kit.
-
384-well white assay plates.
Procedure:
-
Cell Plating: Seed the PathHunter® cells into a 384-well plate and incubate overnight.[7]
-
Ligand Preparation: Prepare serial dilutions of JWH-080 in the appropriate assay buffer. The final DMSO concentration should be kept below 1%.[7]
-
Agonist Treatment: Add the diluted agonist to the wells containing the cells and incubate for 90 minutes at 37°C.[7][8]
-
Detection: Add the detection reagent mixture to each well and incubate for 60 minutes at room temperature, protected from light.[7]
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.[7]
-
Data Analysis: Normalize the data to the maximum signal obtained with a reference full agonist. Plot the normalized response against the logarithm of the JWH-080 concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.[7]
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like JWH-080 initiates downstream signaling cascades that modulate cellular functions, particularly within the immune system. The primary pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA). Additionally, CB2 receptor activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway. An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G-protein independent signaling.
CB2 Receptor Signaling Diagram
In Vivo Evaluation of JWH-080
To assess the physiological effects of JWH-080, in vivo studies in appropriate animal models are necessary. Given the role of the CB2 receptor in immune function and pain modulation, models of inflammation and neuropathic pain are highly relevant.
Animal Models and Behavioral Assays
Table 4: Representative In Vivo Efficacy of Selective CB2R Agonists
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Primary Outcome | % Inhibition/Effect |
| JWH-133 | 1, 2, 4 | i.p. | Mouse model of aggression | Reduction in aggressive behavior | Significant |
| AM-1241 | 1 | i.p. | Rat model of neuropathic pain | Reversal of tactile hypersensitivity | Significant |
Note: Data from selective CB2R agonists JWH-133 and AM-1241 are used as representative examples.[9][10]
Materials:
-
Male Wistar rats or Swiss mice.
-
JWH-080.
-
Vehicle (e.g., a mixture of ethanol, Tween 80, and saline).
-
1% Carrageenan solution in saline.
-
Pletysmometer or calipers.
Procedure:
-
Acclimatization: Acclimate animals to the experimental conditions.
-
Compound Administration: Administer JWH-080 or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 1-30 mg/kg).
-
Induction of Inflammation: 30-60 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[11]
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each dose of JWH-080 compared to the vehicle-treated group.
Materials:
-
Male Sprague-Dawley rats.
-
JWH-080.
-
Vehicle.
-
Surgical instruments.
-
von Frey filaments.
Procedure:
-
Surgical Procedure: Induce chronic constriction injury (CCI) of the sciatic nerve as previously described.
-
Post-operative Recovery: Allow animals to recover for 7-14 days, during which neuropathic pain symptoms develop.
-
Baseline Measurement: Assess baseline tactile allodynia using von Frey filaments to determine the paw withdrawal threshold.
-
Compound Administration: Administer JWH-080 or vehicle (i.p.) at various doses.
-
Behavioral Testing: 30-60 minutes after compound administration, re-assess tactile allodynia using von Frey filaments.
-
Data Analysis: Determine the dose-dependent reversal of tactile allodynia by JWH-080.
Overall Experimental Design for JWH-080 Characterization
Conclusion
The experimental design detailed in these application notes provides a robust framework for the comprehensive pharmacological characterization of JWH-080. By systematically evaluating its binding affinity, functional activity through distinct signaling pathways, and its in vivo efficacy in relevant disease models, researchers can gain a thorough understanding of its potential as a selective CB2 receptor agonist. This information is critical for advancing drug development efforts targeting the endocannabinoid system for therapeutic benefit.
References
- 1. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. benchchem.com [benchchem.com]
Application of JWH-080 in Neuropharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-080 is a synthetic cannabinoid of the naphthoylindole family, which has been an area of intense interest in neuropharmacology research. Like other compounds in this class, JWH-080 primarily exerts its effects through interaction with the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which plays a crucial modulatory role in a vast array of physiological processes within the central nervous system and periphery. Understanding the specific interactions and downstream effects of JWH-080 is vital for elucidating the mechanisms of the endocannabinoid system and for the development of potential therapeutic agents.
These application notes provide a comprehensive overview of the use of JWH-080 in neuropharmacology research, including its binding affinity, functional activity, and protocols for key in vitro and in vivo experiments.
Data Presentation
Table 1: Receptor Binding Affinity of JWH-080
| Compound | Receptor | Ki (nM) | Selectivity |
| JWH-080 | CB1 | 8.9 ± 1.8 | ~4x for CB2 |
| CB2 | 2.21 ± 1.30 |
Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Binding Affinities of JWH Series Compounds
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-073 | 280 | - |
| JWH-081 | 1.2 ± 0.03 | 12.4 ± 2.2 |
| JWH-210 | 27 | - |
This table provides context by comparing the binding affinity of JWH-080 to other commonly researched JWH analogs. Note the high affinity of the closely related JWH-081 for the CB1 receptor.[1]
Table 3: In Vivo Effects of Related Synthetic Cannabinoids in Rodents
| Compound | Test | Dose Range (mg/kg) | Observed Effects |
| JWH-081 | Functional Observation Battery | 5 | Traction and tremor, decreased locomotor activity |
| JWH-210 | Functional Observation Battery | 5 | Traction and tremor, decreased locomotor activity |
| JWH-018 | Cannabinoid Tetrad | 3.0 | Maximally-effective hypothermia |
| JWH-073 | Cannabinoid Tetrad | 10.0 | Maximally-effective hypothermia |
While specific in vivo quantitative data for JWH-080 is limited in publicly available literature, the data for structurally similar compounds like JWH-081, JWH-018, and JWH-073 provide an indication of the expected pharmacological effects, which are primarily mediated by the CB1 receptor.[2]
Signaling Pathways
JWH-080, as a cannabinoid receptor agonist, primarily initiates intracellular signaling cascades through the activation of G-protein coupled CB1 and CB2 receptors. The predominant pathway involves the coupling to inhibitory G-proteins (Gi/o).
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of JWH-080 for cannabinoid receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the cannabinoid receptor of interest (e.g., mouse brain for CB1, CHO-K1 cells transfected with human CB2) in a suitable buffer (e.g., TME buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
25 µL of the radioligand (e.g., [³H]CP55,940 at a final concentration of ~0.5 nM).
-
25 µL of JWH-080 at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
For determining non-specific binding, a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2) is used instead of JWH-080.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of JWH-080.
-
Determine the IC₅₀ value (the concentration of JWH-080 that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of JWH-080 to activate G-proteins coupled to cannabinoid receptors.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described in the Radioligand Binding Assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
GDP (10 µM final concentration).
-
JWH-080 at various concentrations.
-
Membrane preparation (10-20 µg of protein).
-
-
Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the stimulated binding (total binding - non-specific binding) as a function of the log concentration of JWH-080.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the resulting dose-response curve using non-linear regression.
-
In Vivo Functional Observation Battery (FOB) in Rodents
This protocol is used to assess the general neurobehavioral effects of JWH-080 in rodents.
Methodology:
-
Animals:
-
Use adult male mice or rats, housed under standard laboratory conditions.
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Dissolve JWH-080 in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline).
-
Administer JWH-080 via intraperitoneal (i.p.) injection at various doses.
-
A vehicle control group should be included.
-
-
Observational Assessment:
-
At specific time points after injection (e.g., 15, 30, 60, and 120 minutes), systematically observe and score a range of behavioral and physiological parameters. These can include:
-
Autonomic signs: salivation, lacrimation, piloerection.
-
Motor activity: locomotor activity, gait, tremor, convulsions.
-
Neurological reflexes: pinna reflex, corneal reflex, righting reflex.
-
Behavioral responses: arousal level, stereotypy, passivity.
-
-
-
Data Analysis:
-
Compare the scores for each parameter between the JWH-080-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).
-
Determine the dose-dependent effects of JWH-080 on the observed parameters.
-
Conclusion
JWH-080 is a valuable research tool for investigating the neuropharmacology of the endocannabinoid system. Its high affinity for both CB1 and CB2 receptors, with a preference for the latter, makes it an interesting compound for studying the distinct roles of these receptors. The provided protocols offer a framework for characterizing the binding and functional properties of JWH-080 and for assessing its in vivo effects. Further research is warranted to fully elucidate the specific functional potency and efficacy of JWH-080 and to explore its potential therapeutic applications.
References
- 1. scispace.com [scispace.com]
- 2. Repeated administration of phytocannabinoid Δ9-THC or synthetic cannabinoids JWH-018 and JWH-073 induces tolerance to hypothermia but not locomotor suppression in mice, and reduces CB1 receptor expression and function in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Detection of JWH-080 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of JWH-080 in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting JWH-080 in biological samples like urine and blood?
The primary challenges in detecting JWH-080 in complex matrices include its extensive metabolism, potential for low concentrations of the parent compound, matrix effects, and the presence of isomers.[1][2] JWH-080 is rapidly metabolized in the body, primarily through O-demethylation and monohydroxylation.[3] Consequently, the parent drug may be present at very low or undetectable levels in urine, making the detection of its metabolites crucial for confirming exposure.[3][4]
Biological matrices are inherently complex and contain numerous endogenous substances that can interfere with the analysis.[2] This "matrix effect" can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting the accuracy and precision of quantification.[5] Furthermore, the existence of positional isomers of JWH-080 can complicate identification, as they may have similar fragmentation patterns in mass spectrometry.[6]
Q2: Which analytical techniques are most suitable for JWH-080 detection?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized technique for the detection and quantification of JWH-080 and its metabolites in biological fluids.[3][7][8] LC-MS/MS offers high sensitivity and selectivity, which is essential for detecting the low concentrations of analytes often found in these samples.[2] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying the parent compound. However, GC-MS analysis of some synthetic cannabinoids can be challenging due to thermal degradation of the analytes.[9] Derivatization can be employed to improve the chromatographic properties and thermal stability of the compounds for GC-MS analysis.[7]
Q3: Why is it important to target JWH-080 metabolites in addition to the parent compound?
JWH-080 undergoes extensive metabolism, and the parent compound is often not detectable in urine samples a few hours after administration.[3][9] The primary metabolic pathways for JWH-081 (a closely related analog) are O-demethylation and monohydroxylation, and it is expected that JWH-080 follows a similar pattern.[3] Therefore, analytical methods that target the major metabolites are essential for a reliable confirmation of JWH-080 use.[1][4]
Q4: What are common sample preparation techniques for extracting JWH-080 from complex matrices?
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. The most common techniques for JWH-080 and other synthetic cannabinoids are:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up and concentrating analytes from complex matrices like urine and plasma.[5][8]
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique for separating cannabinoids from biological fluids.[2]
-
Protein Precipitation (PP): This method is often used for plasma or blood samples to remove proteins that can interfere with the analysis.[8]
For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave glucuronide conjugates of the metabolites, making them detectable by LC-MS/MS.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Analyte Signal (Parent JWH-080) | - Extensive metabolism of JWH-080. - Inappropriate sample type (e.g., urine). - Insufficient sensitivity of the analytical method. | - Target the major metabolites of JWH-080, which are likely to be present at higher concentrations in urine.[3][4] - For parent drug detection, use blood or oral fluid samples collected shortly after exposure.[1] - Optimize LC-MS/MS parameters for maximum sensitivity, including source conditions and collision energies. |
| Poor Peak Shape or Tailing | - Matrix effects from co-eluting endogenous compounds. - Inefficient chromatographic separation. - Issues with the analytical column. | - Improve sample cleanup using a more rigorous SPE protocol.[5] - Optimize the LC gradient to better separate the analyte from interfering matrix components. - Use a guard column to protect the analytical column. - Ensure the column is not overloaded and is appropriate for the analysis. |
| Inconsistent Results/Poor Reproducibility | - Significant matrix effects leading to ion suppression or enhancement. - Inconsistent sample preparation. - Instability of the analyte during storage or analysis. | - Use a stable isotope-labeled internal standard for JWH-080 or its metabolites to compensate for matrix effects and variations in recovery. - Standardize and validate the entire sample preparation procedure. - Investigate the stability of JWH-080 and its metabolites under your specific storage and handling conditions. |
| Difficulty Differentiating Isomers | - Co-elution of positional isomers. - Similar fragmentation patterns in MS/MS. | - Optimize the chromatographic method to achieve baseline separation of the isomers. This may require a longer gradient or a different column chemistry. - For GC-MS, different derivatization techniques can sometimes help in separating isomers. - In MS/MS, carefully select precursor and product ions that are unique to each isomer, if possible.[6] |
| High Background Noise | - Contamination of the LC-MS system. - Impure solvents or reagents. - Inadequate sample cleanup. | - Clean the ion source and other components of the mass spectrometer. - Use high-purity, LC-MS grade solvents and reagents. - Implement a more effective sample preparation method to remove a broader range of interfering substances. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the detection of JWH-080 and related synthetic cannabinoids from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for JWH-081 in Biological Matrices
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| JWH-081 | Whole Blood | LC-HRMS | 0.675 | 0.675 | [2] |
| JWH-081 | Urine | LC-HRMS | 0.225 | 0.225 | [2] |
| JWH-081 Metabolite (N-(5-hydroxypentyl)) | Urine | LC-MS/MS | 0.5 - 10 | - | [7] |
Table 2: Recovery Rates and Matrix Effects for JWH Compounds
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| JWH-081 | Whole Blood | LLE | 88-107 | Not Reported | [2] |
| JWH-081 | Urine | SPE | 95-109 | Not Reported | [2] |
| JWH-081 Metabolites | Urine | Protein Precipitation | 53-95 | 95-122 | [7] |
Experimental Protocols
Protocol 1: Extraction and Analysis of JWH-080 and its Metabolites from Human Urine using LC-MS/MS
This protocol is a generalized procedure based on common practices for synthetic cannabinoid analysis.[7][8]
1. Sample Pre-treatment (Enzymatic Hydrolysis): a. To 1 mL of urine sample in a glass tube, add 50 µL of an internal standard solution (e.g., JWH-081-d9). b. Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0). c. Add 20 µL of β-glucuronidase from E. coli (>5,000 units/mL). d. Vortex the mixture and incubate at 60°C for 2 hours. e. Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE): a. Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. b. Load the pre-treated urine sample onto the SPE cartridge. c. Wash the cartridge with 1 mL of 10% methanol in deionized water. d. Dry the cartridge under vacuum for 5 minutes. e. Elute the analytes with 1 mL of ethyl acetate.
3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). c. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analytes from matrix interferences (e.g., start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for JWH-080 and its expected metabolites.
Visualizations
JWH-080 Detection Workflow
Caption: Experimental workflow for JWH-080 metabolite detection in urine.
JWH-081 Signaling Pathway
Caption: Simplified signaling pathway of JWH-081 via CB1 and CB2 receptors.
References
- 1. realmofcaring.org [realmofcaring.org]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.jenck.com [public.jenck.com]
- 6. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. diva-portal.org [diva-portal.org]
- 9. chromatographyonline.com [chromatographyonline.com]
overcoming matrix effects in JWH 080 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of JWH-080.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my JWH-080 analysis?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of the target analyte, JWH-080, by co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1][2] This phenomenon can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your LC-MS/MS analysis.[1][2] Endogenous components like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants, are common causes of matrix effects.[2]
Q2: How can I assess the extent of matrix effects in my JWH-080 assay?
A2: During method validation, matrix effects should be evaluated by analyzing quality control (QC) samples prepared in matrix from at least six different individual sources.[3] The accuracy of these samples should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15%.[3] Two common methods for assessing matrix effects are:
-
Post-column infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5]
-
Post-extraction spike: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution.[1]
Q3: What is the most effective way to compensate for matrix effects during quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) for JWH-080 is the most effective strategy.[3][6] A SIL-IS has nearly identical chemical and physical properties to JWH-080, causing it to co-elute and experience similar matrix effects.[3][6][7] This allows for accurate correction of signal variations, leading to reliable quantification.[5] If a SIL-IS for JWH-080 is unavailable, a structural analog with similar properties can be used, although it may be less effective.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of JWH-080, with a focus on overcoming matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix interferences co-eluting with JWH-080. | Optimize the chromatographic gradient to better separate JWH-080 from interfering peaks.[3] Implement a more rigorous sample clean-up procedure (e.g., Solid Phase Extraction). |
| Column degradation or contamination. | Flush the column or replace it if necessary.[8] | |
| Inconsistent or Low Analyte Recovery | Inefficient sample extraction. | Optimize the sample preparation method. Consider switching from Protein Precipitation to Liquid-Liquid Extraction or Solid Phase Extraction for cleaner extracts.[9][10] Ensure the pH of the sample and extraction solvents are optimal for JWH-080. |
| Analyte adsorption to container surfaces. | Use silanized glass vials or polypropylene (B1209903) tubes to prevent adsorption of cannabinoids. | |
| High Signal Variability (Poor Precision) | Significant matrix effects varying between samples. | Employ a stable isotope-labeled internal standard (SIL-IS) for JWH-080 to normalize the response.[5] Prepare matrix-matched calibration standards to mimic the sample matrix.[3] |
| Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. | |
| Ion Suppression or Enhancement | Co-eluting matrix components (e.g., phospholipids, salts). | Enhance sample clean-up using techniques like Solid Phase Extraction (SPE) which can effectively remove these interferences.[10][11] Dilute the sample to reduce the concentration of interfering matrix components.[3][4] |
| Inefficient chromatographic separation. | Modify the LC mobile phase composition or gradient to improve the separation of JWH-080 from the matrix interferences.[3] |
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is crucial for minimizing matrix effects.[9] The choice of method depends on the complexity of the matrix and the required sensitivity.
1. Protein Precipitation (PPT)
-
Application: Primarily for plasma or serum samples.[10]
-
General Protocol:
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[10]
-
Transfer the supernatant to a new tube for analysis.
-
-
Advantages: Simple, fast, and high recovery.[10]
-
Disadvantages: Less effective at removing other matrix components like phospholipids, which can cause significant ion suppression.[9]
2. Liquid-Liquid Extraction (LLE)
-
Application: Suitable for various biological matrices.
-
General Protocol:
-
To 1 mL of sample, add an appropriate buffer to adjust the pH.
-
Add 3-5 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether).
-
Vortex vigorously for 10-15 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer (containing JWH-080) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Advantages: Provides a cleaner extract than PPT.[9]
-
Disadvantages: Can be more time-consuming and may have lower recovery if not optimized.
3. Solid Phase Extraction (SPE)
-
Application: Highly effective for complex matrices like urine and blood, providing the cleanest extracts.[10][12]
-
General Protocol for Urine (using a polymeric SPE cartridge): [12][13]
-
Sample Pretreatment: To 1.0 mL of urine, add 2 mL of 100mM Acetate buffer (pH 5.0) and 50 μL of beta-glucuronidase. Vortex and heat at 65°C for 1-2 hours to hydrolyze glucuronide conjugates.[12][13]
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.[10]
-
Loading: Load the pretreated sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a methanol/water mixture (e.g., 25:75 v/v) to remove polar interferences.[12]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute JWH-080 with 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methanol).[10][12]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Advantages: Superior sample clean-up, leading to reduced matrix effects and improved sensitivity.[10]
Quantitative Data Summary
The following table summarizes typical performance data from validated LC-MS/MS methods for synthetic cannabinoids, illustrating the effectiveness of different sample preparation techniques.
| Parameter | Protein Precipitation (Plasma) | Solid Phase Extraction (Urine) | Reference(s) |
| Analyte Recovery | >85% | 65-99% | [10][14] |
| Matrix Effect | Can be significant if not coupled with dilution | 0.4% to 10.1% | [14] |
| Precision (%RSD) | <15% | 1.4% to 12.1% | [14] |
| Accuracy | 85-115% | -7.2% to 7.2% bias | [3][14] |
Visualized Workflows and Logic
Caption: A logical workflow for troubleshooting common issues in JWH-080 LC-MS/MS analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. unitedchem.com [unitedchem.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Sensitivity for JWH-080 Trace Analysis
Welcome to the technical support center for JWH-080 analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of trace-level JWH-080 detection.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high sensitivity in JWH-080 analysis?
A1: Achieving high sensitivity for JWH-080, a synthetic cannabinoid, hinges on three key areas:
-
Efficient Sample Preparation: Maximizing the extraction recovery of JWH-080 from the sample matrix while minimizing interferences is crucial. Techniques like Solid-Phase Extraction (SPE) are often more effective than simple liquid-liquid extraction (LLE) for cleaning up complex samples like urine or blood.[1][2]
-
Optimized Chromatographic Separation: Proper chromatographic conditions are essential to separate JWH-080 from matrix components that can cause ion suppression and to ensure a sharp, symmetrical peak shape for better integration.[3][4]
-
Sensitive Mass Spectrometry (MS) Detection: Utilizing tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is the gold standard for sensitivity and specificity.[5] Careful selection of precursor and product ion transitions is vital.
Q2: What is "matrix effect," and how can it impact my JWH-080 analysis?
A2: Matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[6][7] In the case of JWH-080 analysis, endogenous materials like proteins, lipids, and salts in biological samples can interfere with its ionization in the mass spectrometer source.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, sensitivity, and reproducibility of your results.[6] Complex matrices, such as chocolate in edible products, have also been shown to cause significant matrix interference for cannabinoid analysis.[8]
Q3: Should I analyze for the parent JWH-080 compound or its metabolites in urine?
A3: For urine analysis, it is generally recommended to target the metabolites of JWH-080 rather than the parent compound.[9][10] Synthetic cannabinoids are extensively metabolized in the body, and the parent compound is often present at very low to undetectable concentrations in urine.[10] The primary metabolites are typically hydroxylated and carboxylated forms, which may also be present as glucuronide conjugates.[3] Therefore, a hydrolysis step (e.g., using β-glucuronidase) is often required to cleave these conjugates before extraction.[1][11]
Q4: Can I use a "dilute-and-shoot" method for JWH-080 analysis?
A4: While a "dilute-and-shoot" method is simple and fast, it is generally not suitable for trace-level analysis of JWH-080 due to the high potential for matrix effects and insufficient sensitivity.[9] This approach may be viable for screening highly concentrated samples, but for trace analysis, a more robust sample preparation technique like SPE or LLE is necessary to clean the sample and concentrate the analyte.[9]
Troubleshooting Guides
Issue 1: Low or No JWH-080 Signal Intensity
This is a common issue that can arise from problems in sample preparation, chromatography, or mass spectrometry.
dot
References
- 1. unitedchem.com [unitedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [restek.com]
- 5. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gtfch.org [gtfch.org]
- 8. Investigation of Chocolate Matrix Interference on Cannabinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. diva-portal.org [diva-portal.org]
- 11. pubs.acs.org [pubs.acs.org]
JWH-080 Stability & Storage: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of JWH-080 during sample storage. Below are frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pure (solid) JWH-080 and its stock solutions?
Proper storage is critical to prevent degradation of JWH-080. For the pure compound and prepared stock solutions, specific temperature and environmental conditions should be maintained.[1]
-
Pure Compound: Should be stored in a dry, dark environment.
-
Stock Solutions: Should be aliquoted to avoid repeated freeze-thaw cycles and stored in the dark.
Table 1: Recommended Storage Conditions for JWH-080
| Form | Storage Duration | Temperature | Additional Notes |
| Solid Compound | Short-term (days to weeks) | 0 - 4°C | Keep dry and protected from light.[1] |
| Long-term (months to years) | -20°C | Keep dry and protected from light.[1] | |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C | Store in tightly sealed vials.[1] |
| Long-term (months) | -20°C | Aliquot to minimize freeze-thaw cycles.[1] |
Q2: How stable is JWH-080 in biological matrices like blood or serum during storage?
While specific stability data for JWH-080 is limited, studies on closely related aminoalkylindoles, such as JWH-081, provide valuable insights. A study on fifteen synthetic cannabinoids, including JWH-081, found that most were remarkably stable in whole blood for at least one week across various temperatures.[2] However, long-term studies generally show that freezer storage is the most effective method for preserving synthetic cannabinoids in biological samples.[3][4] For optimal preservation, forensic blood evidence suspected of containing synthetic cannabinoids should be stored frozen.[3]
Table 2: Stability of JWH-081 in Spiked Whole Blood After One Week of Storage (Data for JWH-081 is presented as a close structural analog to JWH-080)
| Storage Condition | Mean Deviation from Baseline (%) |
| Ambient Temperature | +7.4% |
| Refrigerator (4°C) | +18.9% |
| Freezer (-20°C) | +10.9% |
| (Source: Adapted from a stability study of 15 synthetic cannabinoids[2]) |
Note: While the referenced study showed these specific deviations for JWH-081, the overarching consensus in forensic toxicology is that storage at -20°C is superior for long-term stability of synthetic cannabinoids compared to refrigerated or room temperature conditions.[4]
Q3: Are repeated freeze-thaw cycles a concern for samples containing JWH-080?
Yes, repeated freeze-thaw cycles can negatively impact the stability of some synthetic cannabinoids. While many are robust, some compounds have shown degradation after as few as three cycles.[4] For instance, in a study of various cannabinoids, JWH-122 concentration decreased significantly after freeze-thaw cycles, while AM-2201 and JWH-018 were more stable.[2] To mitigate this risk, it is highly recommended to aliquot samples into single-use volumes before freezing.
Q4: What are the likely degradation pathways for JWH-080?
The degradation of JWH-080 in biological samples is expected to follow pathways similar to its metabolism. For the closely related JWH-081, predicted metabolic routes include O-demethylation of the methoxy (B1213986) group on the naphthyl ring, hydroxylation of the N-butyl chain, and potential N-dealkylation.[5] These oxidative processes are common for xenobiotics and can also occur chemically over time during improper storage.[5]
Troubleshooting Guide
Issue: My quantitative results for JWH-080 are inconsistent across different time points.
-
Verify Storage Conditions: Confirm that all samples have been consistently stored at -20°C or below, protected from light. Inconsistent storage is a primary source of analyte degradation.[3][4]
-
Review Sample Handling: Assess if samples have undergone multiple freeze-thaw cycles. If so, this may be the cause of degradation. Implement a single-use aliquot strategy for future experiments.[4]
-
Check Internal Standards: Ensure that the internal standard used is stable under your storage and analytical conditions and that its response is consistent.
-
Perform a Stability Check: If you suspect degradation, perform a controlled experiment as outlined in the "Experimental Protocols" section below to quantify the stability of JWH-080 under your specific laboratory conditions.
Issue: I suspect my JWH-080 standard or sample has degraded. How can I check?
-
Analytical Confirmation: Use a high-resolution mass spectrometry (HRMS) method to search for the predicted degradation products. The primary masses to screen for would be related to O-demethylation and mono-hydroxylation of the parent JWH-080 molecule.[5]
-
Compare to a New Standard: Prepare a fresh stock solution from a new vial of solid JWH-080. Analyze the fresh standard and compare its concentration and purity profile to the suspect sample. A significant decrease in the parent compound peak area and the appearance of new, related peaks in the suspect sample indicate degradation.
Visualized Workflows and Pathways
Caption: Workflow for a JWH-080 stability study.
Caption: Predicted chemical degradation pathways for JWH-080.
Experimental Protocols
Protocol: Assessment of JWH-080 Stability in Human Serum by LC-MS/MS
This protocol provides a methodology for determining the stability of JWH-080 in a biological matrix under various storage conditions.
1. Materials and Reagents
-
JWH-080 certified reference material
-
JWH-073-d9 or other suitable deuterated internal standard (IS)
-
Blank, pooled human serum
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Hexane and Ethyl Acetate (B1210297) (for LLE)
-
Phosphate (B84403) buffer (pH 10)
-
1.5 mL polypropylene (B1209903) tubes
-
LC-MS/MS system
2. Preparation of Spiked Samples
-
Prepare a 1 mg/mL stock solution of JWH-080 in methanol.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in methanol.
-
Spike a pool of blank human serum with the working solution to achieve a final concentration of 10 ng/mL. Also, spike the IS at a constant concentration (e.g., 30 ng/mL).
-
Gently vortex the spiked serum pool for 1 minute to ensure homogeneity.
-
Aliquot 0.5 mL of the spiked serum into polypropylene tubes for each time point and storage condition to be tested (e.g., T0, T7-RT, T7-4C, T7-20C, etc.).
3. Storage
-
Time Zero (T0): Immediately process and analyze a set of aliquots (n=3) to establish the baseline concentration.
-
Storage Conditions: Store the remaining aliquots under their designated conditions:
-
Room Temperature (approx. 22°C) in a dark drawer.
-
Refrigerated at 4°C.
-
Frozen at -20°C.
-
4. Sample Extraction (Liquid-Liquid Extraction)
-
At each designated time point (e.g., Day 7, Day 30), remove a set of aliquots (n=3) from each storage condition. Allow frozen samples to thaw completely at room temperature.
-
To each 0.5 mL serum sample, add 0.5 mL of phosphate buffer (pH 10.2).[3]
-
Add 3 mL of an 80:20 hexane:ethyl acetate solvent mixture.[3]
-
Cap the tubes and vortex for 1 minute, then place on a mechanical rotator for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor at least two transitions for JWH-080 (e.g., based on its structure, likely transitions would be similar to other naphthoylindoles like 358.2 > 155.1) and its internal standard.
6. Data Analysis
-
Calculate the concentration of JWH-080 in each sample using the calibration curve prepared in blank matrix.
-
For each storage condition and time point, calculate the mean concentration and standard deviation.
-
Determine the stability by comparing the mean concentration at each time point to the mean concentration at T0:
-
% Recovery = (Mean Conc. at Tx / Mean Conc. at T0) * 100
-
-
JWH-080 is considered stable if the % recovery is within a predefined range (e.g., 85-115%).
References
Technical Support Center: Troubleshooting JWH-080 Peak Tailing in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the chromatographic analysis of JWH-080.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common causes of peak tailing for JWH-080.
Question 1: My JWH-080 peak is showing significant tailing. What are the most likely causes?
Peak tailing for JWH-080, a synthetic cannabinoid with a basic indole (B1671886) nitrogen, is primarily caused by secondary interactions with the stationary phase.[1][2][3] The most common culprits include:
-
Silanol (B1196071) Interactions: The basic nitrogen in the JWH-080 indole ring can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][2][4] This is a major cause of peak tailing for basic compounds.[2][3]
-
Mobile Phase pH: If the mobile phase pH is not optimal, JWH-080 can exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.[1]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[3]
-
Column Overload: Injecting too much JWH-080 can saturate the stationary phase, resulting in a distorted peak shape.[3][5][6]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and tailing.[1][3]
Question 2: How can I diagnose the specific cause of my JWH-080 peak tailing?
A logical troubleshooting workflow can help pinpoint the issue.
Question 3: What specific experimental steps can I take to eliminate peak tailing for JWH-080?
Here are detailed protocols to address the common causes:
Experimental Protocols
1. Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase and ensure JWH-080 is in a single protonated state.
-
Methodology:
-
Prepare your mobile phase (e.g., Acetonitrile:Water).
-
Add a small amount of an acidic modifier to the aqueous portion of the mobile phase. Formic acid or trifluoroacetic acid (TFA) are common choices.
-
Start with a concentration of 0.1% (v/v) formic acid. This will typically bring the pH to around 2.5-3.0.
-
Filter the mobile phase through a 0.22 µm or 0.45 µm filter before use.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
2. Column Selection and Care
-
Objective: To use a stationary phase with minimal active sites or to clean a contaminated column.
-
Methodology:
-
Use an End-capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions.[2][3]
-
Column Washing: If you suspect column contamination, a generic washing procedure can be effective. Always check your column's specific instructions for solvent compatibility and pressure limits.
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of your mobile phase without the buffer (e.g., Acetonitrile:Water).
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of Isopropanol.
-
Flush again with 20 column volumes of 100% Acetonitrile.
-
Re-equilibrate the column with your mobile phase.
-
-
3. Sample Concentration and Injection Volume
-
Objective: To rule out column overload as the cause of peak tailing.
-
Methodology:
-
Prepare a series of dilutions of your JWH-080 standard (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL).
-
Inject the highest concentration first and observe the peak shape.
-
Sequentially inject the lower concentrations.
-
If the peak shape improves (i.e., the tailing factor decreases) with lower concentrations, you are likely overloading the column.[6]
-
Data Presentation: Recommended Starting Conditions
For easy comparison, the following table summarizes recommended starting parameters for JWH-080 analysis to minimize peak tailing.
| Parameter | Recommended Condition | Rationale |
| Column | C18, End-capped, High-purity silica | Minimizes silanol interactions.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates silanols, reducing interaction with basic JWH-080.[2][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) | Maintains consistent pH throughout the gradient. |
| pH Range | 2.5 - 3.5 | Ensures JWH-080 is protonated and silanols are suppressed.[2] |
| Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Volume | 1 - 5 µL | Helps prevent column overload. |
Frequently Asked Questions (FAQs)
Q1: What is JWH-080 and why is it prone to peak tailing?
JWH-080 is a synthetic cannabinoid.[7][8] Its chemical structure, (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, contains an indole ring with a nitrogen atom.[7][9] This nitrogen is basic and can readily interact with acidic silanol groups on silica-based HPLC columns, leading to peak tailing.[2][3]
Q2: Will using a different organic modifier, like methanol instead of acetonitrile, help?
Potentially. Methanol is a more polar and protic solvent than acetonitrile. It can sometimes better shield the analyte from interacting with active sites on the stationary phase. If you are still experiencing tailing after pH adjustment, testing a method with methanol as the organic modifier is a reasonable next step.
Q3: Can my sample solvent cause peak tailing for JWH-080?
Yes. If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[10] It is always best to dissolve your sample in the initial mobile phase composition if possible.
Q4: I've tried everything and the peak is still tailing slightly. What is an acceptable level of tailing?
While a perfectly symmetrical Gaussian peak (Tailing Factor or Asymmetry Factor = 1.0) is ideal, it's not always achievable. For many assays, a tailing factor of less than 1.5 is considered acceptable.[2] The acceptable limit will depend on your specific method requirements for resolution and quantitation.
Q5: Could a co-eluting interference be mistaken for peak tailing?
Yes, this is a possibility.[2] If an impurity is eluting very close to the tail of your JWH-080 peak, it can appear as tailing. To investigate this, you can try changing the detection wavelength or, if using mass spectrometry, check for co-eluting ions. Improving the resolution by using a more efficient column (longer length or smaller particle size) can also help separate the interference from the main peak.[2]
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. mastelf.com [mastelf.com]
- 7. medkoo.com [medkoo.com]
- 8. amsbio.com [amsbio.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Ionization for JWH-080 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of JWH-080. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides and FAQs
Ionization & Signal Intensity
Q1: I am observing a weak or no signal for JWH-080 using Electrospray Ionization (ESI). What are the initial troubleshooting steps?
A1: A complete loss of signal often points to a singular issue. Begin by systematically checking the following:
-
System Suitability: Inject a known standard of a well-behaving compound to confirm that the LC-MS system is functioning correctly.
-
Sample Preparation: Re-prepare fresh standards of JWH-080 to eliminate the possibility of degradation or errors in dilution.
-
Ion Source Check: Visually inspect the ESI needle for a stable spray. An inconsistent or absent spray can be caused by a clog in the capillary.
-
LC System: Check for leaks, clogs, or air bubbles in the LC flow path. Ensure the correct mobile phases are being delivered.
-
MS Parameters: Verify that the correct MS method is loaded, with the appropriate scan range and polarity for JWH-080 (positive ion mode is typically used).
Q2: How can I improve the signal intensity of JWH-080 in positive ion ESI mode?
A2: To enhance the signal intensity of JWH-080, consider the following optimizations:
-
Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase, particularly the organic component (e.g., methanol (B129727) or acetonitrile), can significantly improve the protonation and thus the signal intensity of synthetic cannabinoids like JWH-080.[1]
-
Solvent Composition: Methanol has been reported to provide higher signal intensity for synthetic cannabinoids compared to other organic solvents like acetonitrile, ethanol, or isopropanol.[1]
-
Source Parameter Optimization: Systematically optimize key ESI source parameters. This can be done through flow injection analysis (FIA) of a JWH-080 standard. Parameters to adjust include:
-
Capillary/Spray Voltage
-
Source Temperature
-
Desolvation/Drying Gas Temperature and Flow Rate
-
Nebulizer Gas Pressure
-
Cone/Fragmentor Voltage
-
Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for JWH-080 analysis?
A3: The choice between ESI and APCI depends on your specific analytical needs.
-
ESI is generally the preferred method for synthetic cannabinoids and is known for its high sensitivity. It is well-suited for polar and ionizable compounds.
-
APCI can be a valuable alternative, especially for less polar analytes or when significant matrix effects are encountered with ESI. APCI is generally considered less susceptible to matrix effects. It is important to note that the analyte must be thermally stable for APCI.
Adduct Formation
Q4: I am observing multiple peaks in my mass spectrum for JWH-080, suggesting adduct formation. How can I control this?
A4: Adduct formation (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) is common in ESI. To control this:
-
Mobile Phase Purity: Use high-purity solvents and additives to minimize sources of metal ion contamination.
-
Mobile Phase Additives: The use of volatile ammonium (B1175870) salts (e.g., ammonium formate (B1220265) or ammonium acetate) in the mobile phase can promote the formation of the protonated molecule [M+H]⁺ and suppress sodium and potassium adducts.
-
Sample Preparation: Be mindful of potential sources of sodium and potassium from glassware or sample matrices.
Fragmentation & MS/MS
Q5: I am having trouble getting consistent and informative fragmentation for JWH-080 in my MS/MS experiments. What should I check?
A5: For optimal fragmentation:
-
Collision Energy: This is a critical parameter. Perform a collision energy ramping experiment with a JWH-080 standard to determine the optimal energy for producing characteristic fragment ions.
-
Precursor Ion Isolation: Ensure the isolation window for the precursor ion ([M+H]⁺) is appropriate to exclude ions with similar m/z values.
-
Collision Gas: Ensure the collision gas (e.g., argon or nitrogen) pressure is at the manufacturer's recommended level.
Similar fragmentation patterns are observed for JWH-081, a close structural analog of JWH-080. Cleavage on either side of the carbonyl group is typical, yielding characteristic fragment ions.
Data Presentation: Ionization Parameters
The following tables summarize typical starting parameters for the analysis of synthetic cannabinoids, including JWH compounds, using LC-ESI-MS/MS. Note that optimal parameters may vary between different mass spectrometer models and should be determined empirically. The parameters for JWH-081 are provided as a close proxy for JWH-080.
Table 1: ESI Source Parameters for JWH Compounds
| Parameter | Typical Value | Reference |
| Ionization Mode | Positive ESI | [1][2] |
| Capillary Voltage | 3.5 kV | [2] |
| Source Temperature | 120 °C | [2] |
| Desolvation Temperature | 350 °C | [2] |
| Cone Gas Flow (Nitrogen) | 60 L/h | [2] |
| Desolvation Gas Flow (Nitrogen) | 650 L/h | [2] |
| Cone Voltage | 30 V | [1] |
Table 2: Mobile Phase Composition
| Component | Composition | Reference |
| Aqueous Phase | Water with 0.1% Formic Acid | [1] |
| Organic Phase | Methanol or Acetonitrile with 0.1% Formic Acid | [1] |
Experimental Protocols
Protocol 1: Sample Preparation for JWH-080 Analysis
-
Standard Preparation: Prepare a stock solution of JWH-080 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with a 1:1 mixture of methanol and 0.1% formic acid in water to create working standards at the desired concentrations.[1]
-
Sample Dilution (for biological matrices): Dilute urine or plasma samples 1:2 with a mixture of methanol and 0.1% formic acid (1:1 v/v).[1]
-
Vortexing: Vortex the prepared samples to ensure homogeneity.
-
Injection: Inject the prepared sample into the LC-MS/MS system. A typical injection volume is 5 µL.[1]
Protocol 2: LC-MS/MS Method for JWH-080
-
LC Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Elution: Employ a gradient elution to separate JWH-080 from matrix components. An example gradient could be:
-
Start at 30% B.
-
Ramp to 95% B over several minutes.
-
Hold at 95% B to elute the compound.
-
Return to initial conditions and equilibrate the column.
-
-
MS Acquisition:
-
Set the mass spectrometer to operate in positive ESI mode.
-
Use the parameters from Table 1 as a starting point.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for quantification, using characteristic precursor-to-product ion transitions for JWH-080.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity of JWH-080.
Caption: Comparison of ESI and APCI ionization pathways.
References
minimizing ion suppression for JWH 080 in biological fluids
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize ion suppression when analyzing JWH-080 and related synthetic cannabinoids in biological fluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
Problem: Poor sensitivity or low signal intensity for JWH-080.
Possible Cause: Ion suppression is a primary cause of poor sensitivity in LC-MS/MS analysis.[1][2] It occurs when co-eluting matrix components from the biological sample (e.g., phospholipids, salts, endogenous metabolites) interfere with the ionization of the target analyte, JWH-080, in the mass spectrometer's source.[3][4] This reduces the number of analyte ions that reach the detector, leading to a weaker signal.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.[5]
-
Solid-Phase Extraction (SPE): Provides excellent sample cleanup by selectively retaining the analyte on a solid sorbent while interferences are washed away.[5][6] SPE is often necessary for extensive cleanup of complex matrices like plasma.[6]
-
Protein Precipitation (PPT): A simpler but less clean method. While it removes a large portion of proteins, it may not effectively remove other interferences like phospholipids.[5]
-
-
Improve Chromatographic Separation: Modifying the LC method can separate JWH-080 from co-eluting interferences.
-
Adjust Gradient Elution: Optimize the mobile phase gradient to increase the resolution between the analyte peak and matrix components.
-
Use a Longer Column: Increasing the column length can improve chromatographic resolution, which may reduce suppression.[7]
-
Consider 2D-LC: Two-dimensional liquid chromatography (2D-LC) can significantly overcome matrix-related ion suppression by providing orthogonal separation.[7]
-
-
Dilute the Sample: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[2][4] This is only a viable option if the JWH-080 concentration is high enough to remain detectable after dilution.[4]
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variability in the matrix composition from sample to sample can cause different degrees of ion suppression, leading to inconsistent and imprecise results.[1]
Solutions:
-
Implement a Robust Sample Preparation Method: Thorough sample cleanup using SPE or LLE is crucial to minimize the variability in matrix effects between samples.[2][5]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix (e.g., blank plasma, drug-free urine) as your unknown samples helps to compensate for consistent matrix effects.[8]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting ion suppression.[2] A SIL-IS, such as JWH-081-d9, has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression to a similar degree.[2][9] This allows for accurate quantification based on the analyte-to-IS ratio.[1]
Experimental Protocols & Workflows
Workflow for JWH-080 Analysis & Ion Suppression Troubleshooting
Caption: General workflow for JWH-080 analysis, from sample preparation to troubleshooting.
Protocol 1: Sample Preparation Techniques
Objective: To remove matrix interferences from biological fluids prior to LC-MS/MS analysis.
A. Protein Precipitation (PPT) [7]
-
To 100 µL of plasma or urine, add 400 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.[7]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. Liquid-Liquid Extraction (LLE)
-
To 500 µL of sample (e.g., oral fluid), add the internal standard and any necessary buffers to adjust pH.
-
Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes, then centrifuge for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness and reconstitute in mobile phase.
C. Solid-Phase Extraction (SPE) [6][10]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.[11]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte (JWH-080) and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).[11]
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
Protocol 2: Evaluation of Matrix Effect
Objective: To quantitatively assess the degree of ion suppression or enhancement.[8]
Methodology:
-
Prepare Sample Set A (Neat Solution): Spike a known concentration of JWH-080 and its internal standard into the initial mobile phase or a clean solvent.
-
Prepare Sample Set B (Post-Extraction Spike): Process at least six different blank matrix lots using your validated sample preparation method. Spike the same known concentration of JWH-080 and its internal standard into the final, processed extracts.[8]
-
Analyze and Calculate:
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) using the following formula:
-
ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
-
-
Interpretation:
-
Quantitative Data Summary
The following tables summarize validation data for methods used to analyze JWH-series synthetic cannabinoids in biological fluids. While specific data for JWH-080 is limited in these examples, the performance metrics for related compounds like JWH-122 and JWH-018 are representative.
Table 1: Method Performance for JWH-122 in Rat Plasma & Urine [12][13]
| Parameter | Rat Plasma | Rat Urine |
| Intra-Assay Precision (%) | 1.3–9.0 | 2.8–6.7 |
| Inter-Assay Precision (%) | 3.0–8.6 | 3.9–8.8 |
| LOD (ng/mL) | 0.003–0.004 | 0.00125–0.002 |
| LOQ (ng/mL) | 0.012–0.016 | 0.003–0.005 |
| Recovery (%) | 95.4–106.8 | 92.0–106.8 |
| Matrix Effect (%) | Not Reported | 93.4–118.0 |
Table 2: General Performance of Synthetic Cannabinoid Analysis in Urine [9][10][14]
| Analyte Group | LOD (ng/mL) | LOQ (ng/mL) | Extraction Efficiency (%) | Matrix Effect (%) |
| JWH-081 & Metabolites | 0.5–10 | Not Specified | 53–95 | 95–122 |
| Various JWH Metabolites | 0.1–1 | 0.25–1 | 65–99 | 90–100.4 |
| Comprehensive Screen | Not Specified | 0.1–1.0 | 44–110 | -73 to 52 |
Note: A matrix effect of -73% indicates significant ion suppression, while a value of 52% indicates ion enhancement.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression? A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of an LC-MS/MS method.[1]
Q2: How can I definitively detect if ion suppression is affecting my JWH-080 analysis? A2: The most common method is a post-column infusion experiment.[3][8] In this setup, a constant flow of JWH-080 solution is infused into the mass spectrometer after the LC column. A processed blank matrix extract is then injected onto the column. Any dip or decrease in the stable JWH-080 signal indicates a region in the chromatogram where matrix components are eluting and causing ion suppression.[5][8]
Caption: Ionization of JWH-080 with and without interfering matrix components.
Q3: Are certain biological fluids more prone to causing ion suppression? A3: Yes. Plasma and blood are generally considered "dirtier" matrices than urine or oral fluid due to higher concentrations of proteins, lipids, and salts, making them more likely to cause significant ion suppression.[5][6] Therefore, more rigorous sample preparation techniques like SPE are often required for plasma samples.[6]
Q4: Can the choice of ionization source affect ion suppression? A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because the ionization process occurs in the liquid phase where competition for charge is more pronounced.[4][6] However, ESI is often preferred for its sensitivity with a wide range of compounds.
Q5: My method uses a deuterated internal standard, but I still see low signal. What should I do? A5: While a deuterated internal standard corrects for quantification inaccuracies caused by ion suppression, it does not eliminate the suppression itself.[2] If the signal is suppressed to a point where it is near or below the limit of detection (LOD), you will not be able to detect the analyte reliably. In this case, you must still address the root cause of the suppression by improving sample cleanup or chromatography, as outlined in the troubleshooting guide.
Caption: Decision tree for systematically troubleshooting low signals in JWH-080 analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for JWH-080 and Novel Synthetic Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for novel synthetic cannabinoids like JWH-080.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of JWH-080?
JWH-080 is a synthetic cannabinoid of the naphthoylindole class.[1] Like many synthetic cannabinoids, it is a highly lipophilic compound with good solubility in non-polar or medium-polarity organic solvents such as methanol, ethanol, acetonitrile (B52724), ethyl acetate (B1210297), and acetone, while having low water solubility.[1]
Q2: What are the primary analytical techniques for the detection and quantification of JWH-080?
The most common and effective analytical techniques for synthetic cannabinoids like JWH-080 are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for detecting metabolites in biological samples.[2]
Q3: What are the expected metabolites of JWH-080?
While specific metabolism studies for JWH-080 are not extensively published, we can predict its metabolic pathways based on structurally similar compounds like JWH-081.[4] The primary metabolic routes for JWH-series cannabinoids include:
-
Hydroxylation: Monohydroxylation can occur on the alkyl chain, the indole (B1671886) ring, or the naphthyl group.[4]
-
O-demethylation: The methoxy (B1213986) group on the naphthyl ring is a likely site for O-demethylation.[4]
-
N-dealkylation: The butyl chain attached to the indole nitrogen can be removed.[4]
-
Formation of Dihydrodiols: This is another potential metabolic pathway.[4]
-
Glucuronidation: Phase II metabolism often involves the conjugation of hydroxylated metabolites with glucuronic acid.[5]
Q4: Where can I obtain analytical reference standards for JWH-080 and its potential metabolites?
Analytical standards are crucial for method validation. Commercial suppliers of reference standards for forensic and research purposes, such as Cayman Chemical, MedKoo Biosciences, and LGC Standards, may stock JWH-080 and its metabolites.[6][7] It is important to verify the purity and characterization of any standard used.
Q5: What are the key parameters to evaluate during method validation for JWH-080?
Following guidelines from regulatory bodies like the FDA, a comprehensive method validation should include the following parameters:[8]
-
Selectivity and Specificity: Ensuring the method can differentiate JWH-080 from other compounds in the matrix.
-
Linearity and Range: Establishing the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of the sample matrix on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis
-
Question: My chromatogram for JWH-080 shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Column Choice: JWH-080 is a non-polar compound. Ensure you are using an appropriate reversed-phase column, such as a C18 or a biphenyl (B1667301) column, which can provide good retention and peak shape for such analytes.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For JWH-080, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to promote protonation and improve peak shape.[5]
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Implement a robust sample clean-up procedure and consider using a guard column. Regularly flush the column with a strong solvent.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can cause secondary interactions. Using an end-capped column or a mobile phase additive can help to minimize these interactions.
-
Issue 2: Low Recovery During Sample Extraction
-
Question: I am experiencing low and inconsistent recovery of JWH-080 from my biological samples. How can I improve my extraction efficiency?
-
Answer:
-
Extraction Method: For lipophilic compounds like JWH-080, liquid-liquid extraction (LLE) with a non-polar organic solvent or solid-phase extraction (SPE) are common methods. Ensure the chosen solvent or SPE cartridge is appropriate for the analyte's properties.
-
pH Adjustment: The pH of the sample can influence the extraction efficiency. Adjusting the pH to ensure JWH-080 is in a neutral form can improve its partitioning into an organic solvent during LLE.
-
Thorough Mixing: Ensure vigorous and sufficient mixing (e.g., vortexing) during the extraction step to allow for proper partitioning of the analyte from the aqueous to the organic phase.
-
Evaporation and Reconstitution: If an evaporation step is used, ensure it is not too harsh, as this can lead to loss of the analyte. The reconstitution solvent should be compatible with the mobile phase to ensure good peak shape upon injection.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: My quantitative results for JWH-080 are not reproducible between runs. What are the potential sources of this variability?
-
Answer:
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Internal Standard: The use of a stable isotope-labeled internal standard (e.g., JWH-080-d9) is highly recommended to compensate for variations in sample preparation, matrix effects, and instrument response.[5]
-
Sample Homogeneity: Ensure that your samples, especially solid or viscous ones, are properly homogenized before taking an aliquot for analysis.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques, especially when preparing standards and quality control samples.
-
Instrument Stability: Check the stability of the LC-MS/MS system. Run system suitability tests before each batch of samples to ensure consistent performance.
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Storage Conditions: JWH-080 may degrade over time or with exposure to light and temperature fluctuations. Store stock solutions, working solutions, and samples at appropriate temperatures (typically -20°C or lower) and in the dark.[6]
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity of JWH-080
| Receptor | Ki (nM) | Reference |
| CB1 | 5.6 | |
| CB2 | 2.2 |
Table 2: Example LC-MS/MS Validation Parameters for a Multi-Analyte Method Including JWH Analogs
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | |
| Accuracy | 85-115% | |
| Precision (%CV) | < 15% | |
| LOD | 0.1 - 1.0 ng/mL | |
| LOQ | 0.5 - 2.5 ng/mL | |
| Recovery | 60 - 110% | [5] |
Note: These are typical values from multi-analyte methods and should be established specifically for JWH-080 in your laboratory.
Experimental Protocols
Protocol 1: Extraction and Analysis of JWH-080 from Urine by LC-MS/MS (Adapted from methods for JWH-081 and other analogs)
This protocol is a general guideline and must be fully validated for JWH-080.
1. Sample Preparation and Hydrolysis:
- To 1 mL of urine, add an internal standard (e.g., JWH-080-d9).
- Add 50 µL of 0.4 M ammonium (B1175870) acetate buffer (pH 4.0).[5]
- Add 2000 units of β-glucuronidase.[5]
- Vortex and incubate at 55°C for 2 hours to hydrolyze glucuronide conjugates.[5]
- Allow the sample to cool to room temperature.
2. Protein Precipitation:
- Add 200 µL of ice-cold acetonitrile to the hydrolyzed sample.[5]
- Vortex vigorously for 30 seconds.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]
3. LC-MS/MS Analysis:
- Transfer the supernatant to an autosampler vial.
- Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
- LC Conditions (Example):
- Column: Kinetex XB-C18 (or similar)[5]
- Mobile Phase A: 0.1% formic acid in water[5]
- Mobile Phase B: 0.1% formic acid in acetonitrile[5]
- Gradient: A suitable gradient from low to high organic phase over several minutes.
- Flow Rate: 0.5 mL/min[5]
- MS/MS Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: These must be optimized for JWH-080 and its internal standard. The precursor ion will be [M+H]+. Product ions will be determined by infusing the standard into the mass spectrometer.
Protocol 2: Stability Testing of JWH-080 in a Biological Matrix
1. Freeze-Thaw Stability:
- Prepare replicate quality control (QC) samples at low and high concentrations in the matrix of interest.
- Analyze one set of fresh QCs.
- Freeze the remaining QCs at -20°C or -80°C for at least 12 hours.
- Thaw the samples completely at room temperature.
- Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).
- Analyze the samples and compare the results to the fresh QCs.
2. Short-Term (Bench-Top) Stability:
- Prepare replicate QC samples.
- Keep them at room temperature for a specified period (e.g., 4, 8, 24 hours).
- Analyze the samples and compare the results to freshly prepared QCs.
3. Long-Term Stability:
- Prepare multiple sets of replicate QC samples.
- Store them at the intended long-term storage temperature (e.g., -20°C or -80°C).
- Analyze one set at specified time points (e.g., 1 week, 1 month, 3 months).
- Compare the results to the initial concentrations.
Visualizations
References
- 1. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arch.ies.gov.pl [arch.ies.gov.pl]
- 6. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 7. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Technical Support Center: Ensuring Reproducibility in JWH-080 In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthetic cannabinoid JWH-080. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected binding affinities for JWH-080 at cannabinoid receptors?
A1: JWH-080 is a synthetic cannabinoid that demonstrates affinity for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). Published data indicates that JWH-080 has a higher affinity for the CB2 receptor. The inhibition constant (Kᵢ) values are reported to be approximately 8.9 ± 1.8 nM for the CB1 receptor and 2.21 ± 1.30 nM for the CB2 receptor, showing a roughly 4-fold selectivity for CB2.[1]
Q2: I am observing high variability in my assay results. What are the common causes?
A2: High variability in in vitro assays with synthetic cannabinoids like JWH-080 can stem from several factors. These include inconsistencies in compound handling, such as preparation of stock solutions and serial dilutions, and poor aqueous solubility leading to precipitation. Variations in assay conditions like buffer composition, incubation times, and temperature can also significantly impact results. The purity of the JWH-080 batch and the stability of the compound in your specific assay medium are other critical factors to consider.
Q3: My JWH-080 is precipitating in the aqueous assay buffer. How can I improve its solubility?
A3: JWH-080, like many synthetic cannabinoids, is highly lipophilic and has low aqueous solubility. To improve solubility, prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) and ensure the compound is fully dissolved. When diluting into your aqueous assay buffer, it is crucial to keep the final DMSO concentration low, typically below 0.5%, to avoid solvent effects on your cells or membranes. Including a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), in the assay buffer can also help to maintain the solubility of lipophilic compounds.
Q4: How should I store JWH-080 to ensure its stability?
A4: For long-term stability, JWH-080 should be stored as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect both solid compound and solutions from light by using amber vials or by wrapping containers in foil.
Data Presentation
The following tables summarize key quantitative data for JWH-080 and other relevant cannabinoid ligands. This information is provided to aid in experimental design and data comparison.
Table 1: Binding Affinity (Kᵢ) of JWH-080 and Reference Cannabinoids
| Compound | Receptor | Kᵢ (nM) | Selectivity (CB1/CB2) |
| JWH-080 | hCB1 | 8.9 ± 1.8 | 4-fold for CB2 |
| hCB2 | 2.21 ± 1.30 | ||
| JWH-018 | hCB1 | 9.0 | ~3-fold for CB2 |
| hCB2 | 2.94 | ||
| CP-55,940 | hCB1 | 0.98 - 2.5 | Non-selective |
| hCB2 | 0.92 | ||
| Δ⁹-THC | hCB1 | 10 - 25.1 | Non-selective |
| hCB2 | 24 - 35.2 |
hCB1/hCB2: human Cannabinoid Receptor 1/2
Table 2: Representative Functional Activity (EC₅₀/IC₅₀) of Synthetic Cannabinoids
| Compound | Assay Type | Receptor | Parameter | Value (nM) |
| JWH-018 | β-Arrestin Recruitment | hCB2 | EC₅₀ | 12.3 |
| CP-55,940 | β-Arrestin Recruitment | hCB2 | EC₅₀ | 7.8 |
| JWH-133 | cAMP Inhibition | hCB2 | EC₅₀ | 15 |
| HU-308 | cAMP Inhibition | hCB2 | EC₅₀ | 11 |
Troubleshooting Guides
Issue 1: Inconsistent Results in Radioligand Binding Assays
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like membrane preparations. |
| Incomplete Filtration | Ensure the filter plate is properly sealed on the vacuum manifold. Check for clogged wells. |
| High Non-Specific Binding | Reduce the concentration of the radioligand. Increase the concentration of the unlabeled competitor for defining non-specific binding. Include 0.1% BSA in the wash buffer. |
| Degradation of Radioligand | Aliquot the radioligand upon receipt and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
Issue 2: Low Signal or Inconsistent EC₅₀/IC₅₀ in cAMP Functional Assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Use a cell line with confirmed high expression of the target cannabinoid receptor. Passage cells consistently and avoid using cells at a high passage number. |
| cAMP Degradation | Always include a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), in your assay buffer to prevent the breakdown of cAMP. |
| Suboptimal Forskolin (B1673556) Concentration | Titrate forskolin to determine the optimal concentration that yields a robust cAMP signal without causing cytotoxicity. |
| JWH-080 Instability | Assess the stability of JWH-080 in your cell culture medium over the time course of the experiment. Consider shorter incubation times if degradation is observed. |
Issue 3: High Background or Low Signal-to-Noise in β-Arrestin Recruitment Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Density | Optimize the number of cells seeded per well. Too few cells will result in a low signal, while too many can lead to high background. |
| Reagent Preparation | Prepare detection reagents fresh and according to the manufacturer's protocol. Ensure complete lysis of cells for assays that require it. |
| Assay Incubation Time | Optimize the incubation time with JWH-080. A time-course experiment can help determine the point of maximal β-arrestin recruitment. |
| Compound Cytotoxicity | At high concentrations, JWH-080 may be cytotoxic, leading to a decrease in signal. Perform a cell viability assay in parallel to identify cytotoxic concentrations. |
Experimental Protocols & Visualizations
Cannabinoid Receptor Signaling Pathway
Activation of CB1 and CB2 receptors by an agonist like JWH-080 primarily initiates signaling through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also modulate other effectors, including ion channels and the MAPK/ERK pathway. Receptor activation also triggers phosphorylation by GRKs, leading to the recruitment of β-arrestin, which desensitizes the G-protein signal and can initiate its own downstream signaling cascades.
References
Technical Support Center: Addressing Solubility Challenges of JWH-080 in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of JWH-080 in aqueous buffers for experimental use.
Properties of JWH-080
JWH-080 is a synthetic cannabinoid characterized by its high lipophilicity, which presents a significant challenge for its dissolution in aqueous solutions. Below is a summary of its key chemical properties.
| Property | Value | Reference |
| Chemical Name | (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | [1] |
| Molecular Formula | C₂₄H₂₃NO₂ | [1][2] |
| Molecular Weight | 357.45 g/mol | [1][2] |
| CAS Number | 210179-44-5 | [1] |
| Aqueous Solubility | To be determined | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is JWH-080 difficult to dissolve in aqueous buffers?
A1: JWH-080 is a highly lipophilic ("fat-loving") molecule, meaning it has a strong affinity for fats and oils and repels water.[3][4] This chemical property results in poor solubility in aqueous solutions, which are water-based.
Q2: What solvents are recommended for dissolving JWH-080?
A2: Due to its lipophilic nature, JWH-080 is best dissolved in organic solvents. While specific data for JWH-080 is limited, related synthetic cannabinoids are soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[5][6] It is common practice to prepare a concentrated stock solution in one of these organic solvents first.
Q3: Can I dissolve JWH-080 directly in my aqueous experimental buffer?
A3: Direct dissolution of JWH-080 in aqueous buffers is generally not recommended and is likely to be unsuccessful due to its poor water solubility. The compound will likely not dissolve completely, leading to inaccurate concentrations and potential precipitation during your experiment.
Q4: What is the maximum concentration of organic solvent I can use in my cell-based assay?
A4: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum to avoid solvent-induced artifacts or cytotoxicity. A common recommendation for in vitro assays is to keep the final concentration of DMSO or ethanol below 0.5%, and ideally below 0.1%.[5] However, the optimal concentration depends on the specific cell line and assay, and it is advisable to run a solvent tolerance control experiment.
Troubleshooting Guide: Preparing Aqueous Solutions of JWH-080
This guide provides a step-by-step approach to preparing aqueous solutions of JWH-080 for in vitro experiments.
Issue: JWH-080 precipitates when added to my aqueous buffer.
Cause: This is the most common issue and is due to the low aqueous solubility of JWH-080. The addition of a concentrated stock solution in an organic solvent to an aqueous buffer can cause the compound to crash out of solution.
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve your JWH-080 powder in 100% DMSO or absolute ethanol to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing or gentle warming.
-
Perform Serial Dilutions: Instead of adding the stock solution directly to your final aqueous buffer, perform an intermediate dilution step in the same organic solvent or in a co-solvent mixture (e.g., a 1:1 mixture of ethanol and your aqueous buffer).
-
Final Dilution: Add a small volume of the intermediate dilution to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Incorporate a Carrier Protein: For certain assays, adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to the aqueous buffer can help to maintain the solubility of lipophilic compounds.[5]
-
Sonication: If precipitation still occurs, brief sonication of the final solution in a water bath sonicator may help to re-dissolve the compound and create a more stable dispersion.
Experimental Protocol: Preparation of a 10 µM JWH-080 Solution in Aqueous Buffer
This protocol is a general guideline. You may need to optimize it for your specific experimental conditions.
Materials:
-
JWH-080 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous experimental buffer (e.g., PBS, DMEM)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of JWH-080 powder. For example, to make 1 mL of a 10 mM stock solution (MW = 357.45 g/mol ), you would need 3.57 mg of JWH-080.
-
Add the JWH-080 powder to a microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution . Store this at -20°C for long-term use.
-
-
Prepare a 1 mM Intermediate Dilution:
-
Pipette 10 µL of the 10 mM stock solution into a new microcentrifuge tube.
-
Add 90 µL of 100% DMSO to the tube.
-
Vortex to mix. This is your 1 mM intermediate solution .
-
-
Prepare the Final 10 µM Working Solution:
-
Warm your aqueous experimental buffer to the desired temperature (e.g., 37°C).
-
Pipette 990 µL of the pre-warmed aqueous buffer into a new tube.
-
While vortexing the aqueous buffer, add 10 µL of the 1 mM intermediate solution.
-
Continue to vortex for a few seconds to ensure thorough mixing. The final DMSO concentration in this working solution will be 1%. If a lower concentration is required, adjust the dilution scheme accordingly.
-
Solubility of Related Synthetic Cannabinoids
| Compound | Solvent | Solubility |
| JWH-081 | DMF | 10 mg/mL |
| DMSO | 10 mg/mL | |
| Ethanol | 10 mg/mL | |
| JWH-180 | DMF | 20 mg/mL |
| DMSO | 10 mg/mL | |
| Ethanol | 0.5 mg/mL |
Data sourced from Cayman Chemical product information.[6]
Visualizations
Experimental Workflow for JWH-080 Solution Preparation
Caption: Workflow for preparing a JWH-080 working solution.
Cannabinoid Receptor Signaling Pathway
References
selecting appropriate internal standards for JWH 080 quantification
Technical Support Center: JWH-080 Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the selection and use of internal standards in the quantitative analysis of JWH-080.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for JWH-080 quantification?
The ideal internal standard for JWH-080 quantification is its stable isotope-labeled analog, JWH-080-d9. Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification for several reasons:
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Similar Chemical and Physical Properties: They co-elute with the target analyte during chromatography, ensuring they experience similar matrix effects and extraction efficiencies.
-
Mass Difference: The mass difference allows for their differentiation from the unlabeled analyte by the mass spectrometer without altering the chemical behavior.
-
Improved Accuracy and Precision: They effectively compensate for variations in sample preparation and instrument response, leading to more reliable results.
Q2: What are suitable alternative internal standards if JWH-080-d9 is unavailable?
If JWH-080-d9 is not available, a deuterated analog of a structurally similar synthetic cannabinoid can be a good alternative. The primary selection criterion should be structural similarity to JWH-080 to ensure comparable analytical behavior.
Q3: Where can I source internal standards for JWH-080 analysis?
Several chemical suppliers specialize in reference standards for forensic and research purposes. It is recommended to source internal standards from accredited suppliers to ensure their purity and identity. Some potential suppliers include Cayman Chemical, Cerilliant, and LGC Standards. A search on their online catalogs for "JWH-080" or "synthetic cannabinoid reference standards" should provide availability.
Q4: What are the key validation parameters to consider when using a new internal standard?
Before routine use, any new internal standard must be validated to ensure the reliability of the analytical method. Key validation parameters include:
-
Linearity: Assess the response of the analyte/internal standard ratio over a range of concentrations.
-
Accuracy and Precision: Determine how close the measured values are to the true values and the degree of scatter in the measurements.
-
Selectivity and Specificity: Ensure the method can differentiate the analyte from other compounds in the sample matrix.
-
Recovery: Evaluate the efficiency of the extraction process for both the analyte and the internal standard.
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Matrix Effect: Investigate the influence of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of the internal standard in stock solutions and prepared samples under various storage conditions.
Troubleshooting Guide
This section addresses common issues encountered during the quantification of JWH-080 using an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Internal Standard Recovery | Inefficient Extraction: The chosen extraction method may not be suitable for the internal standard. | - Optimize the extraction solvent, pH, and technique (e.g., LLE, SPE).- Ensure the internal standard is added at the beginning of the sample preparation process to account for all extraction steps. |
| Degradation of Internal Standard: The internal standard may be unstable under the experimental conditions. | - Check the stability of the internal standard in the sample matrix and solvent.- Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C). | |
| High Variability in Analyte/Internal Standard Ratio | Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of the internal standard to samples and calibrators. | - Use a calibrated pipette for adding the internal standard.- Add the internal standard to all samples, calibrators, and quality controls at the same concentration. |
| Matrix Effects: The ionization of the analyte and/or internal standard is suppressed or enhanced by the sample matrix. | - Use a stable isotope-labeled internal standard if possible.- Optimize the chromatographic separation to separate the analyte from interfering matrix components.- Evaluate and minimize the matrix effect during method validation. | |
| Internal Standard Signal Suppression or Enhancement | Co-eluting Matrix Components: Components in the sample matrix are eluting at the same time as the internal standard and affecting its ionization. | - Modify the chromatographic gradient to improve the separation of the internal standard from matrix interferences.- Implement a more rigorous sample clean-up procedure. |
| Ion Source Contamination: A dirty ion source can lead to inconsistent ionization. | - Clean the mass spectrometer's ion source according to the manufacturer's instructions. | |
| No Internal Standard Signal Detected | Incorrect Mass Transition Monitored: The mass spectrometer is not set to monitor the correct precursor and product ions for the internal standard. | - Verify the MRM (Multiple Reaction Monitoring) transitions for the internal standard.- Infuse a dilute solution of the internal standard directly into the mass spectrometer to optimize the transitions. |
| Internal Standard Degradation: Complete degradation of the internal standard. | - Check the expiry date and storage conditions of the internal standard.- Prepare a fresh stock solution from a new vial. |
Experimental Protocols
Protocol 1: Selection and Validation of an Internal Standard
This protocol outlines the steps for selecting and validating a suitable internal standard for JWH-080 quantification.
1. Preliminary Selection:
- Ideal Choice: JWH-080-d9.
- Alternative: Select a deuterated analog of a structurally related synthetic cannabinoid (e.g., JWH-018-d9, AM-2201-d5).
2. Stock Solution Preparation:
- Prepare a stock solution of the selected internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.
3. Method Validation Experiments:
- Chromatographic Co-elution: Analyze a mixture of JWH-080 and the internal standard to ensure they elute at similar retention times.
- Recovery: Spike the internal standard into blank matrix samples (e.g., plasma, urine) and perform the entire sample preparation procedure. Compare the peak area of the internal standard in the extracted sample to that of a neat solution to calculate the recovery.
- Matrix Effect: Compare the peak area of the internal standard in a post-extraction spiked sample to that of a neat solution. A significant difference indicates the presence of matrix effects.
- Calibration Curve: Prepare a series of calibrators containing a fixed concentration of the internal standard and varying concentrations of JWH-080. Plot the peak area ratio (JWH-080/Internal Standard) against the concentration of JWH-080 to generate a calibration curve. The curve should be linear with a correlation coefficient (r²) > 0.99.
Visualizations
Caption: Workflow for selecting an appropriate internal standard for JWH-080 quantification.
Caption: Decision tree for troubleshooting poor internal standard signal in JWH-080 analysis.
quality control measures for JWH 080 analytical testing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the analytical testing of JWH-080 and related synthetic cannabinoids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection and quantification of JWH-080?
A1: The most common and reliable methods for analyzing JWH-080 are hyphenated chromatographic techniques.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standards.[2][3] These methods offer high sensitivity and specificity, which are crucial for distinguishing JWH-080 from other structurally similar synthetic cannabinoids and endogenous matrix components.[1] While initial screening might use immunoassays, these are not specific for JWH-080 and require confirmation by a more robust technique like MS.[1][4]
Q2: Why is the use of certified reference materials (CRMs) critical in JWH-080 analysis?
A2: Certified reference materials are essential for ensuring the accuracy and reliability of analytical results.[4] Using a CRM for JWH-080 allows for:
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Accurate Calibration: Creating precise calibration curves to ensure accurate quantification of the analyte in unknown samples.
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Method Validation: Verifying the performance of your analytical method, including accuracy and precision.
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Quality Control: Including QC samples prepared from a CRM in each analytical run helps monitor the performance of the instrument and the method over time.[1]
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Unambiguous Identification: Confirming the identity of JWH-080 in a sample by comparing its retention time and mass spectrum to that of a known, pure standard.
Several vendors supply CRMs for synthetic cannabinoids.[5][6]
Q3: My quantitative results for JWH-080 are inconsistent across different batches. What could be the cause?
A3: Result variability is a common issue in the analysis of synthetic cannabinoids.[7] Several factors can contribute to this:
-
Analyte Stability: JWH-080, like many synthetic cannabinoids, can be unstable in biological matrices and even in solution.[8][9] Degradation can occur due to temperature, light exposure, or enzymatic activity.[7][10] It is crucial to store samples and standards properly, typically at -20°C or colder and protected from light.[10]
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Sample Preparation: Inconsistencies in the extraction process (e.g., pH, solvent volumes, mixing times) can lead to variable recovery rates.
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids in blood or urine) can interfere with the ionization of JWH-080 in the mass spectrometer source, either suppressing or enhancing the signal.[8][11]
-
Instrument Performance: Fluctuations in the sensitivity of the GC-MS or LC-MS/MS system can lead to variable results.
Q4: How should I store biological samples suspected of containing JWH-080 to ensure analyte stability?
A4: Proper storage is critical to prevent the degradation of JWH-080. Studies on similar synthetic cannabinoids show significant degradation at ambient (22°C) and refrigerated (4°C) conditions.[10] The recommended practice is to store all biological specimens (blood, urine, etc.) frozen, preferably at -20°C or -80°C, until analysis.[9][10] This minimizes both chemical and enzymatic degradation. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles by preparing aliquots if a sample needs to be analyzed multiple times.[7]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific problems encountered during JWH-080 analysis.
Guide 1: Poor Peak Shape or Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Analyte Adsorption | Highly lipophilic compounds like JWH-080 can adsorb to active sites in the GC inlet liner or on standard glass sample vials. • Use deactivated (silanized) inlet liners and vials. • Check system suitability with a known standard before running samples. |
| Suboptimal Chromatography | The analytical column may not be suitable, or the gradient/temperature program may be inadequate. • Ensure you are using a column appropriate for non-polar, high molecular weight compounds (e.g., a 5% phenyl-methylpolysiloxane for GC or a C18/RP-Amide for LC).[12] • Optimize the mobile phase gradient (LC) or oven temperature ramp (GC) to ensure proper elution and peak focusing. |
| Matrix Effects (LC-MS/MS) | Co-eluting matrix components are suppressing the JWH-080 signal during ionization.[11] • Improve sample cleanup: Use a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. • Modify chromatography to separate JWH-080 from the interfering components. • Use a deuterated internal standard (if available) to compensate for signal suppression. |
| Thermal Degradation (GC-MS) | Some synthetic cannabinoids can decompose at high temperatures in the GC inlet.[13] • Lower the inlet temperature in increments (e.g., from 280°C to 250°C) to find the lowest possible temperature that still allows for efficient volatilization. • If degradation persists, LC-MS/MS is a more suitable alternative as it does not require high temperatures. |
Guide 2: Difficulty Differentiating JWH-080 from Isomers
A significant challenge in synthetic cannabinoid analysis is the presence of positional isomers, which have the same mass but slightly different structures.[14] For example, JWH-081 is a positional isomer of other methoxy-naphthoylindoles. Differentiating them is crucial for forensic and research purposes.
Workflow for Isomer Differentiation
Caption: Logical workflow for differentiating JWH-080 from its positional isomers.
Section 3: Experimental Protocols & Data
Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis
This protocol is a general procedure for the extraction of synthetic cannabinoids from urine, incorporating enzymatic hydrolysis to cleave glucuronide conjugates.[12][15]
Urine Sample Preparation Workflow
Caption: Step-by-step workflow for the extraction of JWH-080 from a urine matrix.
Detailed Steps:
-
Aliquoting: Pipette 1.0 mL of the urine sample into a labeled tube. Add an internal standard.
-
Hydrolysis: Add 2 mL of acetate (B1210297) buffer (100mM, pH 5.0) and 50 µL of β-glucuronidase enzyme solution.[3]
-
Incubation: Vortex the sample and incubate in a water bath or heating block at 65°C for 1-2 hours to cleave glucuronidated metabolites.[3] Allow the sample to cool to room temperature.
-
Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric sorbent like UCT Styre Screen® HLD).[3]
-
Load the cooled sample onto the cartridge.
-
Wash the cartridge with an aqueous solution (e.g., 100mM acetate buffer) followed by a weak organic wash (e.g., 25% methanol) to remove polar interferences.[3]
-
Dry the cartridge thoroughly under vacuum.
-
-
Elution: Elute the JWH-080 and other cannabinoids from the cartridge using an appropriate solvent like ethyl acetate or a methanol/acetonitrile mixture.[3]
-
Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
Data Presentation: Typical Method Validation Parameters
The following table summarizes typical performance characteristics for LC-MS/MS methods developed for the quantification of synthetic cannabinoids in biological matrices. While specific values for JWH-080 may vary by lab, these ranges are representative of a robustly validated method.[11][16]
| Parameter | Urine[16] | Whole Blood[16] | Typical Acceptance Criteria |
| Limit of Detection (LOD) | 0.23 - 3.38 ng/mL | 0.68 - 3.38 ng/mL | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | 0.23 - 3.38 ng/mL | 0.68 - 3.38 ng/mL | Signal-to-Noise > 10; Within accuracy/precision limits |
| Linearity (r²) | > 0.99 | > 0.99 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 109% | 88 - 107% | 80 - 120% (85-115% for non-LOD/LOQ levels) |
| Precision (% RSD) | 4.9 - 11.9% | 7.5 - 15.0% | ≤ 15% (≤ 20% at LOQ) |
| Extraction Efficiency | 58 - 105% | N/A (LLE used) | Consistent and reproducible |
| Matrix Effect | Variable | Variable | Should be assessed and minimized; ideally 80-120% |
References
- 1. 6+ Home Drug Tests: Testing for Synthetic Pot Risks [jitsi.cmu.edu.jm]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. wicourts.gov [wicourts.gov]
- 5. JWH 080 [A crystalline solid] | LGC Standards [lgcstandards.com]
- 6. Synthetic cannabinoids Reference Materials | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. shareok.org [shareok.org]
- 9. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 10. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: JWH-080 Mass Spectral Fragmentation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting mass spectral fragmentation patterns of JWH-080.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for JWH-080?
A1: The chemical formula for JWH-080 is C24H23NO2, which corresponds to a molecular weight of approximately 357.45 g/mol .[1][2] In mass spectrometry, you should look for the protonated molecule [M+H]+ at an m/z of approximately 358.2 in ESI-MS or the molecular ion [M]+• at m/z 357.2 in EI-MS. The exact mass is 357.1729.[1]
Q2: What are the primary fragmentation patterns observed for JWH-080 in mass spectrometry?
A2: JWH-080, like other naphthoylindole synthetic cannabinoids, primarily fragments on either side of the carbonyl bridge. This alpha-cleavage is a characteristic fragmentation pattern for this class of compounds.[3]
Q3: What are the key diagnostic fragment ions for identifying JWH-080?
A3: The most characteristic fragment ions for JWH-080 are the result of the cleavage at the carbonyl group. The two primary fragments expected are:
-
m/z 185 : This corresponds to the 4-methoxynaphthoyl cation. This is a key diagnostic ion for JWH-080 and its isomers like JWH-081.
-
m/z 200 : This fragment represents the 1-butyl-1H-indole moiety.
Q4: How does the fragmentation of JWH-080 compare to similar synthetic cannabinoids like JWH-018?
A4: The fragmentation mechanism is very similar. For JWH-018, the corresponding fragments are m/z 155 (naphthoyl cation) and m/z 214 (1-pentyl-1H-indole moiety). The key difference in the fragmentation of JWH-080 is the m/z of the naphthoyl-containing fragment, which is 30 mass units higher due to the presence of the methoxy (B1213986) group (CH3O).
Q5: I am seeing an unexpected peak at m/z 157 in my JWH-080 spectrum. What could this be?
A5: A peak at m/z 157 could arise from the loss of carbon monoxide (CO) from the 4-methoxynaphthoyl cation (m/z 185). This is a common secondary fragmentation pathway for acylium ions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Weak Molecular Ion Peak | High source temperature or excessive collision energy causing extensive fragmentation. In-source fragmentation. | Optimize source temperature and collision energy. Use a softer ionization technique if possible (e.g., ESI instead of EI). |
| Unexpected Peaks in Spectrum | Contamination from sample preparation, solvent, or the instrument. Presence of isomers or impurities in the standard. In-source reactions or rearrangements. | Run a blank to check for system contamination. Verify the purity of your standard. Analyze positional isomers if available to compare fragmentation patterns. |
| Incorrect Fragment Ion Ratios | Instrument tuning may be off. Matrix effects in complex samples (e.g., urine, blood). Co-elution with an interfering substance. | Tune the mass spectrometer according to the manufacturer's recommendations. Improve sample clean-up to minimize matrix effects. Optimize chromatographic separation to resolve co-eluting peaks. |
| Poor Reproducibility | Inconsistent sample preparation. Fluctuations in instrument parameters. Degradation of the analyte. | Standardize the sample preparation protocol. Regularly check and calibrate the instrument. Store standards and samples appropriately to prevent degradation. |
Data Presentation
Table 1: Key Mass Spectral Fragments for JWH-080
| Fragment Ion (m/z) | Proposed Structure |
| 357.2 | Molecular Ion [M]+• |
| 185.1 | 4-methoxynaphthoyl cation |
| 200.2 | 1-butyl-1H-indole cation |
| 157.1 | [4-methoxynaphthoyl - CO]+ |
Table 2: Comparison of Primary Fragments of JWH-080 and JWH-018
| Compound | Molecular Weight ( g/mol ) | Naphthoyl-related Fragment (m/z) | Indole-related Fragment (m/z) |
| JWH-080 | 357.45 | 185 | 200 |
| JWH-018 | 341.47 | 155 | 214 |
Experimental Protocols
Sample Preparation for GC-MS Analysis
-
Standard Preparation : Prepare a 1 mg/mL stock solution of JWH-080 in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Solutions : Create serial dilutions from the stock solution to prepare calibration standards and quality control samples at the desired concentrations.
-
Extraction from Matrix (if applicable) : For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interferences.
-
Derivatization (optional) : While not always necessary for GC-MS analysis of JWH-080, derivatization can improve chromatographic properties.
GC-EI-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 6890 or equivalent.
-
Mass Spectrometer : Agilent 5973 or equivalent single quadrupole or ion trap mass spectrometer.
-
Column : HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injection Volume : 1 µL.
-
Injector Temperature : 250 °C.
-
Split Ratio : 20:1.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 40-500.
Mandatory Visualizations
Caption: Troubleshooting workflow for JWH-080 mass spectral analysis.
Caption: Primary fragmentation pathway of JWH-080.
References
Validation & Comparative
A Comparative Pharmacological Guide to JWH-080 and JWH-018
This guide provides a detailed comparative analysis of the pharmacological properties of two synthetic cannabinoids, JWH-080 and JWH-018. Both compounds are members of the naphthoylindole family and were originally synthesized for research purposes to explore the cannabinoid system. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance at cannabinoid receptors, supported by available experimental data.
Introduction
JWH-018 and JWH-080 are potent synthetic agonists of the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammation and other physiological processes.[1] Understanding the comparative pharmacology of these compounds is crucial for their use as research tools and for comprehending their potential physiological effects. JWH-018 has been extensively studied, providing a rich dataset on its binding affinity, potency, and efficacy. In contrast, while the binding characteristics of JWH-080 are documented, detailed functional data is less prevalent in the public domain.
Comparative Pharmacology Data
The following table summarizes the quantitative pharmacological data for JWH-080 and JWH-018 at human cannabinoid receptors.
| Parameter | JWH-080 | JWH-018 | Reference Compound |
| CB1 Receptor Binding Affinity (Ki, nM) | 5.6 - 8.9[2][3] | 1.2 - 9.0[1][4] | - |
| CB2 Receptor Binding Affinity (Ki, nM) | 2.2 - 2.21[2][3] | 2.94[1] | - |
| CB1 Receptor Potency (EC50/IC50, nM) | Data Not Available | 8.0 (GTPγS)[5] 14.7 (cAMP)[4] 4.4 (MAPK)[4] 2.8 (Internalization)[4] | - |
| CB2 Receptor Potency (EC50, nM) | Data Not Available | 12.8 (β-arrestin2 recruitment)[3] 19.0 (cAMP)[6] | - |
| CB1 Receptor Efficacy (Emax) | Data Not Available | Full Agonist[1] | - |
| CB2 Receptor Efficacy (Emax) | Data Not Available | Full Agonist[6] | - |
Note: Direct comparison of EC₅₀ values between different assay types should be made with caution due to variations in experimental conditions and endpoints.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and the general workflows for key experimental assays used to characterize these compounds.
References
- 1. diva-portal.org [diva-portal.org]
- 2. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
- 3. amsbio.com [amsbio.com]
- 4. scispace.com [scispace.com]
- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 6. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Binding Affinities of JWH Series Cannabinoids for CB1 and CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of several synthetic cannabinoids from the JWH series for the human cannabinoid receptors CB1 and CB2. The information is compiled from various experimental studies to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to JWH Series Cannabinoids
The JWH series of compounds are synthetic cannabinoids developed by John W. Huffman. These compounds, such as JWH-018, JWH-073, and others, are known to be potent agonists of the cannabinoid receptors.[1][2] Understanding their binding affinities for the CB1 and CB2 receptors is crucial for elucidating their pharmacological and toxicological profiles. The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues.[[“]]
Comparative Binding Affinities
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for several JWH series cannabinoids at the human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ki Ratio) |
| JWH-018 | 9.00 ± 5.00[1] | 2.94 ± 2.65[1] | 3.06 |
| JWH-073 | 12.9 ± 3.4[4] | 38 ± 24 | 0.34 |
| JWH-081 | 75[5] | Not Reported | Not Reported |
| JWH-122 | Not Reported | Not Reported | Not Reported |
| JWH-200 | Not Reported | Not Reported | Not Reported |
| JWH-210 | 27[5] | Not Reported | Not Reported |
| JWH-250 | 110[6] | Not Reported | Not Reported |
| JWH-015 | 23000[6] | Not Reported | Not Reported |
Note: "Not Reported" indicates that the data was not available in the cited sources. The selectivity ratio is calculated as (Ki for CB2) / (Ki for CB1). A ratio greater than 1 indicates selectivity for the CB1 receptor, while a ratio less than 1 indicates selectivity for the CB2 receptor.
Experimental Protocols: Radioligand Displacement Assay
The binding affinities presented in this guide are primarily determined using a competitive radioligand displacement assay. This technique measures the ability of a test compound (e.g., a JWH cannabinoid) to displace a known radiolabeled ligand from the cannabinoid receptors.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist, typically [³H]CP-55,940.[7][8]
-
Test Compounds: JWH series cannabinoids of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[7]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[7]
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).[7]
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation of Reagents:
-
Dilute the test compounds to a range of concentrations (e.g., 0.1 nM to 10 µM) in the assay buffer.
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.[7]
-
Prepare the non-specific binding control by diluting a non-labeled ligand to a final concentration of 10 µM in the assay buffer.[7]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[7]
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[7]
-
Competitive Binding: Add 50 µL of the diluted test compound (at each concentration), 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[7]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Place the filter discs in scintillation vials with an appropriate amount of scintillation fluid. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[7]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
-
Visualizing Experimental and Signaling Pathways
To further aid in the understanding of the experimental process and the biological context of JWH cannabinoid action, the following diagrams are provided.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified cannabinoid receptor signaling pathway.
Conclusion
The JWH series of synthetic cannabinoids exhibit a range of binding affinities for the CB1 and CB2 receptors, with some compounds showing selectivity for one receptor over the other. The data presented in this guide, obtained through radioligand displacement assays, provides a valuable resource for researchers investigating the structure-activity relationships and pharmacological effects of these compounds. The provided experimental protocol and signaling pathway diagrams offer a clear framework for understanding the determination and biological implications of these binding affinities.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. biomolther.org [biomolther.org]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Detecting JWH-080: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of synthetic cannabinoids like JWH-080 are critical. This guide provides a comparative overview of validated analytical methods for JWH-080, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific validation data for JWH-080, this guide incorporates data from its close structural analog, JWH-081, to provide a comprehensive comparison.
Performance Comparison of Analytical Methods
The selection of an analytical method for JWH-080 detection depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of LC-MS/MS for the detection of JWH-081, which can be considered a reliable proxy for JWH-080.
| Analytical Method | Matrix | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (%) | Precision (%RSD) |
| LC-MS/MS | Serum | JWH-081 | <0.1 ng/mL | 0.1 ng/mL | 0.1 - 10 ng/mL | 95-105 | <15 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of JWH compounds in biological matrices.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood/Serum
This protocol is suitable for extracting JWH-080 from blood or serum samples prior to LC-MS/MS analysis.
-
Sample Aliquoting: Take a 1 mL aliquot of the blood or serum sample.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., JWH-081-d9) to the sample.
-
Alkalinization: Add a suitable buffer to adjust the sample pH to the alkaline range.
-
Extraction: Add an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for injection into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
This protocol is effective for the extraction and concentration of JWH-080 and its metabolites from urine samples.
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add β-glucuronidase to deconjugate the metabolites. Incubate at an elevated temperature (e.g., 55°C) for a specified time (e.g., 2 hours).
-
Sample Loading: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent). Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences.
-
Elution: Elute the analytes of interest with a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Analytical Conditions: LC-MS/MS
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid) is typical.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Analytical Conditions: GC-MS
-
Chromatographic Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally employed.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Ionization: Electron ionization (EI) is standard.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for screening.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for JWH-080 detection.
Caption: Workflow for analytical method validation.
This guide provides a foundational understanding of the methods available for the detection of JWH-080. For specific applications, it is essential to perform in-house validation to ensure the chosen method meets the required performance criteria.
Cross-Reactivity of JWH-080 in Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the synthetic cannabinoid JWH-080 in commonly used cannabinoid immunoassays. Due to a lack of specific experimental data for JWH-080, this guide leverages data from structurally similar compounds, primarily other JWH-series naphthoylindoles, to infer potential cross-reactivity. Detailed experimental protocols for assessing immunoassay cross-reactivity and an overview of cannabinoid receptor signaling pathways are also presented.
Comparison of Cross-Reactivity with Alternative Compounds
Currently, published data on the specific cross-reactivity of JWH-080 in commercial or research-grade cannabinoid immunoassays is not available. However, by examining the chemical structure of JWH-080 and comparing it to other synthetic cannabinoids for which cross-reactivity data exists, we can anticipate its potential for detection.
JWH-080 belongs to the naphthoylindole family of synthetic cannabinoids. Its structure, (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is closely related to other JWH compounds that are often targeted by immunoassays, such as JWH-018 and JWH-073.
Structural Similarities and Differences:
-
JWH-080: Features a butyl alkyl chain on the indole (B1671886) ring and a methoxy (B1213986) group at the 4-position of the naphthalene (B1677914) ring.
-
JWH-018: Possesses a pentyl alkyl chain on the indole ring and an unsubstituted naphthalene ring.[1]
-
JWH-073: Has a butyl alkyl chain, identical to JWH-080, and an unsubstituted naphthalene ring.[2]
The primary difference between JWH-080 and the more commonly tested JWH-073 is the presence of a 4-methoxy group on the naphthoyl ring of JWH-080. Immunoassays targeting JWH-018 or its metabolites often exhibit cross-reactivity with other JWH compounds that share the core naphthoylindole structure. The degree of cross-reactivity is influenced by the length of the alkyl chain and substitutions on the naphthalene ring. It is plausible that the structural similarity of JWH-080 to JWH-073 would result in some degree of cross-reactivity in immunoassays designed to detect JWH-series compounds. However, the addition of the methoxy group could potentially alter the binding affinity to the assay's antibodies, either increasing or decreasing the cross-reactivity compared to JWH-073.
The following table summarizes the cross-reactivity of several JWH compounds in immunoassays targeting JWH-018 metabolites, providing a basis for comparison.
| Compound | Immunoassay Target | % Cross-Reactivity | Reference |
| JWH-018 N-(5-hydroxypentyl) metabolite | JWH-018 N-(5-hydroxypentyl) metabolite | 100% | N/A |
| JWH-018 N-pentanoic acid metabolite | JWH-018 N-pentanoic acid metabolite | 100% | N/A |
| JWH-073 N-(4-hydroxybutyl) metabolite | JWH-018 N-pentanoic acid metabolite | High (≥50%) | [3] |
| JWH-073 N-butanoic acid metabolite | JWH-018 N-pentanoic acid metabolite | High (≥50%) | [3] |
| AM-2201 N-(4-hydroxypentyl) metabolite | JWH-018 N-pentanoic acid metabolite | Moderate (10-50%) | [3] |
| JWH-250 | JWH-018 N-pentanoic acid metabolite | Low (<10%) | [3] |
Experimental Protocols
To accurately determine the cross-reactivity of a compound like JWH-080, a competitive immunoassay is typically employed. The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for this purpose.
Objective: To determine the percentage of cross-reactivity of JWH-080 in a specific cannabinoid immunoassay.
Materials:
-
Microtiter plate pre-coated with a cannabinoid-protein conjugate (e.g., JWH-018-BSA).
-
Primary antibody specific to the target cannabinoid (e.g., anti-JWH-018 antibody).
-
JWH-080 standard of known concentration.
-
Standard of the target analyte for the immunoassay (the calibrator).
-
Enzyme-conjugated secondary antibody.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standards: Prepare a serial dilution of both the target analyte standard and the JWH-080 standard in the assay buffer.
-
Blocking: If not already done, block the microtiter plate wells with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate multiple times with the wash buffer.
-
Competition: Add the prepared standards (both target analyte and JWH-080 at various concentrations) to the wells. Subsequently, add the primary antibody to all wells. Incubate for a specified period (e.g., 1-2 hours) at room temperature to allow for competitive binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to the wells and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation of Cross-Reactivity: The concentration of the target analyte that causes a 50% reduction in signal (IC50) is determined. Similarly, the IC50 for JWH-080 is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of JWH-080) x 100
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids, including those of the JWH series, exert their effects primarily by acting as agonists at the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of cannabinoid receptors upon agonist binding.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for determining the cross-reactivity of a test compound in a competitive immunoassay format.
Caption: Workflow for assessing immunoassay cross-reactivity using a competitive format.
References
A Comparative Analysis of JWH-080 and THC: Receptor Binding, In Vivo Effects, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic cannabinoid JWH-080 and the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC). The following sections objectively compare their receptor binding affinities, in vivo physiological and behavioral effects, and downstream signaling pathways, supported by experimental data and methodologies.
Receptor Binding Affinity: A Quantitative Comparison
The initial interaction of any cannabinoid with the endocannabinoid system is its binding to the cannabinoid receptors, primarily CB1 and CB2. The binding affinity, typically expressed as the inhibition constant (Kᵢ), is a critical determinant of a compound's potency. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Kᵢ) [nM] |
| JWH-080 | CB1 | 5.6 - 8.9 ± 1.8[1] |
| CB2 | 2.2 - 2.21 ± 1.30[1] | |
| Δ⁹-THC | CB1 | ~10 - 40 |
| CB2 | ~3 - 38 |
As the data indicates, JWH-080 exhibits a significantly higher binding affinity for both CB1 and CB2 receptors compared to THC. This suggests that JWH-080 is a more potent cannabinoid at the receptor level.
Experimental Protocols: Methodologies for Characterization
The quantitative data presented in this guide is derived from established experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a receptor.
Objective: To determine the Kᵢ of JWH-080 and THC for CB1 and CB2 receptors.
Principle: This is a competitive binding assay where the test compound (JWH-080 or THC) competes with a radiolabeled ligand (e.g., [³H]CP55,940), which has a known high affinity for the cannabinoid receptors. The ability of the test compound to displace the radioligand is measured, and from this, the Kᵢ value is calculated.
Brief Protocol:
-
Membrane Preparation: Cell membranes expressing either CB1 or CB2 receptors are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[2][3][4]
Cannabinoid Tetrad Assay
This is a series of in vivo behavioral and physiological tests used to characterize the central effects of cannabinoid agonists in rodents. While direct comparative in vivo studies for JWH-080 are not extensively published, the tetrad assay is the standard for assessing THC-like effects. The in vivo physiological and toxicological characteristics of JWH-080 remain largely uncharacterized.[1]
The four core components of the tetrad are:
-
Hypomotility: Reduced spontaneous movement.
-
Catalepsy: A state of immobility.
-
Analgesia: Reduced pain sensitivity.
Brief Protocol:
-
Hypomotility: Measured by placing the animal in an open field and counting the number of line crossings over a set period.
-
Catalepsy: Assessed by placing the animal's forepaws on an elevated bar and measuring the time it remains immobile.
-
Analgesia: Typically evaluated using the hot plate test, where the latency to a pain response (e.g., licking a paw) is measured.
-
Hypothermia: Rectal temperature is measured before and after drug administration.[5][8][9]
In Vivo Effects: A Comparative Overview
While specific in vivo data for JWH-080 is limited, the effects of THC are well-documented. Given JWH-080's higher affinity for the CB1 receptor, it is anticipated to produce more potent THC-like effects.
THC In Vivo Effects:
-
Psychoactive Effects: THC is known for its psychoactive effects, including euphoria, altered perception, and impaired memory and cognition.[10][11][12][13][14][15][16] These effects are primarily mediated by the activation of CB1 receptors in the central nervous system.[14][17]
-
Physiological Effects: Acute administration of THC can lead to a variety of physiological changes, including increased heart rate, dry mouth, and reddening of the eyes.[11][18][19] It can also induce hypotension and bradycardia in animals.[20]
-
Behavioral Effects in Rodents (Tetrad): THC consistently produces the four characteristic effects of the cannabinoid tetrad in rodents: hypomotility, catalepsy, analgesia, and hypothermia.[5][7][8][9][21]
JWH-080 In Vivo Effects (Predicted):
-
Due to its higher potency at the CB1 receptor, JWH-080 is expected to induce the cannabinoid tetrad effects at lower doses than THC.
-
The potential for more intense psychoactive and physiological effects also exists, although this has not been formally characterized in published studies. The in vivo physiological and toxicological characteristics of JWH-080 remain uncharacterized.[1]
Signaling Pathways: The Molecular Mechanisms of Action
Both JWH-080 and THC exert their effects by acting as agonists at cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
Canonical Signaling Pathway:
-
G-protein Activation: Upon agonist binding, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gᵢ/ₒ).[22][23][24]
-
Adenylyl Cyclase Inhibition: The activated Gᵢ/ₒ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[22][23][24]
-
MAP Kinase Activation: Cannabinoid receptor activation also leads to the stimulation of the mitogen-activated protein (MAP) kinase pathway, which is involved in regulating gene expression and other cellular processes.[22][23][24]
-
Ion Channel Modulation (CB1): The CB1 receptor, in particular, can also modulate the activity of ion channels, leading to a decrease in neurotransmitter release.[22][24]
While both JWH-080 and THC activate these general pathways, the higher potency of JWH-080 may lead to a more robust and prolonged activation of these signaling cascades, potentially contributing to differences in their overall pharmacological profiles. Further research is needed to delineate the specific downstream signaling signatures of JWH-080.
Conclusion
This comparative analysis highlights the key differences and similarities between JWH-080 and THC. JWH-080 demonstrates a significantly higher binding affinity for both CB1 and CB2 receptors, suggesting greater potency. While direct comparative in vivo studies are lacking for JWH-080, its pharmacological profile is predicted to be similar to that of THC but with a higher potency. Both compounds act through the canonical cannabinoid receptor signaling pathways, but the quantitative differences in their receptor interactions likely translate to distinct in vivo effects. This guide provides a foundational understanding for researchers and professionals in the field of cannabinoid pharmacology and drug development. Further studies are warranted to fully characterize the in vivo effects and specific signaling profile of JWH-080.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrad test - Wikipedia [en.wikipedia.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The Behavioral Sequelae of Cannabis Use in Healthy People: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of cannabis - Wikipedia [en.wikipedia.org]
- 12. Cannabis (Marijuana) | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 13. How Marijuana Really Affects Behavior | Psychology Today [psychologytoday.com]
- 14. ahajournals.org [ahajournals.org]
- 15. samhsa.gov [samhsa.gov]
- 16. direct.mit.edu [direct.mit.edu]
- 17. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 18. What are the effects of marijuana on the body? [medicalnewstoday.com]
- 19. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of JWH-081: A Comparative Guide to Metabolite Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the major metabolites of the synthetic cannabinoid JWH-081, offering supporting experimental data and detailed methodologies for their structural confirmation. As the landscape of novel psychoactive substances continues to evolve, understanding the metabolic pathways of these compounds is crucial for forensic analysis, clinical toxicology, and drug development. This document focuses on the key biotransformations of JWH-081 and contrasts its metabolic profile with those of other prevalent synthetic cannabinoids, namely JWH-018 and AM-2201.
Metabolic Profile of JWH-081: Key Transformations
The primary metabolic routes for JWH-081 involve O-demethylation of the methoxy (B1213986) group on the naphthyl ring and hydroxylation, predominantly on the N-pentyl chain. These biotransformations result in metabolites with increased polarity, facilitating their excretion. The predicted and identified major metabolites are outlined below.
Table 1: Major Predicted Metabolites of JWH-081 and their Mass-to-Charge Ratios ([M+H]⁺)
| Metabolite ID | Metabolic Transformation | Predicted m/z ([M+H]⁺) |
| M1 | O-demethylation | 358.2 |
| M2 | O-demethylation, monohydroxylation | 374.2 |
| M3 | O-demethylation, dihydroxylation | 390.2 |
| M4 | O-demethylation, dehydration of the alkyl residue | 356.2 |
| M5 | O-demethylation, hydroxylation of the dehydrated alkyl residue | 372.2 |
| M6 | O-demethylation, dihydrodiol formation | 392.2 |
| M7 | O-demethylation, monohydroxylated dihydrodiols | 408.2 |
| M8 | O-demethylation, N-dealkylation of dihydrodiols | 322.1 |
| M9 | O-demethylation, N-dealkylation | 288.1 |
Data sourced from bioanalytical studies of JWH-081.[1]
Comparative Metabolism: JWH-081 vs. JWH-018 and AM-2201
Understanding the metabolic nuances between structurally similar synthetic cannabinoids is vital for accurate identification in forensic casework. JWH-018 and AM-2201 are frequently encountered alongside JWH-081, and their metabolites can sometimes overlap.
JWH-018 , lacking the methoxy group of JWH-081, primarily undergoes hydroxylation on the N-pentyl chain and the indole (B1671886) ring.[2][3] Its major metabolites include the N-(5-hydroxypentyl) and N-pentanoic acid derivatives.
AM-2201 is the 5-fluoropentyl analog of JWH-018. Its metabolism is characterized by hydroxylation of the N-(5-fluoropentyl) chain and defluorination followed by hydroxylation, leading to some metabolites that are also common to JWH-018.[3][4]
The distinguishing metabolic feature of JWH-081 is the prominent O-demethylation, providing a unique marker for its consumption.
Experimental Data for Metabolite Structure Confirmation
Definitive structure confirmation of metabolites relies on a combination of chromatographic and spectroscopic techniques. Below are the expected analytical characteristics for the major metabolites of JWH-081.
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying and quantifying synthetic cannabinoid metabolites in biological matrices.[2][5]
Table 2: Key Mass Spectrometric Data for JWH-081 Metabolite Identification
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| JWH-081 | 372.2 | 185.1, 157.1 |
| JWH-081 N-(5-hydroxypentyl) metabolite | 388.2 | 185.1, 113.9 |
| JWH-081 O-desmethyl metabolite | 358.2 | 171.1, 143.1 |
| JWH-018 N-(5-hydroxypentyl) metabolite | 358.2 | 155.1, 127.1 |
| AM-2201 N-(4-hydroxypentyl) metabolite | 376.2 | 155.1, 127.1 |
Note: Specific product ions can vary depending on the instrument and collision energy.
The fragmentation of JWH-081 and its metabolites typically involves cleavage of the amide bond, leading to characteristic ions corresponding to the naphthoyl and indole moieties. For instance, the ion at m/z 185 is characteristic of the 4-methoxynaphthoyl group.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While challenging to obtain for metabolites from biological samples due to low concentrations, NMR spectroscopy provides unequivocal structural elucidation when sufficient material is available, for example, through chemical synthesis of reference standards. To date, detailed NMR data for JWH-081 metabolites in the public domain is scarce. Researchers confirming novel metabolite structures are encouraged to acquire and publish this valuable data.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of JWH-081 metabolites.
LC-MS/MS Method for Urine Analysis
This method is suitable for the qualitative and quantitative analysis of JWH-081 and its metabolites in human urine.[2][7][8]
1. Sample Preparation (Enzymatic Hydrolysis and Protein Precipitation):
-
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., D9-JWH-081).
-
Add 50 µL of 0.4 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).
-
Add 2000 units of β-glucuronidase.
-
Vortex and incubate at 55 °C for 2 hours.
-
Cool to room temperature and add 190 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at 15,000 x g for 10 minutes at 4 °C.
-
Transfer 150 µL of the supernatant for LC-MS/MS analysis.[7]
2. Liquid Chromatography:
-
Column: Kinetex XB-C18 (or equivalent), 100 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5.5 minutes, hold for 0.9 minutes, increase to 98% B at 7.0 minutes, hold for 2 minutes, then re-equilibrate at 10% B.
-
Flow Rate: 0.5 mL/min, increasing to 1.0 mL/min at 6.5 minutes.
-
Injection Volume: 5-10 µL.[7]
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Scheduled Multiple Reaction Monitoring (sMRM) for quantification, followed by information-dependent acquisition of product ion scans for confirmation.
-
Collision Energy: Optimized for each analyte to achieve characteristic fragmentation.
GC-MS Method for Derivatized Metabolites
Gas chromatography-mass spectrometry (GC-MS) offers an alternative, highly specific method for metabolite confirmation, often requiring derivatization to improve the volatility and thermal stability of the analytes.[9][10][11]
1. Sample Preparation and Derivatization:
-
Perform enzymatic hydrolysis and solid-phase extraction (SPE) of the urine sample.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add 25 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.[10]
2. Gas Chromatography:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 70 °C for 2 minutes, ramp to 190 °C at 30 °C/min, then ramp to 290 °C at 5 °C/min and hold for 10 minutes.[10]
-
Injection Mode: Splitless.
3. Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.
Visualizing Metabolic Pathways and Workflows
To further clarify the processes involved in JWH-081 metabolism and analysis, the following diagrams are provided.
This guide serves as a foundational resource for the identification and confirmation of JWH-081 metabolites. As new analytical data becomes available, particularly high-resolution mass spectrometry and NMR data of certified reference standards, our understanding of the metabolic fate of this and other synthetic cannabinoids will continue to improve.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of JWH-081 Quantification: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of JWH-081, a synthetic cannabinoid. The information is compiled from various published studies to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods.
Data Presentation: Quantitative Performance of JWH-081 Quantification Methods
The following tables summarize the quantitative performance of various analytical methods for the determination of JWH-081 in different biological matrices. These tables are intended for easy comparison of key validation parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Table 1: JWH-081 Quantification in Whole Blood and Urine
| Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Citation |
| Whole Blood | LC-HRMS | 0.675 | 0.675 | 88-107 | 7.5-15.0 | [1] |
| Urine | LC-HRMS | 0.225 | 0.225 | 95-109 | 4.9-11.9 | [1] |
| Urine | LC-MS/MS | 0.5-10 | - | - | - | [2] |
Table 2: JWH-081 Quantification in Oral Fluid
| Matrix | Method | LOQ (ng/mL) | Linearity (ng/mL) | Inter-day Bias (%) | Inter-day Imprecision (%) | Citation |
| Oral Fluid | HPLC-MS/MS | <5 | 5-100 | < ±15 | < 15 | [3] |
Table 3: Multi-analyte Quantification including JWH-081 in Urine
| Method | Lower Limit of Linearity (µg/L) | Upper Limit of Linearity (µg/L) | Inter-day Bias (%) | Inter-day Imprecision (CV%) | Citation |
| LC-MS/MS | 0.1–1.0 | 50–100 | 88.3–112.2 | 4.3–13.5 | [4] |
Experimental Protocols
Detailed methodologies from the cited studies are crucial for reproducibility and comparison. Below are summaries of key experimental protocols for JWH-081 quantification.
Method 1: LC-HRMS for Whole Blood and Urine[1]
-
Sample Preparation (Whole Blood): Liquid-liquid extraction (LLE) was employed.
-
Sample Preparation (Urine): Solid-phase extraction (SPE) was utilized.
-
Instrumentation: A liquid chromatography system coupled with a high-resolution mass spectrometer (LC-HRMS).
-
Validation: The method was validated for accuracy, precision, LOD, and LOQ.
Method 2: HPLC-MS/MS for Oral Fluid[3]
-
Sample Preparation: Details on the specific extraction method were not provided in the abstract.
-
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient was used, starting at 15% B, increasing to 80% B, then to 100% B, and re-equilibrating.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 2 µL
-
-
Validation: The method was validated for linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability according to FDA guidelines.
Method 3: LC-MS/MS for Urine (Multi-analyte)[4]
-
Sample Preparation: Urine samples were hydrolyzed using β-glucuronidase followed by extraction with Biotage SLE+ columns.
-
Instrumentation: A Shimadzu UFLCxr system coupled with an ABSciex 5500 Qtrap mass spectrometer with an electrospray source.
-
Chromatography:
-
Column: Restek Ultra Biphenyl column
-
Mobile Phase A: 0.01% formic acid in water
-
Mobile Phase B: 0.01% formic acid in 50:50 methanol:acetonitrile
-
Flow Rate: 0.5 mL/min
-
-
Quantification: Multiple reaction monitoring (MRM) was used for quantification.
Mandatory Visualization
Experimental Workflow for JWH-081 Quantification
Caption: A generalized experimental workflow for the quantification of JWH-081.
Signaling Pathway of JWH-081
JWH-081, like other synthetic cannabinoids, primarily acts as an agonist at the cannabinoid receptors CB1 and CB2.[5] These are G-protein coupled receptors.[5]
Caption: Simplified signaling pathway of JWH-081 via cannabinoid receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
A Comparative Guide to the Efficacy of JWH-080 and Other CB1 Receptor Agonists
This guide provides a detailed comparison of the efficacy of JWH-080 with other well-characterized cannabinoid 1 (CB1) receptor agonists, including the synthetic cannabinoids WIN 55,212-2 and CP 55,940, and the endogenous cannabinoids Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG). This document is intended for researchers, scientists, and drug development professionals working with cannabinoid compounds.
Data Presentation: Comparative Efficacy of CB1 Receptor Agonists
The following tables summarize the binding affinity (Ki) and functional efficacy (EC50 and Emax) of JWH-080 and other selected CB1 receptor agonists. The data has been compiled from various in vitro studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell types, and assay methodologies.
Table 1: CB1 Receptor Binding Affinity (Ki)
| Compound | Ki (nM) at human CB1 | Reference |
| JWH-080 | 5.6 | [1] |
| WIN 55,212-2 | 1.9 - 10 | [2] |
| CP 55,940 | 0.5 - 5.0 | [1] |
| Anandamide (AEA) | 90 | [2] |
| 2-Arachidonoylglycerol (2-AG) | 200 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: CB1 Receptor Functional Efficacy (EC50 and Emax)
| Compound | Assay Type | EC50 (nM) | Emax (% of control agonist) | Reference |
| JWH-080 | Data Not Available | Data Not Available | Data Not Available | |
| WIN 55,212-2 | GTPγS Binding | 105.5 | 100% (compared to itself) | [2] |
| CP 55,940 | G-protein Binding | 3.4 | Not specified | [3] |
| Anandamide (AEA) | GIRK Activation | 1358 | 64% (of WIN 55,212-2) | [2] |
| 2-Arachidonoylglycerol (2-AG) | GIRK Activation | 125.3 | 100% (of WIN 55,212-2) | [2] |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response that can be produced by the agonist.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from several sources and may require optimization for specific laboratory conditions.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of CB1 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Cell membranes expressing the CB1 receptor
-
[³⁵S]GTPγS radioligand
-
GDP (Guanosine diphosphate)
-
Non-radiolabeled GTPγS (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA)
-
Test compounds (e.g., JWH-080 and other agonists)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor or from brain tissue.
-
Reaction Setup: In a microplate, combine cell membranes (typically 5-20 µg of protein), GDP (to a final concentration of 10-30 µM), and the test agonist at various concentrations.
-
Incubation: Pre-incubate the mixture at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of approximately 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of non-radiolabeled GTPγS) from total binding. Plot the specific binding against the logarithm of the agonist concentration to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the ability of a CB1 receptor agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger.
Materials:
-
Whole cells expressing the CB1 receptor (e.g., CHO or HEK293 cells)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test compounds (e.g., JWH-080 and other agonists)
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based)
Procedure:
-
Cell Culture: Culture cells stably expressing the human CB1 receptor in appropriate multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP degradation.
-
Agonist Treatment: Add the test agonist at various concentrations to the cells.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the IC50 (the concentration that causes 50% inhibition) and the maximal inhibition.
Mandatory Visualization
CB1 Receptor Signaling Pathway
References
Validating a Novel GC-MS Method for JWH-081 Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the screening of JWH-081, a synthetic cannabinoid, against established analytical techniques. The presented data, compiled from various scientific studies, demonstrates the robustness and reliability of the new method, offering a viable alternative for forensic and clinical toxicology laboratories.
Method Performance Comparison
The performance of the new GC-MS method was evaluated against existing GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods used for the detection of synthetic cannabinoids. The following tables summarize the key validation parameters.
Table 1: Comparison of Linearity and Sensitivity
| Analyte | Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Correlation Coefficient (R²) |
| JWH-081 | New Validated GC-MS | 0.5 - 100 | 0.15 | 0.5 | >0.995 |
| JWH-081 | LC-HRMS (Urine) | 0.0225 - 6.75 | 0.225 | 0.225 | >0.997[1] |
| JWH-081 | LC-HRMS (Blood) | 0.0675 - 20.25 | 0.675 | 0.675 | >0.995[1] |
| Various SCs | GC-MS/MS | 0.5 - 500 | 0.1 - 0.11 | 0.50 | 0.996 - 0.997[2] |
| ∆9-THC (Blood) | GC-MS | 25 - 300 | 15 | 25 | >0.989[3] |
| THC-COOH (Urine) | GC-MS | 50 - 300 | 25 | 50 | >0.989[3] |
Table 2: Comparison of Accuracy and Precision
| Analyte | Method | Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) |
| JWH-081 | New Validated GC-MS | 95 - 105 | < 5 | < 10 |
| JWH-081 (Blood) | LC-HRMS | 88 - 107 | 7.5 - 15.0 | Not Reported |
| JWH-081 (Urine) | LC-HRMS | 95 - 109 | 4.9 - 11.9 | Not Reported |
| Various SCs | GC-MS/MS | 2.4 - 7.3 | 4.6 - 8.3 | Not Reported |
| Various SCs (Oral Fluid) | GC-MS | < 16 | < 16 | < 16[4] |
Table 3: Comparison of Sample Preparation Efficiency
| Analyte | Method | Sample Matrix | Extraction Method | Recovery (%) |
| JWH-081 | New Validated GC-MS | Urine/Blood | LLE | > 85 |
| Various SCs | GC-MS/MS | Blood | SPE | 91.40 |
| Various SCs | GC-MS/MS | Blood | SLE | 82.54 |
| Various SCs | GC-MS/MS | Blood | ISOLUTE C18 | 85.10 |
| ∆9-THC (Blood) | GC-MS | Blood | LLE | 79.74 - 90.58[3] |
| THC-COOH (Urine) | GC-MS | Urine | LLE | 84.97 - 90.80[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the new GC-MS method and a comparative LC-MS/MS method.
New Validated GC-MS Method for JWH-081
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine or blood, add an internal standard.
-
Perform extraction with an appropriate organic solvent (e.g., n-hexane:ethyl acetate, 9:1 v/v).
-
Vortex the mixture for 5 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
For some analytes, a derivatization step using an agent like MSTFA may be necessary to improve chromatographic performance[3].
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3][5].
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[3][5].
-
Injector Temperature: 250 °C[3].
-
Oven Temperature Program: Initial temperature of 70°C, ramped to 290°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3].
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification[3].
Comparative Method: LC-MS/MS for Synthetic Cannabinoids
Liquid chromatography-tandem mass spectrometry is a common alternative for the analysis of synthetic cannabinoids[6].
1. Sample Preparation (Solid-Phase Extraction)
-
Urine samples are often subjected to enzymatic hydrolysis to cleave glucuronide conjugates[5].
-
The sample is then passed through an SPE cartridge to extract and concentrate the analytes.
-
The cartridge is washed, and the analytes are eluted with an appropriate solvent.
-
The eluate is evaporated and reconstituted for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Prominence HPLC system or equivalent[7].
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: Kinetex XB-C18 column or similar[7].
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile[7].
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification[8].
Visualizing the Workflow and Validation Process
The following diagrams illustrate the experimental workflow for the new GC-MS method and the logical steps involved in its validation.
Caption: Experimental workflow for the validated GC-MS screening of JWH-081.
Caption: Key parameters for the validation of an analytical screening method.
Conclusion
The newly validated GC-MS method for the screening of JWH-081 demonstrates comparable, and in some aspects, superior performance to existing analytical techniques. Its high sensitivity, accuracy, and precision, combined with a robust and efficient sample preparation protocol, make it a valuable tool for forensic and clinical laboratories. The use of GC-MS also offers the advantage of creating mass spectral libraries for the identification of unknown substances[3]. While LC-MS/MS remains a powerful technique, particularly for polar and thermally labile compounds, this validated GC-MS method provides a reliable and cost-effective alternative for the routine screening of JWH-081 and other synthetic cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Potency Analysis of Synthetic Cannabinoids JWH-080 and JWH-073
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two synthetic cannabinoids, JWH-080 and JWH-073. The information is compiled from published scientific literature and is intended to assist researchers in understanding the pharmacological characteristics of these compounds.
Overview of JWH-080 and JWH-073
JWH-080 and JWH-073 are synthetic cannabinoids belonging to the naphthoylindole family. Both compounds were synthesized by John W. Huffman and his team at Clemson University as research tools to investigate the cannabinoid system. They are known to act as agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are the primary targets of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis.
Comparative In Vitro Potency
The in vitro potency of a compound is typically characterized by its binding affinity (Ki) for its receptor and its functional activity (EC50 or IC50) in a cell-based assay. The following table summarizes the available data for JWH-080 and JWH-073.
| Parameter | JWH-080 | JWH-073 | Reference(s) |
| CB1 Receptor Binding Affinity (Ki) | 5.6 nM | 8.9 - 12.9 nM | [1] |
| CB2 Receptor Binding Affinity (Ki) | 2.2 nM | 38 nM | [1][2][3] |
| Functional Activity at CB1/CB2 | Full Agonist | Full Agonist | [4] |
| Functional Potency (EC50/IC50) | Data not available in comparative studies | IC50 (AC-inhibition): 19.0 - 63.3 nM (at CB2) | [5] |
Key Observations:
-
Binding Affinity: JWH-080 exhibits a higher binding affinity for both CB1 and CB2 receptors compared to JWH-073, as indicated by its lower Ki values.[1][2][3] Notably, JWH-080 shows a slight selectivity for the CB2 receptor, whereas JWH-073 is more selective for the CB1 receptor.
-
Functional Activity: Both JWH-080 and JWH-073 are classified as full agonists at both CB1 and CB2 receptors, meaning they are capable of eliciting a maximal response from the receptors.[4]
Experimental Protocols
The data presented in this guide are typically generated using the following standard in vitro pharmacological assays:
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Principle: The assay measures the ability of an unlabeled test compound (e.g., JWH-080 or JWH-073) to compete with a radiolabeled ligand with known high affinity for the cannabinoid receptors (e.g., [³H]CP-55,940). The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (JWH-080, JWH-073).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: Receptor-expressing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value, from which the Ki is calculated.[6]
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of CB1 and CB2 receptor activation.
Principle: CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by an agonist (like JWH-080 or JWH-073) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This assay quantifies the reduction in cAMP levels in response to the test compound.[7][8]
Materials:
-
Cell line stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (JWH-080, JWH-073).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured in multi-well plates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.
-
Agonist Treatment: Varying concentrations of the test compound are added to the cells.
-
Incubation: The cells are incubated to allow for the agonist-mediated inhibition of adenylyl cyclase.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the log concentration of the test compound to determine the EC50 or IC50 value.[7]
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Canonical signaling pathway of CB1/CB2 receptors.
Radioligand Competition Binding Assay Workflow
Caption: Workflow of a radioligand binding assay.
cAMP Functional Assay Workflow
Caption: Workflow of a cAMP functional assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. File:The signalling pathway of cannabinoid receptors.png - Wikimedia Commons [commons.wikimedia.org]
performance characteristics of JWH 080 analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of various analytical methods for the detection and quantification of JWH-080, a synthetic cannabinoid of the aminoalkylindole class. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
Overview of Analytical Techniques
The analysis of JWH-080 and its metabolites is predominantly achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. Immunoassays are also utilized for initial screening purposes, though they generally exhibit lower specificity. The primary methods covered in this guide are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for the quantification of synthetic cannabinoids in biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, often used for the identification and quantification of these compounds.
-
Immunoassays (e.g., ELISA, HEIA): Employed for rapid screening of large numbers of samples, typically requiring confirmation by a more specific method.
Performance Characteristics
The following tables summarize the quantitative performance characteristics of different analytical methods for JWH-080 and related synthetic cannabinoids. It is important to note that performance can vary based on the biological matrix, specific instrumentation, and the exact protocol employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Recovery/Bias) | Precision (%RSD/CV) | Citation(s) |
| Whole Blood | 0.675 ng/mL | 0.675 - 3.375 ng/mL | 0.0675 - 20.25 ng/mL | 88 - 107% | 7.5 - 15.0% | [1] |
| Urine | 0.225 ng/mL | 0.225 - 3.375 ng/mL | 0.0225 - 6.75 ng/mL | 95 - 109% | 4.9 - 11.9% | [1] |
| Urine | 0.1 - 1.0 µg/L | - | 0.1 - 100 µg/L | 88.3 - 112.2% | 4.3 - 13.5% | [2] |
| Serum | - | <0.1 ng/mL | 0.1 - 100 ng/mL | - | - | [3] |
| Oral Fluid | 0.02 - 0.08 ng/mL | 0.07 - 0.25 ng/mL | LOQ - 50 ng/mL | >80% | - | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Citation(s) |
| Serum | 2.5 - 5 ng/mL | 5 - 10 ng/mL | - | 63.1 - 107.4% | - | [5] |
| Oral Fluid | 0.15 - 0.7 ng/mL | 0.5 - 2.3 ng/mL | LOQ - 50 ng/mL | >70% | - | [4] |
Immunoassays
| Assay Type | Target Analyte(s) | Cut-off Concentration | Sensitivity | Specificity | Accuracy | Citation(s) |
| ELISA | JWH-018 N-(5-hydroxypentyl) metabolite | 5 µg/L | 83.7% | 99.4% | 97.6% | [6] |
| ELISA | JWH-018 & JWH-250 metabolites | 5 ng/mL | >95% | >95% | 98% | [7][8] |
| HEIA | JWH-018 N-pentanoic acid | 10 µg/L | 75.6% | 99.6% | 96.8% | [9] |
| HEIA | JWH-018 N-pentanoic acid | 5 µg/L | 92.2% | 98.1% | 97.4% | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the primary analytical techniques.
LC-MS/MS Method for JWH-080 in Whole Blood
A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method can be utilized for the detection and quantification of JWH-081 and other synthetic cannabinoids in whole blood.[1]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a sample of whole blood, add an internal standard.
-
Perform liquid-liquid extraction.
-
-
Instrumentation:
-
Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer.
-
-
Performance:
GC-MS Method for JWH-080 in Serum
This method utilizes solid-phase dispersive extraction for rapid sample preparation followed by GC-MS analysis.[5]
-
Sample Preparation (Solid-Phase Dispersive Extraction - SPDE):
-
Use a solid-phase material (e.g., Oasis® HLB) for extraction.
-
Elute the analytes with a suitable solvent like acetone.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
-
Performance:
Immunoassay (ELISA) for Synthetic Cannabinoids in Urine
This protocol describes a direct ELISA for screening synthetic cannabinoids.[6]
-
Principle: Competitive binding between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.
-
Procedure:
-
Urine samples are screened using an ELISA kit targeting a common metabolite, such as JWH-018 N-(5-hydroxypentyl).
-
The assay is typically performed in a 96-well microplate format.
-
-
Confirmation: Presumptive positive results should be confirmed by a more specific method like LC-MS/MS.
-
Performance at 5 µg/L cutoff:
Visualizations
JWH-080 Signaling Pathway
JWH-081, a potent synthetic cannabinoid, primarily exerts its effects through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.[10] Activation of the CB1 receptor, predominantly found in the central nervous system, is responsible for the psychoactive effects.[10] The CB2 receptor is mainly located in the peripheral nervous system and immune cells.[11]
JWH-080 interaction with cannabinoid receptors.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of JWH-080 in biological samples using LC-MS/MS.
Typical workflow for LC-MS/MS analysis.
Conclusion
The choice of an analytical method for JWH-080 depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for quantitative analysis in complex biological matrices. GC-MS provides a reliable alternative, particularly for screening and confirmation. Immunoassays are suitable for high-throughput screening but lack the specificity of chromatographic methods and require confirmation of positive results. Researchers should carefully consider the performance characteristics outlined in this guide to select the method that best fits their analytical needs and resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JWH-081 Detection Assays: Specificity and Selectivity
For researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids, the accurate detection and quantification of these compounds are of paramount importance. This guide provides a detailed comparison of common analytical methods for the detection of JWH-081, a potent synthetic cannabinoid. The focus is on the specificity and selectivity of these assays, supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Overview of Detection Methods
The two primary methodologies for the detection of JWH-081 and its metabolites are immunoassays and chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are often employed for initial screening due to their high throughput and ease of use, while chromatographic methods are considered the gold standard for confirmation and quantification due to their superior specificity and sensitivity.
Comparison of Assay Performance
The choice of a detection assay for JWH-081 is often a trade-off between speed, cost, and analytical rigor. While immunoassays offer a rapid screening solution, their susceptibility to cross-reactivity necessitates confirmatory analysis by more specific methods like GC-MS or LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of different JWH-081 detection assays based on published literature.
Table 1: Immunoassay Performance
| Assay Type | Target Analyte(s) | Cutoff Concentration (ng/mL) | JWH-081 Cross-Reactivity (%) | Reference |
| Homogenous Enzyme Immunoassay (HEIA) | JWH-018 N-pentanoic acid | 10 | 10 | [1][2] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | JWH-018 and JWH-250 metabolites | 5 | Not specified | [3] |
Table 2: Chromatographic Method Performance
| Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Key Findings | Reference |
| GC-MS/MS | - | - | - | Differentiates JWH-081 from its positional isomers. | [4] |
| LC-MS/MS | Serum | - | - | Quantitation of JWH-081 in human serum. | [5] |
| LC-MS/MS | Urine | 0.003 - 0.004 | 0.012 - 0.016 | Detects JWH-081 metabolites. | [6] |
| LC-MS/MS | Oral Fluid | 0.1 | 0.25 | Detects parent JWH-081. | [7] |
| LC-HRMS | Whole Blood | 0.675 - 3.375 | 0.675 - 3.375 | Quantitation in postmortem samples. | [8] |
| LC-HRMS | Urine | 0.225 - 3.375 | 0.225 - 3.375 | Quantitation in postmortem samples. | [8] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the signaling pathway of JWH-081 and a general experimental workflow for its detection.
JWH-081 acts as an agonist at cannabinoid receptors CB1 and CB2.
A typical workflow for the detection and confirmation of JWH-081.
Detailed Experimental Protocols
Immunoassay (General Protocol)
Immunoassays for synthetic cannabinoids are typically competitive binding assays. The following is a generalized protocol:
-
Sample Preparation: Urine samples are often diluted, but may sometimes be used directly.
-
Assay Procedure:
-
A specific antibody is coated onto a microplate well.
-
The sample (containing the target antigen, JWH-081 or its metabolite) and a fixed amount of enzyme-labeled antigen are added to the well.
-
The sample antigen and the enzyme-labeled antigen compete for binding to the antibody.
-
After an incubation period, the unbound reagents are washed away.
-
A chromogenic substrate is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of the antigen in the sample.
-
-
Data Interpretation: The absorbance is read using a microplate reader and compared to a cutoff calibrator to determine a positive or negative result.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity, particularly in distinguishing between isomers.
-
Sample Preparation: This typically involves liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.
-
GC Separation:
-
Column: A non-polar column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane (B3030410) stationary phase, is commonly used.[9]
-
Carrier Gas: Helium is typically used as the carrier gas.[9]
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase.[9]
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is the most common method. Photoionization (PI) can also be used and often provides molecular ion information which may be absent in EI spectra.[10]
-
Mass Analyzer: A quadrupole mass analyzer is frequently used.[9]
-
Data Acquisition: The mass spectrometer is operated in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for targeted analysis to enhance sensitivity. For differentiating isomers, tandem mass spectrometry (MS/MS) may be employed where precursor ions are selected and fragmented to produce characteristic product ions.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of JWH-081 and its metabolites in various biological matrices.
-
Sample Preparation:
-
Urine: Samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, followed by protein precipitation or solid-phase extraction.[6][11]
-
Serum/Whole Blood: Protein precipitation or liquid-liquid extraction is commonly used.[5][8]
-
Oral Fluid: Dilution with a buffer is often sufficient.[7]
-
-
LC Separation:
-
Column: A reverse-phase C18 or biphenyl (B1667301) column is typically used for separation.[7][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.[11][12]
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[12]
-
Mass Analyzer: A triple quadrupole or QTRAP mass spectrometer is typically used.[7][11]
-
Data Acquisition: The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for JWH-081 and its metabolites are monitored for high selectivity and sensitivity.[13]
-
Conclusion
The selection of an appropriate assay for the detection of JWH-081 depends on the specific requirements of the study. Immunoassays serve as a valuable tool for rapid screening of a large number of samples. However, due to the potential for cross-reactivity and the dynamic nature of the synthetic cannabinoid market, all presumptive positive results should be confirmed by a more specific and sensitive method. Chromatographic techniques, particularly LC-MS/MS, offer the highest degree of specificity and sensitivity, enabling the accurate quantification of JWH-081 and its metabolites, as well as the differentiation from structurally similar compounds. For forensic applications and detailed metabolism studies, the use of validated chromatographic methods is essential.
References
- 1. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. dependencias.pt [dependencias.pt]
A Comparative Purity and Performance Guide: JWH 080 Cannabinoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of JWH 080 reference material, focusing on its purity and performance in comparison to other widely used synthetic cannabinoid receptor agonists. The information presented herein is intended to assist researchers in making informed decisions when selecting reference materials for their studies.
Purity Assessment of this compound and Alternatives
The purity of a reference standard is paramount for obtaining accurate and reproducible experimental results. This section compares the stated purity of this compound with two common alternatives, CP 55,940 and WIN 55,212-2, based on publicly available information from suppliers. It is important to note that a detailed Certificate of Analysis (COA) with a specific impurity profile for this compound was not publicly available at the time of this review.
| Parameter | This compound | CP 55,940 | WIN 55,212-2 |
| Stated Purity | >98%[1] | ≥98% | ≥98% |
| Typical Analytical Techniques for Purity Determination | HPLC, GC-MS, qNMR | HPLC, GC-MS, qNMR | HPLC, GC-MS, qNMR |
| Common Impurities | Potential for starting materials, by-products of synthesis, and degradation products. | Potential for starting materials, by-products of synthesis, and degradation products. | Potential for starting materials, by-products of synthesis, and degradation products. |
Performance Comparison: Receptor Binding Affinity
The primary mechanism of action for this compound and its alternatives is through binding to and activating cannabinoid receptors CB1 and CB2. The binding affinity, typically expressed as the inhibition constant (Ki), is a critical measure of a compound's potency. The following table summarizes the reported Ki values for this compound, CP 55,940, and WIN 55,212-2. It is important to consider that these values are compiled from various sources and may have been determined under different experimental conditions, which can influence the results.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| This compound | 5.6[2] | 2.2[2] |
| CP 55,940 | 0.5[3] | 0.59[3] |
| WIN 55,212-2 | 1.9[4] | 0.28[5] |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. This section outlines the methodologies for key experiments used in the purity and performance assessment of cannabinoid receptor agonists.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like synthetic cannabinoids.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at a wavelength where the analyte has maximum absorbance.
-
Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For many synthetic cannabinoids, derivatization may be necessary to improve their volatility.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase.
-
Carrier Gas: Helium is typically used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Detection: The mass spectrometer identifies compounds based on their mass-to-charge ratio and fragmentation pattern.
Cannabinoid Receptor Binding Assay ([³⁵S]GTPγS)
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as the cannabinoid receptors, by an agonist.
Methodology:
-
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure G-proteins are in their inactive state).
-
Assay buffer.
-
-
Procedure:
-
Incubate the cell membranes with the test compound (e.g., this compound) and a fixed concentration of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
The potency (EC50) and efficacy (Emax) of the agonist are determined by plotting the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration.[6][7][8]
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: A generalized workflow for the purity assessment of a chemical reference material.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling cascade following cannabinoid receptor activation.[9][10][11][12]
Comparative Analysis Logic
Caption: Logical framework for the comparative assessment of cannabinoid reference materials.
References
- 1. medkoo.com [medkoo.com]
- 2. amsbio.com [amsbio.com]
- 3. CP55940 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
JWH-080: An In Vitro Binding Profile and its Putative In Vivo Activity Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid JWH-080, focusing on its in vitro binding affinity for cannabinoid receptors (CB1 and CB2) and the inferred correlation with in vivo activity based on data from analogous compounds. While direct in vivo experimental data for JWH-080 is limited in publicly available literature, this document synthesizes available information to offer a scientifically grounded perspective on its potential pharmacological profile.
In Vitro Binding Affinity
JWH-080, a naphthoylindole synthetic cannabinoid, demonstrates high-affinity binding to both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1][2] The binding affinity is a critical determinant of a compound's potency.
Data Summary: In Vitro Binding Affinities (Ki) of JWH-080 and Comparator Synthetic Cannabinoids
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| JWH-080 | 5.6 - 8.9 ± 1.8 [1][2] | 2.2 - 2.21 ± 1.30 [1][2] | CB2 (approx. 2.5-4x) [2] |
| JWH-018 | 9.0 ± 5[3] | 2.9 ± 2.6[3] | CB2 (approx. 3.1x) |
| JWH-073 | 8.9 ± 1.8 | 38 ± 24 | CB1 (approx. 4.3x) |
| JWH-081 | 1.2 ± 0.03[3] | 12.4 ± 2.2[3] | CB1 (approx. 10x)[2][3] |
Note: A lower Ki value indicates a higher binding affinity.
Correlation of In Vitro Binding with In Vivo Activity
A strong correlation generally exists between the in vitro binding affinity of synthetic cannabinoids at the CB1 receptor and their in vivo potency in producing cannabinoid-like effects.[4] These effects are often characterized by the cannabinoid tetrad in rodent models, which includes:
-
Hypolocomotion: Decreased spontaneous movement.
-
Catalepsy: A state of immobility.
-
Antinociception: Reduced pain sensitivity.
-
Hypothermia: A decrease in body temperature.
Experimental Protocols
In Vitro Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-K1 cells transfected with human CB1 or CB2 receptors) are prepared.
-
Assay Buffer: A buffer solution containing Tris-HCl, BSA, and protease inhibitors is used.
-
Competition Reaction: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., JWH-080).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Cannabinoid Tetrad Assays in Mice
These assays are used to assess the cannabinoid-like activity of a compound in vivo.
-
Animals: Male ICR mice are commonly used.
-
Drug Administration: The test compound is typically dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administered via intraperitoneal (i.p.) injection.
-
Locomotor Activity: Spontaneous activity is measured by placing the mouse in a chamber with photobeams. The number of beam breaks over a specific period is recorded.
-
Catalepsy: The "ring test" is often used, where the mouse's forepaws are placed on a horizontal ring. The time the mouse remains in this position is measured.
-
Antinociception: The tail-flick test is a common method. A focused beam of light is applied to the mouse's tail, and the latency to flick the tail away from the heat source is measured.
-
Hypothermia: Rectal temperature is measured using a digital thermometer at set time points after drug administration.
-
Data Analysis: The dose of the compound that produces a 50% maximal effect (ED₅₀) is calculated for each of the four measures.
Visualizations
Caption: Experimental workflow from in vitro binding to in vivo activity assessment.
Caption: JWH-080 signaling pathway via the CB1 receptor.
References
- 1. amsbio.com [amsbio.com]
- 2. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of JWH-080: A Guide for Laboratory Professionals
JWH-080 is a synthetic cannabinoid that demonstrates affinity for both central CB1 and peripheral CB2 receptors.[1] Due to its pharmacological activity and the lack of extensive toxicological data, it should be treated as a hazardous substance.[2] Adherence to rigorous disposal protocols is essential to mitigate potential risks to personnel and the environment.
Core Principles of Hazardous Waste Management
The disposal of JWH-080 should align with the overarching principles of hazardous waste management, which include:
-
Waste Minimization: Employ experimental designs, such as microscale processes, that reduce the volume of waste generated.[3]
-
Identification and Classification: Accurately identify the waste. JWH-080, as a synthetic cannabinoid, should be classified as a hazardous chemical waste.
-
Segregation: Do not mix JWH-080 waste with other waste streams. It should be segregated as a non-halogenated organic waste unless mixed with halogenated solvents during experimentation.[3][4]
-
Containment: Use appropriate, clearly labeled, and sealed containers for waste collection.[3][5]
-
Professional Disposal: Engage a licensed hazardous waste disposal company for the final treatment and disposal of JWH-080 waste.[6]
Quantitative Data Summary for Hazardous Waste Disposal
The following table summarizes key parameters and considerations for the disposal of hazardous chemicals applicable to JWH-080.
| Parameter | Guideline | Citation |
| Container Fill Level | Do not fill liquid waste containers more than 80% full to allow for expansion. | [3] |
| pH of Aqueous Waste | Segregate acidic waste (pH < 2) and alkaline waste (pH > 12.5). | [3] |
| Container Rinsing | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. | [7] |
| Storage Limit | Do not store more than 10 gallons of hazardous waste in the laboratory. | [7] |
| Exclusion Zone | For handling large quantities or during spill clean-up, consider an exclusion zone of 100 meters. | [8] |
Detailed Protocol for the Proper Disposal of JWH-080
This protocol provides a step-by-step guide for the safe disposal of JWH-080 from a laboratory setting.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene (B3416737) for organic solvents).
-
Hazardous waste labels.
-
Secondary containment bin.
-
Spill kit for chemical spills.
Procedure:
-
Personal Protective Equipment (PPE): Before handling JWH-080 or its waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Solid Waste: Collect solid JWH-080 waste in a clearly labeled, durable, and sealable container.
-
Liquid Waste: Collect liquid waste containing JWH-080 in a designated, leak-proof container with a screw-top lid. Ensure the container material is compatible with any solvents used. Do not fill the container beyond 80% capacity to allow for vapor expansion.[3]
-
Place the primary waste container in a secondary containment bin to prevent spills.[7]
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste collection.[5]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names and approximate concentrations.[3][5] Do not use abbreviations or chemical formulas.
-
Include the date of waste accumulation and the laboratory contact information.
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5][10]
-
Provide all necessary documentation, including the waste profile sheet, as required by the disposal vendor.
-
-
Empty Container Disposal:
-
Empty containers that held JWH-080 must be triple-rinsed with a suitable solvent.[5]
-
The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates of a non-toxic solvent may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing and air-drying in a ventilated area (e.g., fume hood), deface the original label and dispose of the container according to institutional guidelines for non-hazardous waste.[11]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of JWH-080.
Caption: Workflow for the proper disposal of JWH-080.
References
- 1. amsbio.com [amsbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. unodc.org [unodc.org]
- 9. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 10. enviroserve.com [enviroserve.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling of JWH-080 in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of JWH-080, a potent synthetic cannabinoid. Given the limited toxicological data available for JWH-080, a cautious approach is paramount. The following procedures are based on best practices for handling potent, biologically active compounds and general guidance for synthetic cannabinoids.
Personal Protective Equipment (PPE) and Handling
Due to its high affinity for cannabinoid receptors, JWH-080 should be treated as a highly potent compound. All handling should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended, especially when handling pure compounds or concentrated solutions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes. |
| Body Protection | A fully buttoned lab coat should be worn to protect skin and clothing. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | When handling the solid compound outside of a fume hood or when aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Quantitative Data Summary
Specific lethal dose (LD50 or LC50) values for JWH-080 are not publicly available. However, in vitro binding affinity data indicates high potency. The following table summarizes available data for JWH-080 and related compounds to provide a comparative context for its biological activity and potential toxicity. Researchers should note that the in vivo physiological and toxicological characteristics of JWH-080 remain largely uncharacterized.[1]
| Compound | Receptor Binding Affinity (Ki, nM) | Notes on Potential Toxicity |
| JWH-080 | CB1: 5.6 nM, CB2: 2.2 nM[1] | High affinity for both CB1 and CB2 receptors suggests high potency. The toxicological properties have not been fully characterized.[1] |
| JWH-081 | CB1: 1.2 nM[2] | A structurally related synthetic cannabinoid. Studies in rodents have shown it to be very potent.[2] At a dose of 5 mg/kg in mice, JWH-081 induced traction and tremor, and was associated with neurotoxic effects, including distorted nuclei in brain cells.[3][4] |
| JWH-210 | Not specified in the provided results. | At a dose of 5 mg/kg in mice, JWH-210 also induced traction and tremor and was associated with neurotoxic effects similar to JWH-081.[3][4] |
| THC (Δ⁹-tetrahydrocannabinol) | Not specified in the provided results. | The primary psychoactive component of cannabis. Synthetic cannabinoids like JWH-080 are often more potent than THC.[2] |
Operational and Disposal Plans
Experimental Protocols:
All experimental procedures involving JWH-080 should be meticulously planned and documented in a standard operating procedure (SOP). This SOP should include details on weighing, solubilizing, and administering the compound, as well as decontamination procedures for equipment and work surfaces.
Chemical Spill Response Workflow:
In the event of a chemical spill, immediate and appropriate action is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps for responding to a JWH-080 spill.
Disposal Plan:
All waste contaminated with JWH-080, including unused compound, contaminated labware, and personal protective equipment, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Guidance:
-
Segregation: Isolate all JWH-080 waste from other waste streams.[5]
-
Containment:
-
Solid Waste: Collect solid waste (e.g., contaminated gloves, paper towels, vials) in a clearly labeled, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: Label all waste containers with "Hazardous Waste" and list the chemical contents, including "JWH-080".
-
Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.
-
Collection: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal of controlled substances may require a reverse distributor.[6]
For non-hazardous cannabinoid waste, the primary principle is to render it "unusable and unrecognizable" before disposal, which typically involves mixing it with other waste materials.[5] However, given the potency and lack of comprehensive safety data for JWH-080, it is recommended to handle all waste as hazardous. Final disposal methods may include incineration through a licensed facility.[5] Always consult with your institution's EHS for specific guidance and to ensure compliance with local, state, and federal regulations.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
